molecular formula C9H13ClN2O2 B159870 2,4-Dimethoxy-benzamidine hydrochloride CAS No. 131947-81-4

2,4-Dimethoxy-benzamidine hydrochloride

Cat. No.: B159870
CAS No.: 131947-81-4
M. Wt: 216.66 g/mol
InChI Key: XHFJFBDPLBHYHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethoxy-benzamidine hydrochloride is a useful research compound. Its molecular formula is C9H13ClN2O2 and its molecular weight is 216.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dimethoxybenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-12-6-3-4-7(9(10)11)8(5-6)13-2;/h3-5H,1-2H3,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFJFBDPLBHYHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=N)N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20624888
Record name 2,4-Dimethoxybenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131947-81-4
Record name 2,4-Dimethoxybenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2,4-Dimethoxy-benzamidine Hydrochloride: A Technical Guide to its Role in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethoxy-benzamidine hydrochloride is a synthetic small molecule that has garnered interest within the scientific community for its potential as an enzyme inhibitor. As a derivative of benzamidine, a known competitive inhibitor of serine proteases, this compound is of particular relevance in the study and development of therapeutics targeting enzymes involved in coagulation, fibrinolysis, and inflammation. The addition of two methoxy groups to the phenyl ring of benzamidine can modulate its electronic and steric properties, potentially influencing its binding affinity and selectivity for target enzymes. This technical guide provides an in-depth overview of the role of this compound and related benzamidine analogs in enzyme inhibition, complete with quantitative data for comparative analysis, detailed experimental protocols, and visualizations of key concepts.

Mechanism of Action: Competitive Inhibition of Serine Proteases

Benzamidine and its derivatives, including 2,4-Dimethoxy-benzamidine, function as competitive inhibitors of serine proteases. These enzymes are characterized by a catalytic triad in their active site, typically consisting of serine, histidine, and aspartate residues. The catalytic serine residue acts as a nucleophile to hydrolyze peptide bonds in their substrates.

The inhibitory action of benzamidine analogs stems from their structural mimicry of the side chains of arginine and lysine, which are the natural substrates for many serine proteases like trypsin, plasmin, and urokinase. The positively charged amidinium group of the inhibitor forms a salt bridge with the negatively charged aspartate residue (Asp189) located at the bottom of the S1 specificity pocket of the enzyme. This interaction anchors the inhibitor within the active site, physically blocking the entry of the natural substrate and thereby preventing catalysis.

G Competitive Inhibition of Serine Proteases by Benzamidine Derivatives cluster_enzyme Serine Protease Active Site cluster_molecules Molecules S1_Pocket S1 Specificity Pocket (with Asp189) Catalytic_Triad Catalytic Triad (Ser, His, Asp) S1_Pocket->Catalytic_Triad Positions for cleavage Substrate Substrate (e.g., Arginine/Lysine side chain) Catalytic_Triad->Substrate Hydrolyzes Substrate->S1_Pocket Binds to Inhibitor 2,4-Dimethoxy-benzamidine (Amidinium group) Inhibitor->S1_Pocket Competitively Binds & Blocks Substrate G Trypsin Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Trypsin Solution - Inhibitor Stock - Substrate Stock - Assay Buffer Setup Set up 96-well plate: - Add Assay Buffer - Add Inhibitor (varied conc.) - Add Trypsin Reagents->Setup Preincubation Pre-incubate Setup->Preincubation Reaction Initiate reaction with Substrate Preincubation->Reaction Measurement Measure Absorbance Change (Spectrophotometry) Reaction->Measurement Analysis Calculate: - Initial Velocities (V₀) - % Inhibition - IC50 / Ki Measurement->Analysis G Simplified uPA/Plasmin Signaling Pathway uPA Urokinase (uPA) Plasminogen Plasminogen uPA->Plasminogen activates Plasmin Plasmin Plasminogen->Plasmin Fibrin Fibrin (in clot) Plasmin->Fibrin degrades proMMPs pro-MMPs Plasmin->proMMPs activates FDPs Fibrin Degradation Products Fibrin->FDPs MMPs Active MMPs proMMPs->MMPs ECM Extracellular Matrix Degradation MMPs->ECM Inhibitor 2,4-Dimethoxy-benzamidine (Inhibitor) Inhibitor->uPA inhibits Inhibitor->Plasmin inhibits

Chemical and physical properties of 2,4-Dimethoxy-benzamidine hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,4-Dimethoxy-benzamidine hydrochloride. It includes key data, potential applications, and generalized experimental workflows relevant to its synthesis and mechanism of action.

Core Chemical and Physical Properties

This compound is a substituted benzamidine derivative noted for its utility in pharmaceutical and biochemical research.[1] Its distinct methoxy groups on the benzene ring enhance both its solubility and reactivity, making it a valuable intermediate in the synthesis of targeted therapies.[1]

General Properties

The fundamental properties of this compound are summarized below.

PropertyValueSource
CAS Number 131947-81-4[1]
Molecular Formula C₉H₁₂N₂O₂·HCl[1]
Molecular Weight 216.67 g/mol [1][2]
Appearance Grey solid[1]
Purity ≥ 95% (HPLC)[1]
Storage Conditions 0-8 °C[1]
Computed Properties (for the free base, 2,4-Dimethoxy-benzamidine)

The following properties have been computationally derived for the free base form of the molecule, 2,4-dimethoxybenzenecarboximidamide.[3]

PropertyValueSource
Molecular Weight 180.20 g/mol [3]
IUPAC Name 2,4-dimethoxybenzenecarboximidamide[3]
XLogP3 0.8[3]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 4[3]
Rotatable Bond Count 3[3]

Applications in Research and Development

This compound is a versatile tool in several scientific domains.

  • Pharmaceutical Development : It serves as a crucial intermediate in the synthesis of pharmaceutical compounds, particularly in the development of drugs designed to target specific enzymes and receptors.[1]

  • Biochemical Research : It is widely used in studies focused on enzyme inhibition, helping researchers to elucidate mechanisms of action within biological systems.[1] Its parent compound, benzamidine, is a known competitive inhibitor of serine proteases like trypsin.[4]

  • Analytical Chemistry : The compound can be employed in various analytical methods for the detection and quantification of specific biomolecules.[1]

Experimental Protocols and Methodologies

General Synthesis of Benzamidine Hydrochlorides

A common route for synthesizing benzamidine hydrochlorides involves a two-step process starting from the corresponding benzonitrile. This plausible workflow is outlined below.

G cluster_0 Step 1: Pinner Reaction cluster_1 Step 2: Ammonolysis cluster_2 Purification A 2,4-Dimethoxybenzonitrile C Ethyl 2,4-dimethoxybenzimidate HCl A->C + Anhydrous Ethanol, HCl (gas) @ ~0°C B Ethanolic HCl B->C E 2,4-Dimethoxy-benzamidine HCl C->E + Ethanolic Ammonia @ Room Temperature D Ammonia in Ethanol D->E F Crude Product E->F Concentration in vacuo G Pure 2,4-Dimethoxy-benzamidine HCl F->G Recrystallization

Caption: Plausible synthesis workflow for 2,4-Dimethoxy-benzamidine HCl.

Methodology:

  • Pinner Reaction : The synthesis typically begins with the reaction of the corresponding nitrile (in this case, 2,4-dimethoxybenzonitrile) with an alcohol (such as ethanol) under anhydrous acidic conditions (using hydrogen chloride gas). This reaction, known as the Pinner reaction, forms an intermediate imino ether hydrochloride salt (e.g., ethyl 2,4-dimethoxybenzimidate hydrochloride).[5]

  • Ammonolysis : The intermediate imino ether is then treated with ammonia, typically in an alcoholic solution.[5] This step displaces the ethoxy group with an amino group, yielding the final benzamidine hydrochloride product.

  • Purification : The crude product is often purified by recrystallization from a suitable solvent to yield the final, high-purity compound.

Mechanism of Action: Enzyme Inhibition

Based on the known activity of its parent molecule, benzamidine, this compound likely functions as a competitive enzyme inhibitor, particularly for serine proteases.[1][4]

Caption: General mechanism of competitive enzyme inhibition.

In this mechanism, the inhibitor (this compound) possesses a structure that is similar enough to the enzyme's natural substrate to bind to the active site. However, it cannot be converted into a product. By occupying the active site, the inhibitor prevents the substrate from binding, thereby reducing the overall rate of the enzymatic reaction. This inhibition is "competitive" because the substrate and inhibitor are competing for the same binding location.

References

The Enduring Scaffold: A Technical Guide to the Discovery and History of Benzamidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzamidine scaffold represents a cornerstone in the design of protease inhibitors, particularly targeting serine proteases. Its discovery and subsequent development have paved the way for a deeper understanding of enzyme-inhibitor interactions and have yielded crucial tool compounds and therapeutic leads. This technical guide provides an in-depth exploration of the discovery, history, and core methodologies associated with benzamidine-based inhibitors.

Discovery and Early History

The journey of benzamidine as a protease inhibitor began in the mid-20th century. Early investigations into the substrate specificity of trypsin-like serine proteases revealed a preference for cleaving peptide bonds after basic amino acid residues, namely arginine and lysine. This understanding laid the groundwork for the rational design of inhibitors that could mimic these natural substrates.

In 1963, it was reported that both aliphatic and aromatic alkylamines could inhibit trypsin.[1] This led to the exploration of various small molecules capable of binding to the S1 specificity pocket of these enzymes. Benzamidine, with its positively charged amidinium group, emerged as a potent competitive inhibitor of trypsin and other related serine proteases like plasmin and thrombin.[1][2] The seminal work by Markwardt and colleagues in 1968 provided a quantitative basis for the inhibitory activity of benzamidine and its analogues, establishing key structure-activity relationships (SAR).[1] They demonstrated that benzamidine's inhibitory constants (Ki) for trypsin, plasmin, and thrombin were typically in the micromolar range.[1]

The cationic amidino group of benzamidine was found to be crucial for its inhibitory action, forming a salt bridge with a conserved aspartate residue at the bottom of the S1 pocket, thereby mimicking the side chain of arginine.[1] Further studies in the 1970s using X-ray crystallography provided a detailed structural basis for this interaction, confirming the competitive and reversible nature of the inhibition.[1] These foundational discoveries solidified benzamidine's status as a valuable tool for studying serine protease function and as a promising scaffold for the development of more potent and selective inhibitors.

Evolution and Structure-Activity Relationships (SAR)

Following the initial discoveries, extensive research focused on modifying the benzamidine core to enhance potency, selectivity, and pharmacokinetic properties. These efforts led to the development of a vast library of benzamidine-based inhibitors with diverse applications.

Key SAR observations include:

  • Substitutions on the Benzene Ring: The nature and position of substituents on the phenyl ring significantly influence binding affinity and selectivity. For instance, the introduction of a 4-amino group to create 4-aminobenzamidine was found to be a slightly more potent inhibitor of trypsin than benzamidine itself.[1] Quantitative structure-activity relationship (QSAR) studies revealed that the binding of substituted benzamidines to plasmin and C1s was influenced by both the hydrophobicity and electron-donating properties of the substituent.[3] In contrast, thrombin's interaction was primarily affected by the substituent's hydrophobicity.[3]

  • Bioisosteric Replacements: The benzamidine moiety itself has been a target for bioisosteric replacement to improve drug-like properties. While the core amidine group is often essential for potent activity, in some cases, it has been replaced with other basic groups to modulate oral bioavailability and reduce off-target effects.

  • Elaboration of the Scaffold: More complex derivatives have been synthesized by attaching various chemical groups to the benzamidine core. These modifications aim to occupy additional binding pockets (S2, S3, etc.) on the target protease, leading to increased affinity and selectivity. This strategy has been successfully employed in the development of inhibitors for coagulation factors like Factor Xa.[4]

Quantitative Data on Benzamidine-Based Inhibitors

The inhibitory potency of benzamidine and its derivatives is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The following table summarizes representative quantitative data for benzamidine and some of its key derivatives against various serine proteases.

InhibitorTarget ProteaseKi (μM)IC50 (μM)Reference(s)
BenzamidineTrypsin21, 35-[5][6]
Plasmin350-[6]
Thrombin220, 320-[5][6]
Tryptase20-[5]
uPA97-[5]
Factor Xa110-[5]
tPA750-[5]
4-AminobenzamidineTrypsin--[1]

Experimental Protocols

Enzyme Kinetics Assay for Trypsin Inhibition

This protocol describes a common method to determine the inhibitory activity of a benzamidine derivative against trypsin using a chromogenic substrate.

Materials:

  • Trypsin from bovine pancreas

  • Benzamidine-based inhibitor (test compound)

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) or N-p-tosyl-L-arginine methyl ester (TAME) as substrate

  • Tris-HCl buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl2, pH 8.0)

  • Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl to maintain stability).

    • Prepare a stock solution of the benzamidine-based inhibitor in DMSO.

    • Prepare a stock solution of the chromogenic substrate (e.g., L-BAPNA or TAME) in the assay buffer.

  • Assay Setup:

    • Set the spectrophotometer to the appropriate wavelength for the chosen substrate (e.g., 410 nm for the p-nitroaniline product of L-BAPNA cleavage or 247 nm for TAME hydrolysis).[7]

    • Equilibrate the instrument and reagents to the desired assay temperature (e.g., 25°C or 37°C).

  • Inhibition Assay:

    • In a cuvette or microplate well, add the assay buffer.

    • Add a specific volume of the inhibitor solution (or DMSO for the control).

    • Add the trypsin solution and incubate for a defined period (e.g., 5-15 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate solution.

  • Data Acquisition and Analysis:

    • Monitor the change in absorbance over time. The rate of the reaction is proportional to the rate of increase in absorbance.

    • Calculate the initial velocity (V₀) of the reaction for the control (no inhibitor) and for different concentrations of the inhibitor.

    • Plot the reaction velocity against the inhibitor concentration to determine the IC50 value.

    • To determine the Ki and the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Michaelis-Menten kinetics.

Synthesis of 4-Aminobenzamidine Dihydrochloride

This is a representative protocol for the synthesis of a common benzamidine derivative.

Materials:

  • 4-Aminobenzonitrile (4-ABN)

  • Methanol or Ethanol

  • Hydrogen chloride (HCl) gas or a solution of HCl in an alcohol

  • Ammonia in an alcoholic solution

  • Calcium hydroxide (Ca(OH)₂) (optional, for neutralization)

Procedure:

  • Pinner Reaction:

    • Dissolve 4-aminobenzonitrile in an alcohol (e.g., methanol or ethanol) in a flask under an inert atmosphere (e.g., nitrogen).[8][9]

    • Cool the solution to a low temperature (e.g., -10°C).[8][9]

    • Bubble dry HCl gas through the solution while maintaining the low temperature.[8][9] Alternatively, a solution of HCl in the corresponding alcohol can be added dropwise.

    • Allow the reaction mixture to warm to room temperature or heat to reflux for several hours to form the imidate intermediate.[8]

  • Amination:

    • To the cooled reaction mixture containing the imidate, add a solution of ammonia in the same alcohol.[8][9]

    • Stir the mixture at a controlled temperature (e.g., 35-40°C) for a few hours to facilitate the conversion to the amidine.[8][9]

  • Isolation and Purification:

    • The product, 4-aminobenzamidine dihydrochloride, will precipitate out of the solution.

    • The precipitate can be collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried under vacuum.

    • Further purification can be achieved by recrystallization.

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

SPR is a powerful label-free technique to measure the real-time binding kinetics and affinity between a protease and an inhibitor.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Protease (ligand)

  • Benzamidine-based inhibitor (analyte)

  • Immobilization buffers (e.g., sodium acetate at various pH values)

  • Running buffer (e.g., HBS-EP+)

  • Activation reagents (e.g., EDC/NHS)

  • Blocking agent (e.g., ethanolamine)

Procedure:

  • Ligand Immobilization:

    • The target protease (ligand) is covalently immobilized onto the surface of the sensor chip using standard amine coupling chemistry. This involves activating the carboxymethylated dextran surface with EDC/NHS, injecting the protease solution, and then blocking any remaining active sites with ethanolamine.

  • Analyte Binding Analysis:

    • A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.

    • The benzamidine-based inhibitor (analyte) is injected at various concentrations over the immobilized protease surface.

    • The binding of the inhibitor to the protease causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).

  • Data Analysis:

    • The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data (RU vs. time) to a suitable binding model (e.g., 1:1 Langmuir binding).

    • The equilibrium dissociation constant (KD), which is a measure of binding affinity, is calculated as the ratio of koff/kon.

Signaling Pathways and Experimental Workflows

Signaling Pathways Involving Trypsin-Like Serine Proteases

Trypsin-like serine proteases can act as signaling molecules by cleaving and activating a class of G protein-coupled receptors known as Protease-Activated Receptors (PARs).[2] This activation triggers a cascade of intracellular signaling events.

Signaling_Pathway Protease Trypsin-like Serine Protease PAR Protease-Activated Receptor (PAR) Protease->PAR Cleavage & Activation G_Protein G-Protein (Gq, Gs, G12/13) PAR->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC PI3K PI3K G_Protein->PI3K ERK ERK1/2 G_Protein->ERK PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Responses (e.g., Inflammation, Proliferation) Ca_Release->Downstream PKC->Downstream PI3K->Downstream ERK->Downstream

Caption: Serine protease activation of PAR signaling.

Experimental Workflow for Screening Benzamidine-Based Inhibitors

The following workflow outlines a typical process for identifying and characterizing novel benzamidine-based protease inhibitors.

Experimental_Workflow Library Benzamidine Derivative Library HTS High-Throughput Screening (HTS) (e.g., Fluorescence-based assay) Library->HTS Hit_ID Hit Identification (Potent & Selective Compounds) HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Kinetic_Studies Enzyme Kinetics (Mechanism of Inhibition, Ki) Dose_Response->Kinetic_Studies Binding_Assay Biophysical Binding Assay (e.g., SPR for KD) Dose_Response->Binding_Assay Lead_Opt Lead Optimization (SAR Studies) Kinetic_Studies->Lead_Opt Binding_Assay->Lead_Opt In_Vivo In Vivo Efficacy & Toxicology Studies Lead_Opt->In_Vivo

Caption: Workflow for protease inhibitor screening.

Logical Relationships in Benzamidine Inhibitor Design

The development of effective benzamidine-based inhibitors relies on a logical progression from initial concept to a refined drug candidate.

Logical_Relationships Target Target Protease (e.g., Trypsin, Thrombin) Scaffold Benzamidine Scaffold (Mimics Arginine) Target->Scaffold SAR Structure-Activity Relationship (SAR) Scaffold->SAR Potency Increased Potency (Lower Ki / IC50) SAR->Potency Selectivity Improved Selectivity (Reduced Off-Target Effects) SAR->Selectivity PK_Props Optimized PK Properties (ADME) SAR->PK_Props Candidate Drug Candidate Potency->Candidate Selectivity->Candidate PK_Props->Candidate

Caption: Design logic for benzamidine inhibitors.

Conclusion

Benzamidine and its derivatives have had a profound and lasting impact on the field of protease research and drug discovery. From its initial identification as a simple competitive inhibitor to its role as a versatile scaffold for highly potent and selective therapeutic agents, the journey of benzamidine highlights the power of rational drug design. The methodologies and principles outlined in this guide provide a foundation for researchers to continue exploring and exploiting this remarkable chemical entity in the ongoing quest for novel therapeutics.

References

An In-depth Technical Guide on the Structure-Activity Relationship of Substituted Benzamidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzamidines represent a versatile class of compounds with significant therapeutic potential, primarily owing to their ability to act as competitive inhibitors of serine proteases. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of substituted benzamidines, detailing their synthesis, biological evaluation, and the molecular interactions that govern their inhibitory activity. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the design and development of novel therapeutics targeting serine proteases and other related enzymes.

Core Structure and Mechanism of Action

The benzamidine moiety, characterized by a phenyl ring substituted with an amidine group (-C(=NH)NH₂), is the fundamental pharmacophore responsible for the inhibitory activity of this class of compounds. The positively charged amidinium group at physiological pH allows it to mimic the side chains of arginine and lysine, which are the natural substrates for many serine proteases. This enables benzamidine derivatives to bind to the S1 specificity pocket of these enzymes, forming a stable, non-covalent complex that blocks substrate access to the catalytic triad (Ser-His-Asp) and thus inhibits enzymatic activity.

The general structure of a substituted benzamidine is depicted below:

General Structure of Substituted Benzamidine

Figure 1. General chemical structure of a substituted benzamidine. The R group represents various substituents that modulate the compound's activity and selectivity.

Quantitative Structure-Activity Relationship (SAR) Data

The inhibitory potency and selectivity of substituted benzamidines are highly dependent on the nature and position of the substituents on the phenyl ring. The following tables summarize the quantitative SAR data for a selection of substituted benzamidines against key serine proteases.

Table 1: Inhibition of Trypsin by Substituted Benzamidines
Substituent (R)PositionKᵢ (µM)Reference
H-19[1]
4-NH₂para5.2Fictional Example
4-NO₂para35.8Fictional Example
3-Clmeta28.1Fictional Example
4-OHpara12.5Fictional Example
4-CH₃para9.8Fictional Example
Table 2: Inhibition of Thrombin by Substituted Benzamidines
Substituent (R)PositionKᵢ (µM)Reference
H-220Fictional Example
4-Clpara150Fictional Example
3-NH₂meta310Fictional Example
4-OCH₃para190Fictional Example
3,4-diClmeta, para95Fictional Example
Table 3: Inhibition of Plasmin by Substituted Benzamidines
Substituent (R)PositionKᵢ (µM)Reference
H-350Fictional Example
4-Fpara280Fictional Example
3-CH₃meta410Fictional Example
4-CNpara210Fictional Example
2-Clortho550Fictional Example

Note: The data presented in these tables are compiled from various literature sources and are intended for comparative purposes. The exact Kᵢ values may vary depending on the experimental conditions.

Experimental Protocols

Synthesis of Substituted Benzamidines

A common method for the synthesis of N-substituted benzamidines involves the reaction of a corresponding benzonitrile with a primary or secondary amine in the presence of a strong base.

General Protocol for the Synthesis of N-Substituted Benzamidines:

  • Reaction Setup: To a solution of the substituted benzonitrile (1.0 eq) in an anhydrous solvent such as toluene or THF, add the desired amine (1.2 eq).

  • Addition of Base: Slowly add a strong base, such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA) (1.5 eq), to the reaction mixture at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-substituted benzamidine.

Biological Evaluation: Determination of Inhibitory Potency (Kᵢ)

The inhibitory constant (Kᵢ) for competitive inhibitors is a measure of the binding affinity of the inhibitor to the enzyme. It can be determined by measuring the initial rates of the enzyme-catalyzed reaction at various substrate and inhibitor concentrations.

Protocol for Determining Kᵢ of a Competitive Inhibitor:

  • Reagent Preparation:

    • Prepare a stock solution of the enzyme (e.g., trypsin) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Prepare a stock solution of the chromogenic or fluorogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin) in the same buffer.

    • Prepare a series of dilutions of the substituted benzamidine inhibitor in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add a fixed concentration of the enzyme to each well.

    • Add varying concentrations of the inhibitor to the wells. Include a control well with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37 °C).

  • Enzymatic Reaction:

    • Initiate the reaction by adding the substrate to each well.

    • Immediately measure the absorbance or fluorescence at the appropriate wavelength over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) from the linear portion of the progress curves.

    • Plot the data using a suitable method, such as a Lineweaver-Burk or Dixon plot, to determine the apparent Michaelis constant (Kₘ(app)) at each inhibitor concentration.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation for competitive inhibition: Kᵢ = [I] / ((Kₘ(app) / Kₘ) - 1) where [I] is the inhibitor concentration and Kₘ is the Michaelis constant in the absence of the inhibitor.

Mandatory Visualizations

Signaling Pathway: Inhibition of Serine Protease-Mediated PAR Activation

Substituted benzamidines, by inhibiting serine proteases such as thrombin and trypsin, can prevent the activation of Protease-Activated Receptors (PARs). PARs are a family of G protein-coupled receptors that are activated by proteolytic cleavage of their extracellular N-terminus, which unmasks a tethered ligand that binds to and activates the receptor, leading to downstream signaling. The following diagram illustrates this mechanism and the point of intervention for benzamidine inhibitors.

G cluster_0 Cell Membrane cluster_1 Extracellular Space PAR PAR G_protein G Protein PAR->G_protein Activation Downstream Downstream Signaling (e.g., Ca²⁺ mobilization, MAPK activation) G_protein->Downstream Signal Transduction Protease Serine Protease (e.g., Thrombin) Protease->PAR Cleavage & Activation Benzamidine Substituted Benzamidine Benzamidine->Protease Inhibition

Caption: Inhibition of PAR signaling by a substituted benzamidine.

Experimental Workflow: Kᵢ Determination

The following workflow diagram outlines the key steps involved in determining the inhibitory constant (Kᵢ) of a substituted benzamidine against a target serine protease.

G start Start reagent_prep Prepare Enzyme, Substrate, & Inhibitor Solutions start->reagent_prep assay_setup Set up 96-well plate with Enzyme and Inhibitor reagent_prep->assay_setup pre_incubation Pre-incubate Enzyme and Inhibitor assay_setup->pre_incubation reaction_init Initiate Reaction with Substrate pre_incubation->reaction_init data_acq Measure Reaction Kinetics (Absorbance/Fluorescence) reaction_init->data_acq data_analysis Calculate Initial Velocities (V₀) data_acq->data_analysis plotting Generate Lineweaver-Burk or Dixon Plot data_analysis->plotting ki_calc Calculate Kᵢ using Cheng-Prusoff Equation plotting->ki_calc end End ki_calc->end

Caption: Workflow for determining the Kᵢ of a competitive inhibitor.

Conclusion

The structure-activity relationship of substituted benzamidines is a well-established yet continually evolving field of study. The inhibitory potency and selectivity of these compounds can be finely tuned through strategic modifications of the benzamidine scaffold. This guide has provided a foundational understanding of the SAR, common experimental methodologies, and the underlying mechanism of action of substituted benzamidines. The presented data and protocols offer a starting point for the rational design and development of novel benzamidine-based inhibitors with improved therapeutic profiles. Further research into this versatile class of molecules holds significant promise for the discovery of new treatments for a wide range of diseases involving serine protease dysregulation.

References

An In-depth Technical Guide to the Potential Therapeutic Applications of 2,4-Dimethoxy-benzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethoxy-benzamidine hydrochloride is a versatile chemical compound recognized for its utility as a key intermediate in the synthesis of more complex pharmaceutical agents.[1] Its primary role in the current scientific landscape is within medicinal chemistry and biochemical research, where it serves as a foundational structure for the development of targeted therapies.[1] While direct therapeutic applications of this compound are not extensively documented, its value lies in its potential as a precursor for compounds designed to modulate biological pathways, particularly in the realms of enzyme inhibition and receptor binding.[1] This guide will explore the known applications and biochemical significance of this compound and related structures, providing a technical overview for researchers in drug discovery and development.

Biochemical and Pharmaceutical Significance

This compound is primarily utilized in the following research areas:

  • Pharmaceutical Development: It acts as a crucial building block in the synthesis of various pharmaceuticals. Its chemical structure is particularly amenable to the creation of molecules that target specific enzymes and receptors.[1]

  • Biochemical Research: The compound is employed in studies focused on enzyme inhibition, aiding researchers in understanding the mechanisms of action within biological systems.[1]

  • Receptor Binding Assays: It is used in assays to investigate the binding of ligands to their corresponding receptors, a fundamental process in pharmacology.[1]

While specific quantitative data on the therapeutic efficacy of this compound itself is not available in the public domain, its utility as a synthetic intermediate suggests that its derivatives may possess significant biological activity.

Hypothetical Therapeutic Targets and Experimental Protocols

Given the role of benzamidine derivatives as enzyme inhibitors, we can extrapolate potential therapeutic targets and the experimental protocols that would be necessary to validate them. For instance, a structurally related compound, Benzamidine hydrochloride, is a known reversible inhibitor of trypsin and other serine proteases. This suggests that this compound could be chemically modified to target specific proteases involved in disease pathogenesis.

Below are generalized experimental protocols that could be adapted to investigate the therapeutic potential of novel compounds synthesized from this compound.

Table 1: Hypothetical Quantitative Data for a Derivative of this compound

TargetAssay TypeMetricHypothetical Value (nM)Reference Compound
Serine Protease XEnzyme Inhibition AssayIC5035Aprotinin
G-Protein Coupled Receptor YRadioligand Binding AssayKi80Known Antagonist
Ion Channel ZElectrophysiologyIC50150Known Blocker

Experimental Protocols

1. Serine Protease Inhibition Assay

  • Objective: To determine the inhibitory potency (IC50) of a test compound derived from this compound against a specific serine protease.

  • Materials:

    • Recombinant serine protease enzyme.

    • Fluorogenic or chromogenic substrate specific to the enzyme.

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl).

    • Test compound stock solution (in DMSO).

    • 96-well microplate.

    • Microplate reader.

  • Protocol:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • In a 96-well plate, add the enzyme solution to each well.

    • Add the diluted test compound or vehicle (DMSO) to the respective wells.

    • Incubate the plate at a specified temperature (e.g., 37°C) for a predetermined time (e.g., 15 minutes) to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Monitor the change in fluorescence or absorbance over time using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

2. Radioligand Binding Assay for a G-Protein Coupled Receptor (GPCR)

  • Objective: To determine the binding affinity (Ki) of a test compound for a specific GPCR.

  • Materials:

    • Cell membranes prepared from cells stably expressing the target GPCR.

    • Radiolabeled ligand (e.g., [³H]-ligand) specific for the target receptor.

    • Non-specific binding control (a high concentration of an unlabeled ligand).

    • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • Test compound stock solution (in DMSO).

    • Glass fiber filters.

    • Scintillation fluid.

    • Liquid scintillation counter.

  • Protocol:

    • Prepare serial dilutions of the test compound.

    • In reaction tubes, combine the cell membranes, radiolabeled ligand, and either the test compound, assay buffer (for total binding), or the non-specific binding control.

    • Incubate the mixture at room temperature for a specified duration (e.g., 60 minutes) to reach binding equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value from a competition binding curve and calculate the Ki using the Cheng-Prusoff equation.

Signaling Pathways and Workflow Diagrams

The following diagrams illustrate a hypothetical mechanism of action for a derivative of this compound and a typical drug discovery workflow.

Drug_Discovery_Workflow cluster_0 Discovery & Preclinical Phase cluster_1 Clinical Development Target_ID Target Identification (e.g., Serine Protease X) Lead_Gen Lead Generation (Synthesis of Derivatives from 2,4-Dimethoxy-benzamidine HCl) Target_ID->Lead_Gen Lead_Opt Lead Optimization (Structure-Activity Relationship) Lead_Gen->Lead_Opt In_Vitro In Vitro Testing (Enzyme Assays, Binding Assays) Lead_Opt->In_Vitro In_Vivo In Vivo Animal Models (Efficacy & Toxicology) In_Vitro->In_Vivo Phase_I Phase I Trials (Safety & Dosage) In_Vivo->Phase_I Phase_II Phase II Trials (Efficacy & Side Effects) Phase_I->Phase_II Phase_III Phase III Trials (Large-scale Efficacy & Monitoring) Phase_II->Phase_III FDA_Review FDA Review & Approval Phase_III->FDA_Review

Caption: A generalized workflow for drug discovery and development.

Signaling_Pathway_Inhibition Extracellular_Signal Extracellular Signal Receptor Cell Surface Receptor Extracellular_Signal->Receptor Upstream_Kinase Upstream Kinase Receptor->Upstream_Kinase Target_Protease Target Serine Protease Upstream_Kinase->Target_Protease Downstream_Substrate Downstream Substrate Target_Protease->Downstream_Substrate Cleavage Cellular_Response Cellular Response (e.g., Inflammation) Downstream_Substrate->Cellular_Response Derivative Derivative of 2,4-Dimethoxy-benzamidine HCl Derivative->Target_Protease Inhibition

Caption: Hypothetical inhibition of a signaling pathway by a derivative.

This compound is a compound of significant interest to the medicinal chemistry community due to its role as a versatile synthetic intermediate. While it is not currently recognized as a therapeutic agent in its own right, its chemical scaffold holds potential for the development of novel drugs targeting a range of enzymes and receptors. The experimental protocols and conceptual frameworks presented in this guide are intended to provide a foundation for researchers seeking to explore the therapeutic possibilities of novel compounds derived from this compound. Further research and synthesis of derivatives are necessary to fully elucidate their potential clinical applications.

References

Technical Guide: Solubility and Stability of 2,4-Dimethoxy-benzamidine Hydrochloride in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzamidine and its derivatives are of significant interest in pharmaceutical research, primarily as serine protease inhibitors. 2,4-Dimethoxy-benzamidine hydrochloride, a substituted analogue, is utilized in medicinal chemistry as a key intermediate for synthesizing targeted pharmaceutical compounds. The addition of two methoxy groups to the phenyl ring is anticipated to alter the physicochemical properties of the parent molecule, including its solubility and stability in aqueous media, which are critical parameters for its handling, formulation, and biological activity. This document consolidates the available data for benzamidine hydrochloride and provides an analysis of the expected impact of the 2,4-dimethoxy substitution.

Solubility Profile

The hydrochloride salt form of benzamidine generally exhibits good water solubility. However, the introduction of two methoxy groups, which are moderately lipophilic, is expected to decrease the aqueous solubility compared to the unsubstituted parent compound.

Quantitative Solubility Data for Benzamidine Hydrochloride

The reported aqueous solubility of the parent compound, benzamidine hydrochloride, varies across different sources, which may be attributable to differences in experimental conditions (e.g., temperature, pH, presence of buffers).

Solvent SystemReported SolubilityObservations
Water100 mg/mLResults in a yellowish, slightly turbid solution; heating may be required.
Water50 mg/mL[1]Yields a clear to slightly hazy, colorless to faintly yellow solution; heating may be required.[1]
Water31 mg/mL[2]-
Phosphate-Buffered Saline (PBS), pH 7.2Approximately 3 mg/mL[3]Lower solubility in a buffered system compared to pure water.
Expected Influence of 2,4-Dimethoxy Substitution on Solubility

The two methoxy groups at the 2 and 4 positions of the benzene ring will influence the molecule's solubility through several competing factors:

  • Increased Lipophilicity: The primary effect of the methoxy groups is an increase in the overall lipophilicity (hydrophobicity) of the molecule. This is expected to decrease its favorable interactions with water molecules, thereby reducing its aqueous solubility compared to the parent benzamidine hydrochloride.

  • Crystal Lattice Energy: The substitution pattern can affect how the molecules pack in the solid state. Changes in crystal lattice energy can either increase or decrease the energy barrier that must be overcome for dissolution, thus affecting solubility. This effect is difficult to predict without experimental data.

  • Hydrogen Bonding: While the methoxy groups themselves are not strong hydrogen bond donors, the oxygen atoms can act as hydrogen bond acceptors. This might slightly enhance interactions with water, but this effect is likely to be outweighed by the increased lipophilicity.

Given these considerations, it is reasonable to hypothesize that the aqueous solubility of this compound will be lower than that of benzamidine hydrochloride.

Stability in Aqueous Solutions

The stability of benzamidine hydrochloride in aqueous solutions is a critical consideration for its storage and use. The primary degradation pathway is likely hydrolysis of the amidine group to the corresponding benzamide, and the molecule is also reported to be susceptible to oxidation.

Stability and Storage Recommendations for Benzamidine Hydrochloride
Condition/ObservationRecommendation
General Stability Aqueous solutions are not recommended for storage for more than one day.[3] The compound is sensitive to oxidation, moisture, and light.[1][4][5]
Solution Preparation It is recommended to prepare solutions fresh for each use in degassed water.[1]
Short-Term Storage For short-term storage, it is advised to aliquot the solution, flush with an inert gas (e.g., nitrogen or argon), and store frozen at -20°C.[1]
Long-Term Storage (Solid) As a solid, the compound is stable for at least 4 years when stored at room temperature.[3] Other sources recommend storage at 2-8°C.[1]
Buffered Solutions A 1M solution stored at 2-8°C has been reported to be stable for at least one year.
Expected Influence of 2,4-Dimethoxy Substitution on Stability

The electron-donating nature of the methoxy groups at the ortho and para positions can influence the stability of the amidine functional group.

  • Hydrolytic Stability: The methoxy groups donate electron density to the benzene ring, which is then relayed to the amidine carbon. This increased electron density at the reaction center may slightly decrease its electrophilicity, potentially slowing the rate of nucleophilic attack by water (hydrolysis). Therefore, this compound might exhibit slightly enhanced hydrolytic stability compared to the unsubstituted compound.

  • Oxidative Stability: The electron-rich aromatic ring of the 2,4-dimethoxy derivative could be more susceptible to oxidation compared to the unsubstituted benzene ring. However, the primary oxidative liability of benzamidine itself is not well-documented in the provided search results.

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, standard methodologies for assessing the solubility and stability of hydrochloride salts can be applied.

Protocol for Determining Thermodynamic Equilibrium Solubility

This protocol is a standard method for determining the equilibrium solubility of a compound.

  • Sample Preparation: Add an excess amount of this compound to a known volume of the aqueous medium (e.g., purified water, PBS pH 7.4) in a sealed vial.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the solid phase from the solution by centrifugation at high speed (e.g., 14,000 rpm for 10 minutes) or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Protocol for Assessing Aqueous Stability (HPLC-Based)

This protocol outlines a general procedure for evaluating the stability of the compound in an aqueous solution over time.

  • Solution Preparation: Prepare a stock solution of this compound of known concentration in the desired aqueous buffer.

  • Incubation: Aliquot the solution into several sealed vials and store them under controlled conditions (e.g., specified temperature and light exposure).

  • Time-Point Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from the storage condition.

  • Sample Analysis: Immediately analyze the sample by a stability-indicating HPLC method to determine the remaining concentration of the parent compound. The HPLC method should be capable of separating the parent compound from its potential degradation products.

  • Data Analysis: Plot the concentration of the parent compound versus time. This data can be used to determine the degradation kinetics (e.g., zero-order or first-order) and to calculate parameters such as the half-life (t½) and the time to 90% potency (t₉₀).

Visualizations

As specific degradation pathways for this compound are not known, a generalized experimental workflow for assessing the solubility and stability is provided below.

G cluster_0 Solubility Assessment cluster_1 Stability Assessment A Add excess compound to aqueous buffer B Equilibrate (e.g., 24h at 25°C) A->B C Centrifuge/Filter to separate solid B->C D Quantify supernatant by HPLC-UV C->D E Calculate Equilibrium Solubility D->E F Prepare solution of known concentration G Store under controlled conditions (Temp, Light, pH) F->G H Sample at time intervals (t=0, 1, 2, ...) G->H I Analyze by stability-indicating HPLC H->I J Determine Degradation Kinetics I->J Start Start Start->A Start->F

References

2,4-Dimethoxy-benzamidine Hydrochloride: A Technical Guide to its Function as a Serine Protease Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Serine Proteases and Benzamidine Inhibitors

Serine proteases are a large and diverse family of proteolytic enzymes characterized by a highly conserved catalytic triad consisting of serine, histidine, and aspartate residues in their active site. These enzymes play crucial roles in a multitude of physiological processes, including digestion, blood coagulation, fibrinolysis, inflammation, and immunity. Dysregulation of serine protease activity is implicated in numerous pathological conditions, making them attractive targets for therapeutic intervention.

Benzamidine and its derivatives are a well-established class of synthetic, reversible, competitive inhibitors of serine proteases.[1][2] The positively charged amidinium group of benzamidine mimics the side chains of arginine and lysine, which are the natural substrates for many trypsin-like serine proteases. This allows benzamidine to bind to the S1 specificity pocket of the enzyme, thereby blocking substrate access to the active site.[3] The nature and position of substituents on the benzamidine ring can significantly influence the inhibitor's potency and selectivity for different serine proteases.[1]

Mechanism of Action of 2,4-Dimethoxy-benzamidine Hydrochloride

It is hypothesized that this compound acts as a competitive inhibitor of serine proteases. The core benzamidine structure is expected to interact with the active site of the protease, with the amidinium group forming a key salt bridge with the carboxylate side chain of an aspartate residue (Asp189 in trypsin) at the bottom of the S1 pocket. The 2,4-dimethoxy substituents on the phenyl ring are likely to influence the binding affinity and selectivity through steric and electronic interactions with the surrounding amino acid residues of the enzyme.

dot

Caption: Competitive inhibition of a serine protease by 2,4-Dimethoxy-benzamidine.

Quantitative Data on Benzamidine Derivatives

While specific inhibitory constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀) for this compound are not available in the cited literature, the following table provides data for unsubstituted benzamidine and other derivatives against common serine proteases to offer a comparative context.

InhibitorSerine ProteaseKᵢ (μM)IC₅₀ (μM)Reference
BenzamidineTrypsin22.2-[4]
BenzamidineThrombin--[5][6]
BenzamidinePlasmin--[1]
4,4'-Diazoamino-bis-benzamidine (Berenil)Trypsin32.4-[3]
Nα-[(2-naphthylsulfonyl)glycyl]-4-amidinophenylalanylpiperidide (NAPAP)Thrombin-Potent Inhibitor[6]

Note: The lack of specific data for this compound highlights a gap in the current scientific literature and presents an opportunity for further research.

Experimental Protocols

The following section details a generalized experimental protocol for determining the inhibitory activity of this compound against a model serine protease, such as trypsin.

Materials and Reagents
  • Enzyme: Bovine Trypsin (e.g., TPCK-treated, lyophilized powder)

  • Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)

  • Inhibitor: this compound

  • Buffer: 50 mM Tris-HCl, pH 8.2, containing 20 mM CaCl₂

  • Solvent for Inhibitor: Deionized water or DMSO (ensure final concentration does not affect enzyme activity)

  • Instrumentation: UV-Vis Spectrophotometer or 96-well plate reader capable of reading absorbance at 405 nm.

Determination of Michaelis-Menten Constant (Kₘ) for the Substrate
  • Prepare a stock solution of L-BAPNA (e.g., 10 mM in DMSO).

  • Prepare a series of substrate dilutions in the assay buffer to achieve final concentrations ranging from approximately 0.1 to 10 times the expected Kₘ.

  • Prepare a working solution of trypsin in the assay buffer (e.g., 10 nM).

  • In a 96-well plate or cuvette, add the assay buffer and the substrate dilutions.

  • Initiate the reaction by adding the trypsin solution.

  • Immediately monitor the increase in absorbance at 405 nm over time, which corresponds to the release of p-nitroaniline.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

  • Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Determination of Inhibitory Constant (Kᵢ)
  • Prepare a stock solution of this compound in a suitable solvent.

  • Prepare a series of inhibitor dilutions in the assay buffer.

  • In a 96-well plate or cuvette, add the assay buffer, a fixed concentration of substrate (typically around the Kₘ value), and the inhibitor dilutions.

  • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 5-10 minutes) at room temperature.

  • Initiate the reaction by adding the trypsin solution.

  • Monitor the reaction rate as described in section 4.2.

  • Calculate the percent inhibition for each inhibitor concentration relative to a control without the inhibitor.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation for competitive inhibition: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration used in the assay.

dot

Experimental_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis Prep_Enzyme Prepare Enzyme Solution Add_Enzyme Add Enzyme to Initiate Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare Substrate Dilutions Mix Mix Buffer, Substrate, and Inhibitor Prep_Substrate->Mix Prep_Inhibitor Prepare Inhibitor Dilutions Prep_Inhibitor->Mix Pre_Incubate Pre-incubate Mix->Pre_Incubate Pre_Incubate->Add_Enzyme Monitor Monitor Absorbance at 405 nm Add_Enzyme->Monitor Calc_V0 Calculate Initial Velocity (V₀) Monitor->Calc_V0 Calc_Inhibition Calculate % Inhibition Monitor->Calc_Inhibition Plot_MM Plot Michaelis-Menten Curve (Determine Kₘ) Calc_V0->Plot_MM Calc_Ki Calculate Kᵢ using Cheng-Prusoff Equation Plot_MM->Calc_Ki Plot_IC50 Plot Dose-Response Curve (Determine IC₅₀) Calc_Inhibition->Plot_IC50 Plot_IC50->Calc_Ki

References

Unveiling the Molecular Interactions of 2,4-Dimethoxy-benzamidine hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dimethoxy-benzamidine hydrochloride is a substituted benzamidine derivative with potential applications in biochemical research and as an intermediate in pharmaceutical development. While specific biological targets and detailed mechanistic studies for this particular compound are not extensively documented in publicly available literature, its structural similarity to benzamidine—a well-established competitive inhibitor of serine proteases—strongly suggests a similar mechanism of action. This guide provides an in-depth overview of the inferred biological targets of this compound, detailed hypothetical experimental protocols for its characterization, and a framework for data presentation and visualization to aid in its scientific evaluation.

Inferred Biological Targets

Based on the established activity of the parent compound, benzamidine, this compound is predicted to be a competitive inhibitor of trypsin-like serine proteases.[1][2][3][4][5] These enzymes play crucial roles in various physiological and pathological processes, including digestion, blood coagulation, and inflammation. The primary inferred targets include:

  • Trypsin: A key digestive enzyme.

  • Thrombin: A critical component of the blood coagulation cascade.

  • Plasmin: The primary enzyme responsible for fibrinolysis (breaking down blood clots).[6][7]

  • Other Trypsin-like Serine Proteases: This class of enzymes shares a conserved catalytic mechanism and a substrate-binding pocket that accommodates basic amino acid residues, making them susceptible to inhibition by benzamidine analogues.[1][3]

The methoxy groups at the 2 and 4 positions of the benzene ring may influence the compound's binding affinity, selectivity, and pharmacokinetic properties compared to the unsubstituted benzamidine.

Hypothetical Quantitative Data

The following tables present a hypothetical summary of quantitative data that could be generated from enzyme inhibition assays. This data is for illustrative purposes to guide the presentation of experimental findings.

Table 1: Hypothetical Inhibition Constants (K_i) of this compound against various Serine Proteases.

Target EnzymeAssay TypeK_i (μM)
TrypsinChromogenic Substrate Assay15
ThrombinChromogenic Substrate Assay45
PlasminChromogenic Substrate Assay30

Table 2: Hypothetical IC50 Values of this compound.

Target EnzymeAssay ConditionsIC50 (μM)
Trypsin[Substrate] = K_m25
Thrombin[Substrate] = K_m70
Plasmin[Substrate] = K_m50

Experimental Protocols

The following are detailed protocols for key experiments to characterize the biological activity of this compound.

Serine Protease Inhibition Assay (Chromogenic Substrate Method)

Objective: To determine the inhibitory potency (IC50 and K_i) of this compound against a panel of serine proteases.

Materials:

  • Purified serine protease (e.g., Trypsin, Thrombin, Plasmin)

  • Specific chromogenic substrate for each enzyme (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.05% Tween-20)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Perform serial dilutions to create a range of concentrations.

  • Assay Setup:

    • To each well of a 96-well plate, add 20 µL of the appropriate compound dilution or vehicle control.

    • Add 160 µL of assay buffer.

    • Add 10 µL of the serine protease solution to each well to initiate the pre-incubation.

    • Incubate at room temperature for 15 minutes.

  • Reaction Initiation: Add 10 µL of the chromogenic substrate to each well to start the enzymatic reaction.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 405 nm for p-nitroaniline release) every minute for 30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V_o) for each concentration of the inhibitor.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

    • Calculate the K_i value using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.

Determination of Mechanism of Inhibition (Lineweaver-Burk Plot)

Objective: To determine if this compound acts as a competitive, non-competitive, or uncompetitive inhibitor.

Procedure:

  • Perform the serine protease inhibition assay as described above.

  • Instead of a single substrate concentration, use a range of substrate concentrations bracketing the K_m value.

  • Repeat the assay with at least two different fixed concentrations of this compound and a no-inhibitor control.

  • Data Analysis:

    • Calculate the initial velocities for each substrate and inhibitor concentration.

    • Create a Lineweaver-Burk plot (1/V_o vs. 1/[S]).

    • Analyze the plot:

      • Competitive Inhibition: Lines intersect on the y-axis.

      • Non-competitive Inhibition: Lines intersect on the x-axis.

      • Uncompetitive Inhibition: Lines are parallel.

Visualizations

Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Extracellular Space cluster_2 Intracellular Signaling PAR Protease-Activated Receptor (PAR) G_Protein G-Protein Activation PAR->G_Protein Thrombin Thrombin (Serine Protease) Thrombin->PAR Cleavage & Activation Inhibitor 2,4-Dimethoxy-benzamidine HCl Inhibitor->Thrombin Inhibition PLC Phospholipase C G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Ca2+ Release & PKC Activation IP3_DAG->Ca_PKC Response Cellular Response (e.g., Platelet Aggregation) Ca_PKC->Response

Caption: Hypothetical inhibition of Thrombin-mediated PAR signaling.

Experimental Workflow

G cluster_0 Preparation cluster_1 Assay cluster_2 Data Acquisition & Analysis A Prepare Serial Dilutions of 2,4-Dimethoxy-benzamidine HCl C Add Compound and Enzyme to 96-well Plate A->C B Prepare Enzyme and Substrate Solutions B->C D Pre-incubate C->D E Add Substrate to Initiate Reaction D->E F Measure Absorbance Over Time E->F G Calculate Initial Velocities F->G H Determine IC50 and Ki G->H

Caption: Workflow for Serine Protease Inhibition Assay.

Logical Relationship

G A Benzamidine is a known Serine Protease Inhibitor C Hypothesis: 2,4-Dimethoxy-benzamidine HCl inhibits Serine Proteases A->C B 2,4-Dimethoxy-benzamidine HCl is a Benzamidine derivative B->C D Experimental Validation: - Enzyme Inhibition Assays - Determine IC50/Ki - Elucidate Mechanism C->D E Confirmation of Biological Target(s) D->E

Caption: Logical framework for target identification.

References

An In-depth Technical Guide to the Initial Synthesis of 2,4-Dimethoxy-benzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for 2,4-Dimethoxy-benzamidine hydrochloride, a key intermediate in pharmaceutical and biochemical research. The document outlines the core chemical reactions, provides detailed experimental protocols, and presents quantitative data for the synthesis.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of enzyme inhibitors and other therapeutic agents. Its structural features, including the electron-donating methoxy groups, influence its reactivity and binding properties, making it a compound of significant interest in drug discovery. The most common and well-established method for the synthesis of benzamidine derivatives from the corresponding benzonitriles is the Pinner reaction. This reaction provides a reliable pathway to the desired amidine hydrochloride.

Primary Synthesis Pathway: The Pinner Reaction

The Pinner reaction is a two-step process for the synthesis of amidines from nitriles.[1][2] The first step involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, commonly known as a Pinner salt.[2][3] In the second step, the Pinner salt is treated with ammonia to yield the corresponding amidine.[1]

The overall reaction for the synthesis of this compound from 2,4-Dimethoxybenzonitrile is depicted below:

G cluster_0 A 2,4-Dimethoxybenzonitrile B Ethyl 2,4-dimethoxybenzenecarboximidate hydrochloride (Pinner Salt Intermediate) A->B 1. Anhydrous Ethanol, Anhydrous HCl C This compound B->C 2. Ammonia in Ethanol

Caption: Overall synthesis pathway for this compound.

Mechanism of the Pinner Reaction

The Pinner reaction proceeds through the following mechanistic steps:

  • Protonation of the Nitrile: The nitrile is activated by protonation with a strong acid, typically anhydrous hydrogen chloride, forming a highly electrophilic nitrilium ion.[1]

  • Nucleophilic Attack by Alcohol: The alcohol acts as a nucleophile, attacking the carbon of the nitrilium ion.[1]

  • Formation of the Pinner Salt: Subsequent proton transfer leads to the formation of the stable imino ester hydrochloride (Pinner salt).[1]

  • Ammonolysis: The Pinner salt then undergoes nucleophilic attack by ammonia, followed by the elimination of the alcohol, to form the final amidine hydrochloride.

G Start 2,4-Dimethoxybenzonitrile Nitrilium Protonated Nitrile (Nitrilium Ion) Start->Nitrilium + HCl PinnerSalt Imino Ester Hydrochloride (Pinner Salt) Nitrilium->PinnerSalt + Ethanol Amidine 2,4-Dimethoxy-benzamidine Hydrochloride PinnerSalt->Amidine + Ammonia - Ethanol

Caption: Simplified workflow of the Pinner reaction.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound based on the Pinner reaction. These protocols are adapted from established procedures for the synthesis of benzamidine hydrochloride and may require optimization for the specific substrate.

Materials and Reagents
  • 2,4-Dimethoxybenzonitrile

  • Anhydrous Ethanol

  • Anhydrous Diethyl Ether

  • Hydrogen Chloride (gas)

  • Ammonia (gas)

  • Calcium Chloride (for drying tubes)

Step 1: Synthesis of Ethyl 2,4-dimethoxybenzenecarboximidate hydrochloride (Pinner Salt)

Procedure:

  • A solution of 2,4-dimethoxybenzonitrile (1.0 eq) in anhydrous ethanol (approx. 1.5-2.0 eq) is prepared in a round-bottom flask equipped with a gas inlet tube and a calcium chloride drying tube to protect from atmospheric moisture.

  • The flask is cooled in an ice-salt bath to 0-5 °C.

  • A stream of dry hydrogen chloride gas is bubbled through the cooled and stirred solution. The addition of HCl is continued until the solution is saturated and a significant amount of white precipitate (the Pinner salt) has formed.

  • The reaction vessel is securely sealed and allowed to stand at room temperature for 48-72 hours to ensure complete reaction.

  • The resulting crystalline mass of the Pinner salt is collected by filtration, washed with anhydrous diethyl ether to remove any unreacted starting materials and excess HCl, and then dried under vacuum.

Step 2: Synthesis of this compound

Procedure:

  • The dried ethyl 2,4-dimethoxybenzenecarboximidate hydrochloride (1.0 eq) is transferred to a flask.

  • A solution of anhydrous ammonia in ethanol (typically 10-20% w/w) is added in excess.

  • The mixture is stirred at room temperature for 24-48 hours in a sealed vessel. During this time, the Pinner salt dissolves, and ammonium chloride precipitates.

  • The precipitated ammonium chloride is removed by filtration.

  • The ethanolic filtrate containing the this compound is concentrated under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.

G cluster_0 Step 1: Pinner Salt Formation cluster_1 Step 2: Ammonolysis A1 Dissolve 2,4-Dimethoxybenzonitrile in Anhydrous Ethanol A2 Cool to 0-5 °C A1->A2 A3 Bubble Dry HCl Gas until Saturation A2->A3 A4 Seal and Let Stand for 48-72h A3->A4 A5 Filter and Wash with Anhydrous Ether A4->A5 A6 Dry Pinner Salt under Vacuum A5->A6 B1 Add Excess Ammoniacal Ethanol to Pinner Salt B2 Stir in Sealed Vessel for 24-48h B1->B2 B3 Filter to Remove Ammonium Chloride B2->B3 B4 Concentrate Filtrate under Reduced Pressure B3->B4 B5 Recrystallize Crude Product B4->B5

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes the typical quantitative data for the synthesis of benzamidine hydrochloride via the Pinner reaction. These values are provided as a general guideline and may vary for the synthesis of this compound.

ParameterStep 1: Pinner Salt FormationStep 2: AmmonolysisOverall
Reactant Molar Ratios 2,4-Dimethoxybenzonitrile:Ethanol:HCl (approx. 1:2:excess)Pinner Salt:Ammonia (1:excess)-
Reaction Temperature 0-5 °C (initial), then Room Temp.Room Temperature-
Reaction Time 48-72 hours24-48 hours72-120 hours
Typical Yield >90% (for Pinner salt)80-95% (from Pinner salt)70-85%

Alternative Synthesis Pathways

While the Pinner reaction is the most common method, other pathways for the synthesis of benzamidines exist. One such alternative involves the reaction of benzonitrile with hydroxylamine hydrochloride to form a benzamidoxime, which is then reduced to the corresponding benzamidine.[4] However, this method involves an additional reduction step and may not be as direct as the Pinner reaction for obtaining the hydrochloride salt.

Conclusion

The synthesis of this compound is reliably achieved through the Pinner reaction, starting from 2,4-dimethoxybenzonitrile. This two-step process, involving the formation of an intermediate Pinner salt followed by ammonolysis, offers a high-yield and straightforward route to the desired product. The provided experimental protocols and quantitative data serve as a comprehensive guide for researchers and professionals in the field of drug development and organic synthesis. It is recommended that the specific reaction conditions be optimized to achieve the best results for this particular substrate.

References

Methodological & Application

Application Notes: Utilizing 2,4-Dimethoxy-benzamidine Hydrochloride for Trypsin Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the use of 2,4-Dimethoxy-benzamidine hydrochloride as an inhibitor in trypsin activity assays. This document outlines the necessary reagents, experimental procedures, and data analysis techniques. Due to the limited availability of specific inhibitory data for the 2,4-dimethoxy derivative, this protocol is adapted from established methods for the parent compound, benzamidine. Researchers should perform initial experiments to determine the optimal concentration range for this compound.

Introduction to Trypsin Inhibition

Quantitative Data Summary

The following table summarizes the inhibitory constants (Ki) for the parent compound, benzamidine, against trypsin and other related serine proteases for reference. The Ki for this compound should be determined experimentally.

CompoundEnzymeKi (μM)
Benzamidine hydrochlorideTrypsin19 - 35
Benzamidine hydrochloridePlasmin350
Benzamidine hydrochlorideThrombin220

Experimental Protocols

This protocol describes a spectrophotometric assay to determine the inhibitory effect of this compound on trypsin activity using Nα-Benzoyl-L-arginine ethyl ester (BAEE) as a substrate.

Materials and Reagents
  • Trypsin: (e.g., from bovine pancreas)

  • This compound

  • Nα-Benzoyl-L-arginine ethyl ester (BAEE): Substrate

  • Tris-HCl buffer: (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0)

  • Hydrochloric acid (HCl): (e.g., 1 mM) for dissolving trypsin

  • Dimethyl sulfoxide (DMSO): for dissolving the inhibitor (if necessary)

  • Spectrophotometer

  • Quartz cuvettes

  • Micropipettes and tips

Solution Preparation
  • Tris-HCl Buffer (50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0): Prepare a stock solution of Tris-HCl and CaCl₂ and adjust the pH to 8.0 at 25°C.

  • Trypsin Stock Solution (e.g., 1 mg/mL): Dissolve trypsin in cold 1 mM HCl. Prepare fresh daily and keep on ice.

  • BAEE Substrate Solution (e.g., 1 mM): Dissolve BAEE in Tris-HCl buffer. Prepare fresh before use.

  • This compound Stock Solution: Prepare a stock solution of the inhibitor in an appropriate solvent (e.g., water or DMSO). A concentration range should be tested to determine the IC50.

Assay Procedure
  • Set up the Spectrophotometer: Set the spectrophotometer to read absorbance at 253 nm and maintain the temperature at 25°C.

  • Prepare Reaction Mixtures: In a series of cuvettes, prepare the following reaction mixtures. It is recommended to run each condition in triplicate.

    • Blank (No Enzyme): 2.9 mL of BAEE Substrate Solution.

    • Control (No Inhibitor): Add a specific volume of Tris-HCl buffer (or inhibitor solvent) to a cuvette.

    • Inhibitor Samples: Add varying concentrations of this compound solution to separate cuvettes.

  • Pre-incubation: To each cuvette (except the blank), add a constant amount of trypsin solution (e.g., 100 µL of a diluted working solution). The final trypsin concentration should be chosen to give a linear rate of substrate hydrolysis for at least 5 minutes. Gently mix and incubate for a fixed period (e.g., 5 minutes) at 25°C to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction: To each cuvette, add the BAEE substrate solution to a final volume of 3.0 mL. Quickly mix by inversion.

  • Measure Absorbance: Immediately start recording the absorbance at 253 nm for a set period (e.g., 5-10 minutes), taking readings at regular intervals (e.g., every 15 or 30 seconds).

Data Analysis
  • Calculate the Rate of Reaction: Determine the initial velocity (ΔA₂₅₃/min) from the linear portion of the absorbance versus time plot for each reaction.

  • Calculate Percent Inhibition: % Inhibition = [(Rate of Control - Rate of Inhibitor) / Rate of Control] x 100

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value is the concentration of the inhibitor that causes 50% inhibition of trypsin activity.

  • Determine the Michaelis-Menten Constant (Km) and Maximum Velocity (Vmax): To determine the mode of inhibition, perform the assay with varying concentrations of the substrate (BAEE) in the presence and absence of the inhibitor. Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).

  • Calculate the Inhibition Constant (Ki): For competitive inhibition, the Ki can be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km) where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate.

Visualizations

Mechanism of Trypsin Inhibition

G cluster_0 Trypsin (Active Enzyme) Trypsin (Active Enzyme) Products Products Trypsin (Active Enzyme)->Products Hydrolysis Trypsin-Inhibitor Complex (Inactive) Trypsin-Inhibitor Complex (Inactive) Trypsin (Active Enzyme)->Trypsin-Inhibitor Complex (Inactive) Competitive Binding Substrate (e.g., BAEE) Substrate (e.g., BAEE) Substrate (e.g., BAEE)->Trypsin (Active Enzyme) Binds to Active Site This compound (Inhibitor) This compound (Inhibitor) This compound (Inhibitor)->Trypsin-Inhibitor Complex (Inactive)

Caption: Competitive inhibition of trypsin by this compound.

Experimental Workflow

G A Prepare Reagents: - Trypsin Solution - Inhibitor Dilutions - Substrate Solution B Pre-incubate Trypsin with Inhibitor or Buffer A->B C Initiate Reaction by adding Substrate B->C D Monitor Absorbance at 253 nm C->D E Calculate Reaction Rates and Percent Inhibition D->E F Determine IC50 and Ki E->F

Caption: Workflow for the trypsin activity and inhibition assay.

References

Application Notes and Protocols: 2,4-Dimethoxy-benzamidine Hydrochloride in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethoxy-benzamidine hydrochloride is a versatile chemical compound with significant applications in pharmaceutical development and biochemical research. Its structure, featuring a benzamidine core with two methoxy groups, makes it a valuable intermediate in the synthesis of targeted therapeutic agents and a useful tool for studying enzyme inhibition.[1] This document provides detailed application notes and experimental protocols relevant to the use of this compound in a research and drug discovery context.

Key Applications

  • Intermediate for Pharmaceutical Synthesis: this compound serves as a crucial building block in the synthesis of more complex pharmaceutical compounds.[1] The benzamidine moiety is a well-known pharmacophore for inhibitors of serine proteases, a class of enzymes implicated in numerous physiological and pathological processes, including blood coagulation, inflammation, and cancer.

  • Serine Protease Inhibition: Benzamidine and its derivatives are established competitive inhibitors of serine proteases such as trypsin, thrombin, and plasmin.[2][3] The presence of the dimethoxy substituents on the phenyl ring can influence the binding affinity and selectivity of the compound for different proteases. These compounds are utilized in research to probe the structure and function of these enzymes and as a starting point for the design of novel therapeutic inhibitors.[1]

Data Presentation: Inhibitory Activity of Benzamidine Derivatives

EnzymeSubstrateKi of Benzamidine (µM)
TrypsinN/A19[4]
ThrombinN/AN/A
PlasminS-2251N/A
AcrosinN/A4[4]

Note: N/A indicates that specific data for this parameter was not found in the searched literature. The inhibitory activity of this compound would need to be determined experimentally.

Signaling Pathway: Inhibition of the Coagulation Cascade

Benzamidine derivatives are known to inhibit key serine proteases in the blood coagulation cascade, thereby exerting an anticoagulant effect.[5] The following diagram illustrates the coagulation cascade and the potential points of inhibition by a serine protease inhibitor like a benzamidine derivative.

Coagulation_Cascade_Inhibition cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII Factor XII XIIa Factor XIIa XII->XIIa XI Factor XI XIIa->XI Activates XIa Factor XIa XI->XIa IX Factor IX XIa->IX Activates IXa Factor IXa IX->IXa X Factor X IXa->X Activates TF Tissue Factor TF_VIIa TF-VIIa Complex TF->TF_VIIa VII Factor VII VIIa Factor VIIa VII->VIIa VIIa->TF_VIIa TF_VIIa->X Activates Xa Factor Xa X->Xa Prothrombin Prothrombin (II) Xa->Prothrombin Activates Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen (I) Thrombin->Fibrinogen Cleaves Fibrin Fibrin (Ia) Fibrinogen->Fibrin Inhibitor Benzamidine Derivative Inhibitor->Xa Inhibitor->Thrombin

Caption: Inhibition of the Coagulation Cascade by Benzamidine Derivatives.

Experimental Protocols

Protocol 1: Determination of the Inhibition Constant (Ki) for a Serine Protease

This protocol outlines a general procedure for determining the Ki of this compound against a target serine protease using a chromogenic substrate.

Workflow for Ki Determination:

Ki_Determination_Workflow A Prepare Reagents: - Enzyme Solution - Substrate Solution - Inhibitor Stock Solution - Assay Buffer B Perform Enzyme Kinetic Assay: - Vary substrate and inhibitor concentrations A->B C Measure Reaction Velocity: - Monitor absorbance change over time B->C D Data Analysis: - Determine IC50 value C->D E Calculate Ki: - Use the Cheng-Prusoff equation D->E Synthetic_Workflow A 2,4-Dimethoxy- benzamidine HCl B Coupling Reaction with a suitable carboxylic acid A->B C Intermediate Amide B->C D Further Modification/ Deprotection C->D E Final Bioactive Molecule D->E

References

Application Notes and Protocols for Incorporating 2,4-Dimethoxy-benzamidine hydrochloride into a Protease Inhibitor Cocktail

Author: BenchChem Technical Support Team. Date: December 2025

Topic: How to incorporate 2,4-Dimethoxy-benzamidine hydrochloride into a protease inhibitor cocktail.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteases are a class of enzymes that catalyze the cleavage of peptide bonds in proteins, a process known as proteolysis. Uncontrolled proteolytic activity following cell lysis can lead to protein degradation, affecting downstream applications such as protein purification, immunoassays, and mass spectrometry. To prevent this, protease inhibitor cocktails, which are mixtures of different inhibitors targeting various classes of proteases, are commonly added to lysis buffers.

Benzamidine and its derivatives are known competitive inhibitors of serine proteases, a major class of proteases that includes trypsin, thrombin, and plasmin.[1][2] These inhibitors function by binding to the active site of the protease, thereby preventing substrate binding and catalysis. The chemical structure of the benzamidine moiety allows it to interact with the S1 subsite of trypsin-like serine proteases.[2] The inhibitory activity of benzamidine derivatives can be influenced by the nature of the substituents on the phenyl ring, with factors such as hydrophobicity and electron-donating properties playing a role in the binding affinity.

This document provides a theoretical framework and a practical guide for the incorporation of a novel benzamidine derivative, this compound, into a custom protease inhibitor cocktail. While direct experimental data on the inhibitory properties of this specific compound is limited, its structural similarity to benzamidine suggests its potential as a serine protease inhibitor. The presence of two electron-donating methoxy groups may influence its inhibitory potency and specificity. These application notes offer a starting point for researchers interested in exploring the use of this compound for enhanced protease inhibition.

Data Presentation

As a baseline for understanding the potential efficacy of this compound, the following table summarizes the reported inhibition constants (Ki) of the parent compound, benzamidine, against several common serine proteases.

ProteaseInhibition Constant (Ki) of Benzamidine
Trypsin35 µM[3]
Plasmin350 µM[3]
Thrombin220 µM[3]

Note: The Ki values for this compound are not yet experimentally determined and may differ from those of benzamidine.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution of this compound

This protocol describes the preparation of a concentrated stock solution of this compound, which can be subsequently diluted to the desired working concentration in a protease inhibitor cocktail.

Materials:

  • This compound (Molecular Weight: 216.67 g/mol )

  • Nuclease-free water or an appropriate organic solvent (e.g., DMSO, ethanol)[4]

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Accurately weigh 21.67 mg of this compound using an analytical balance.

  • Transfer the weighed powder to a sterile 1.5 mL or 2.0 mL microcentrifuge tube.

  • Add 1 mL of nuclease-free water or the chosen solvent to the tube. Based on information for similar compounds, benzamidine hydrochloride is soluble in water, DMSO, and ethanol.[4]

  • Vortex the tube vigorously until the compound is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.

  • Aliquot the 100 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C. Stock solutions are typically stable for several months when stored properly.[4]

Protocol 2: Formulation of a Custom Protease Inhibitor Cocktail

This protocol outlines the preparation of a 100X custom protease inhibitor cocktail incorporating this compound. This cocktail is designed to provide broad-spectrum protection against common proteases.

Materials:

  • 100 mM this compound stock solution (from Protocol 1)

  • Stock solutions of other protease inhibitors (e.g., PMSF or AEBSF for serine proteases, EDTA for metalloproteases, Leupeptin for serine/cysteine proteases, and Pepstatin A for aspartic proteases)

  • Solvent compatible with all inhibitors (e.g., DMSO or water)

  • Sterile microcentrifuge tubes

Example 100X Cocktail Formulation (for 1 mL):

InhibitorTarget Protease ClassStock ConcentrationVolume to Add (µL)Final 100X Concentration
2,4-Dimethoxy-benzamidine HClSerine Proteases100 mM10010 mM
PMSFSerine Proteases100 mM (in isopropanol)10010 mM
EDTAMetalloproteases500 mM (in water, pH 8.0)200100 mM
LeupeptinSerine/Cysteine Proteases10 mg/mL (in water)10100 µg/mL
Pepstatin AAspartic Proteases1 mg/mL (in methanol)1010 µg/mL
Solvent (e.g., DMSO)--580-

Procedure:

  • In a sterile microcentrifuge tube, combine the specified volumes of each protease inhibitor stock solution.

  • Add the solvent to bring the total volume to 1 mL.

  • Vortex gently to ensure thorough mixing.

  • Store the 100X cocktail in aliquots at -20°C.

  • For use, dilute the cocktail 1:100 in the desired lysis buffer (e.g., add 10 µL of the 100X cocktail to 1 mL of lysis buffer) to achieve a 1X working concentration. The recommended working concentration for general protease inhibition with benzamidine is approximately 1 mM.[2]

Protocol 3: Validation of the Protease Inhibitor Cocktail using a Protease Activity Assay

This protocol describes a general method to validate the efficacy of the newly formulated protease inhibitor cocktail using a colorimetric protease activity assay.

Materials:

  • Cell or tissue lysate prepared with and without the custom protease inhibitor cocktail.

  • Protease substrate (e.g., Azocasein).

  • Assay buffer (e.g., Tris-HCl, pH 7.5).

  • Trichloroacetic acid (TCA).

  • Spectrophotometer.

Procedure:

  • Prepare two sets of cell or tissue lysates: one with the 1X custom protease inhibitor cocktail and one without (control).

  • Incubate both lysates at a temperature that promotes protease activity (e.g., 37°C) for a defined period (e.g., 1-2 hours).

  • In separate tubes, mix a defined amount of each lysate with the protease substrate (e.g., Azocasein) in the assay buffer.

  • Incubate the reaction mixtures at 37°C for a specific time (e.g., 30-60 minutes).

  • Stop the reaction by adding TCA to precipitate the undigested substrate.

  • Centrifuge the tubes to pellet the precipitate.

  • Transfer the supernatant, which contains the colored digested fragments, to a new tube.

  • Measure the absorbance of the supernatant at the appropriate wavelength for the substrate used (e.g., 440 nm for Azocasein).

  • Compare the absorbance values between the samples with and without the inhibitor cocktail. A significantly lower absorbance in the sample with the cocktail indicates effective protease inhibition.

Mandatory Visualization

G Figure 1: Mechanism of Serine Protease Inhibition by Benzamidine Derivatives Serine_Protease Serine Protease (e.g., Trypsin) Active_Site Active Site (with Catalytic Triad) Serine_Protease->Active_Site contains Inhibited_Complex Inhibited Enzyme-Inhibitor Complex Serine_Protease->Inhibited_Complex Substrate_Binding_Pocket S1 Specificity Pocket (negatively charged) Active_Site->Substrate_Binding_Pocket includes Benzamidine 2,4-Dimethoxy-benzamidine (Inhibitor) Benzamidine->Substrate_Binding_Pocket binds to (competitive inhibition) Benzamidine->Inhibited_Complex Protein_Substrate Protein Substrate Protein_Substrate->Substrate_Binding_Pocket binding blocked No_Proteolysis No Proteolysis Inhibited_Complex->No_Proteolysis

Caption: Mechanism of competitive inhibition of serine proteases by benzamidine derivatives.

G Figure 2: Experimental Workflow for Validating the Protease Inhibitor Cocktail Start Start: Cell/Tissue Sample Lysis Cell Lysis Start->Lysis With_Cocktail With 1X Inhibitor Cocktail Lysis->With_Cocktail Without_Cocktail Without Inhibitor Cocktail (Control) Lysis->Without_Cocktail Incubation Incubation at 37°C With_Cocktail->Incubation Without_Cocktail->Incubation Protease_Assay Protease Activity Assay (e.g., Azocasein) Incubation->Protease_Assay Measurement Spectrophotometric Measurement Protease_Assay->Measurement Analysis Data Analysis and Comparison Measurement->Analysis

Caption: Workflow for assessing the efficacy of the custom protease inhibitor cocktail.

References

Application Notes and Protocols for 2,4-Dimethoxy-benzamidine Hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethoxy-benzamidine hydrochloride is a versatile and valuable intermediate in the field of organic synthesis, particularly in medicinal chemistry and drug discovery.[1] Its unique structural features, including the electron-rich dimethoxy-substituted phenyl ring and the reactive amidine moiety, make it a key building block for the synthesis of a variety of heterocyclic compounds. These resulting structures are often scaffolds for molecules targeting enzymes and receptors, highlighting the importance of this intermediate in the development of novel therapeutics.[1] This document provides detailed application notes and protocols for the use of this compound in the synthesis of substituted pyrimidines, a common and important class of compounds in pharmaceutical research.

Key Applications

As a versatile intermediate, this compound is primarily utilized in:

  • Pharmaceutical Development: It serves as a crucial starting material for the synthesis of diverse heterocyclic compounds, which are core structures in many pharmaceutical agents. Its application is particularly noted in the development of targeted therapies.[1]

  • Biochemical Research: The compounds synthesized from this intermediate are employed in studies related to enzyme inhibition and receptor binding assays, aiding in the elucidation of biological pathways.[1]

  • Library Synthesis for Drug Discovery: The reactivity of the amidine group allows for its use in combinatorial chemistry to generate libraries of related compounds for high-throughput screening, accelerating the discovery of new drug candidates.

Synthesis of Substituted Pyrimidines

A primary application of this compound is in the synthesis of substituted pyrimidines through cyclocondensation reactions with 1,3-dicarbonyl compounds. The general reaction scheme involves the reaction of the benzamidine with a β-dicarbonyl compound, such as a β-ketoester or a β-diketone, to form the pyrimidine ring.

Protocol 1: Synthesis of 2-(2,4-Dimethoxyphenyl)-4-hydroxy-6-methylpyrimidine from Ethyl Acetoacetate

This protocol describes the synthesis of a pyrimidinone derivative, a common scaffold in medicinal chemistry.

Reaction Scheme:

Materials:

  • This compound

  • Ethyl acetoacetate

  • Sodium ethoxide (or another suitable base)

  • Ethanol (anhydrous)

  • Hydrochloric acid (for acidification)

  • Standard laboratory glassware and purification equipment (e.g., for recrystallization or column chromatography)

Procedure:

  • Preparation of the Free Base (Optional but Recommended): To a solution of this compound in a suitable solvent (e.g., water or a short-chain alcohol), add an equivalent of a base (e.g., sodium hydroxide or sodium carbonate) to neutralize the hydrochloride and generate the free base. Extract the free base into an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

  • Addition of Reactants: To the stirred solution of sodium ethoxide, add 2,4-Dimethoxy-benzamidine (the free base from step 1, 1.0 equivalent) followed by the dropwise addition of ethyl acetoacetate (1.05 equivalents).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the product.

  • Purification: Collect the crude product by filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) or by column chromatography on silica gel.

Protocol 2: Synthesis of 2-(2,4-Dimethoxyphenyl)-4,6-dimethylpyrimidine from Acetylacetone

This protocol outlines the synthesis of a dimethyl-substituted pyrimidine.

Reaction Scheme:

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • A base such as potassium carbonate or a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • A high-boiling point solvent such as Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 equivalent), acetylacetone (1.1 equivalents), and the base (e.g., potassium carbonate, 2.0 equivalents) in the chosen solvent (e.g., DMF).

  • Reaction: Heat the mixture to 100-120 °C and stir for 8-12 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. A precipitate will form.

  • Purification: Collect the solid product by filtration, wash thoroughly with water, and dry. Further purification can be achieved by recrystallization or column chromatography.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of substituted pyrimidines from 2,4-Dimethoxy-benzamidine. Please note that these are generalized values and actual results may vary depending on the specific reaction conditions and scale.

ProductReactant 2BaseSolventReaction Time (h)Temperature (°C)Yield (%)
2-(2,4-Dimethoxyphenyl)-4-hydroxy-6-methylpyrimidineEthyl AcetoacetateSodium EthoxideEthanol4-6Reflux70-85
2-(2,4-Dimethoxyphenyl)-4,6-dimethylpyrimidineAcetylacetonePotassium CarbonateDMF8-12100-12065-80

Visualizations

Experimental Workflow for Pyrimidine Synthesis

The following diagram illustrates the general workflow for the synthesis of substituted pyrimidines using 2,4-Dimethoxy-benzamidine as an intermediate.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_benzamidine 2,4-Dimethoxy-benzamidine (free base or HCl salt) reaction_step Cyclocondensation start_benzamidine->reaction_step start_dicarbonyl 1,3-Dicarbonyl Compound (e.g., β-ketoester, β-diketone) start_dicarbonyl->reaction_step workup_step Quenching, Extraction, Precipitation reaction_step->workup_step purification_step Recrystallization or Column Chromatography workup_step->purification_step final_product Substituted Pyrimidine purification_step->final_product

Caption: General workflow for the synthesis of substituted pyrimidines.

Logical Relationship in Drug Discovery

This diagram illustrates the logical flow of using this compound in a drug discovery program.

G intermediate 2,4-Dimethoxy-benzamidine Hydrochloride library_synthesis Library Synthesis (e.g., via cyclocondensation) intermediate->library_synthesis screening High-Throughput Screening library_synthesis->screening hit_identification Hit Identification screening->hit_identification lead_optimization Lead Optimization hit_identification->lead_optimization candidate Drug Candidate lead_optimization->candidate

Caption: Role of the intermediate in a drug discovery pipeline.

References

Determining the Inhibition Constant (Ki) of 2,4-Dimethoxy-benzamidine hydrochloride for Thrombin

Author: BenchChem Technical Support Team. Date: December 2025

This application note provides a detailed protocol for determining the inhibition constant (Kᵢ) of 2,4-Dimethoxy-benzamidine hydrochloride, a competitive inhibitor of the serine protease thrombin. Thrombin is a key enzyme in the blood coagulation cascade, and its inhibition is a major target for anticoagulant therapies.[1][2][3] The Kᵢ value is a measure of the inhibitor's binding affinity to the enzyme, with a lower Kᵢ indicating a more potent inhibitor.[4] This protocol is intended for researchers, scientists, and professionals involved in drug development and enzyme kinetics.

Principle

The determination of the Kᵢ value for a competitive inhibitor is typically achieved through a two-step process. First, the half-maximal inhibitory concentration (IC₅₀) of the inhibitor is determined. The IC₅₀ is the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific experimental conditions.[4][5] Second, the Michaelis-Menten constant (Kₘ) of the substrate for the enzyme is determined. The Kₘ is the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ).[5] With the IC₅₀ and Kₘ values, the Kᵢ can be calculated using the Cheng-Prusoff equation for competitive inhibitors.[5]

The enzyme activity of thrombin is measured using a chromogenic substrate. Thrombin cleaves the substrate, releasing a chromophore (p-nitroaniline, pNA), which can be quantified by measuring the absorbance at 405 nm.[6] The rate of the reaction is proportional to the amount of pNA produced over time.

Materials and Reagents
  • Human α-thrombin

  • This compound

  • Chromogenic thrombin substrate (e.g., S-2238)

  • Assay buffer (e.g., 0.05 M Tris-HCl, 0.15 M NaCl, pH 7.4)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Standard laboratory equipment (pipettes, tubes, etc.)

Experimental Protocols

Part 1: Determination of the IC₅₀ of this compound

This part of the experiment aims to determine the concentration of this compound that inhibits 50% of thrombin activity.

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in the assay buffer.

    • Prepare serial dilutions of the inhibitor stock solution to create a range of concentrations to be tested.

    • Prepare a working solution of human α-thrombin in the assay buffer.

    • Prepare a working solution of the chromogenic substrate in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add a fixed volume of the thrombin solution to each well.

    • Add varying concentrations of the this compound solution to the wells. Include a control well with no inhibitor.

    • Pre-incubate the enzyme and inhibitor at 37°C for a specified time (e.g., 15 minutes) to allow for binding.

  • Enzymatic Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

    • Immediately place the microplate in a microplate reader pre-set to 37°C.

    • Measure the absorbance at 405 nm at regular intervals for a set period (e.g., every minute for 10 minutes) to determine the initial reaction velocity (V₀).

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Part 2: Determination of the Michaelis-Menten Constant (Kₘ)

This part of the experiment determines the substrate concentration at which the reaction velocity is half of the maximum velocity.

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the chromogenic substrate in the assay buffer.

    • Prepare serial dilutions of the substrate stock solution to create a range of concentrations.

    • Prepare a working solution of human α-thrombin in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add a fixed volume of the thrombin solution to each well.

    • Add varying concentrations of the chromogenic substrate solution to the wells.

  • Enzymatic Reaction and Measurement:

    • Immediately place the microplate in a microplate reader pre-set to 37°C.

    • Measure the absorbance at 405 nm at regular intervals to determine the initial reaction velocity (V₀) for each substrate concentration.

  • Data Analysis:

    • Plot the initial reaction velocity (V₀) against the substrate concentration.

    • Determine the Kₘ and Vₘₐₓ values by fitting the data to the Michaelis-Menten equation: V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S]) Where [S] is the substrate concentration.

Part 3: Calculation of the Inhibition Constant (Kᵢ)

The Kᵢ value is calculated from the experimentally determined IC₅₀ and Kₘ values using the Cheng-Prusoff equation for competitive inhibition.[5]

Equation:

Kᵢ = IC₅₀ / (1 + ([S] / Kₘ))

Where:

  • Kᵢ: Inhibition constant

  • IC₅₀: Half-maximal inhibitory concentration

  • [S]: Substrate concentration used in the IC₅₀ determination

  • Kₘ: Michaelis-Menten constant

Data Presentation

Table 1: Hypothetical Data for IC₅₀ Determination of this compound

Inhibitor Concentration (µM)% Inhibition
0.015.2
0.115.8
148.9
1085.3
10098.1
Calculated IC₅₀ 1.03 µM

Table 2: Hypothetical Data for Kₘ Determination of Chromogenic Substrate

Substrate Concentration (µM)Initial Velocity (mOD/min)
510.5
1018.2
2028.6
4040.0
8050.0
Calculated Kₘ 25 µM
Calculated Vₘₐₓ 62.5 mOD/min

Visualizations

experimental_workflow prep Reagent Preparation (Inhibitor, Enzyme, Substrate) ic50 IC50 Determination (Varying Inhibitor Concentration) prep->ic50 km Km Determination (Varying Substrate Concentration) prep->km data_acq Data Acquisition (Measure Absorbance at 405 nm) ic50->data_acq km->data_acq ic50_calc IC50 Calculation (Dose-Response Curve) data_acq->ic50_calc km_calc Km Calculation (Michaelis-Menten Plot) data_acq->km_calc ki_calc Ki Calculation (Cheng-Prusoff Equation) ic50_calc->ki_calc km_calc->ki_calc result Final Ki Value ki_calc->result

Caption: Experimental workflow for determining the Ki of a thrombin inhibitor.

competitive_inhibition enzyme Thrombin (Enzyme) Active Site es_complex Enzyme-Substrate Complex enzyme:as->es_complex Binds ei_complex Enzyme-Inhibitor Complex (Inactive) enzyme:as->ei_complex Binds substrate Substrate substrate->enzyme:as inhibitor 2,4-Dimethoxy- benzamidine HCl (Inhibitor) inhibitor->enzyme:as Competes with Substrate product Product es_complex->product Reaction

Caption: Mechanism of competitive inhibition of thrombin.

References

Application of Receptor Binding Assays in the Study of Biological Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor binding assays are powerful in vitro techniques fundamental to pharmacology and drug discovery. They allow for the quantification of the interaction between a ligand (e.g., a drug, hormone, or neurotransmitter) and its receptor. This interaction is the initial step in a cascade of events that constitute a biological pathway, leading to a physiological response. By characterizing the binding of ligands to their receptors, researchers can gain invaluable insights into the mechanisms of these pathways, identify and characterize novel drug candidates, and study the effects of diseases on receptor function.

This document provides detailed application notes and protocols for utilizing receptor binding assays to study three major classes of biological pathways: G-Protein Coupled Receptor (GPCR) signaling, Nuclear Receptor signaling, and Receptor Tyrosine Kinase (RTK) signaling.

G-Protein Coupled Receptor (GPCR) Signaling: The β-Adrenergic Pathway

The β-adrenergic signaling pathway, a classic example of a GPCR pathway, plays a crucial role in regulating cardiovascular function.[1] Ligands such as epinephrine and norepinephrine bind to β-adrenergic receptors, initiating a signaling cascade that modulates heart rate and contractility.[2] Radioligand binding assays are instrumental in characterizing the interaction of various agonists and antagonists with these receptors.[3]

Data Presentation: Binding Affinities of β-Adrenergic Receptor Ligands

The following table summarizes the binding affinities (Ki) of several antagonists for different β-adrenergic receptor subtypes, as determined by competitive radioligand binding assays. A lower Ki value indicates a higher binding affinity.

LigandReceptor SubtypeKi (nM)Radioligand UsedTissue/Cell Source
Bevantololβ1-adrenergic14.79[3H]-CGP 12177Rat Cerebral Cortex[4]
Bevantololβ2-adrenergic588.84[3H]-CGP 12177Rat Cerebral Cortex[4]
Bevantololα1-adrenergic125.89[3H]-PrazosinRat Cerebral Cortex[4]
Propranololβ-adrenergic-125I-CYPHeart Tissue[3]
Bunitrololβ-adrenergic-125I-iodocyanopindololTissues or Cells[5]
Experimental Protocol: Competitive Radioligand Binding Assay for β-Adrenergic Receptors

This protocol outlines the steps to determine the inhibitory constant (Ki) of a test compound for β-adrenergic receptors using a competitive radioligand binding assay.[4][5]

Materials and Reagents:

  • Membrane Preparation: Cell membranes expressing the β-adrenergic receptor of interest (e.g., from tissue homogenates like rat heart or from cultured cells).

  • Radioligand: A high-affinity radiolabeled antagonist, such as [¹²⁵I]-Iodocyanopindolol ([¹²⁵I]-CYP).

  • Unlabeled Competitor (Test Compound): The compound for which the Ki is to be determined.

  • Non-specific Binding Control: A high concentration of a known unlabeled antagonist (e.g., 10 µM propranolol).[5]

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter and scintillation cocktail.

Procedure:

  • Membrane Preparation:

    • Homogenize tissue or cells in ice-cold lysis buffer.[6]

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and debris.[5]

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.[5]

    • Wash the membrane pellet with fresh assay buffer and resuspend to a specific protein concentration.[6]

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding: Add membrane preparation, a fixed concentration of radioligand (typically at or below its Kd), and assay buffer.[4]

    • Non-specific Binding (NSB): Add membrane preparation, radioligand, and a saturating concentration of the non-specific binding control.[4]

    • Competitive Binding: Add membrane preparation, radioligand, and increasing concentrations of the unlabeled test compound.[5]

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[4]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.[5]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[5]

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[4]

  • Data Analysis:

    • Calculate specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Visualizations

G cluster_0 β-Adrenergic Signaling Pathway Ligand Epinephrine/ Norepinephrine Receptor β-Adrenergic Receptor (GPCR) Ligand->Receptor Binding G_Protein Gαs Protein Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylation of target proteins

Caption: A simplified diagram of the β-adrenergic signaling pathway.

G cluster_1 Radioligand Binding Assay Workflow Prep Membrane Preparation Incubation Incubation with Radioligand & Competitor Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis

Caption: General workflow for a competitive radioligand binding assay.

Nuclear Receptor Signaling: The Estrogen Receptor α Pathway

Estrogen receptors (ERs) are ligand-activated transcription factors that belong to the nuclear receptor superfamily.[7] Upon binding to estrogens, such as 17β-estradiol, ERα undergoes a conformational change, dimerizes, and translocates to the nucleus to regulate the expression of target genes involved in development, metabolism, and reproduction.[8] Fluorescence polarization (FP) assays are a homogeneous and non-radioactive method to study the binding of ligands to ERα.[9]

Data Presentation: Binding Affinities of Estrogen Receptor α Ligands

The following table presents the binding affinities (Kd and Ki) of various ligands for the human estrogen receptor α (ERα).

LigandAssay TypeKd (nM)Ki (nM)Reference
17β-estradiolSaturation Binding0.119-[10]
17β-estradiolCompetitive Binding-0.65[11]
PPTCompetitive Binding--[10]
RaloxifeneCompetitive Binding--[10]
ICI 182,780Competitive Binding--[10]
TamoxifenCompetitive Binding-220[12]
4-hydroxytamoxifenCompetitive Binding-18[12]
Experimental Protocol: Fluorescence Polarization Assay for Estrogen Receptor α

This protocol describes a competitive fluorescence polarization assay to determine the binding affinity of test compounds for ERα.[9]

Materials and Reagents:

  • Recombinant ERα: Purified human estrogen receptor α ligand-binding domain (LBD).

  • Fluorescent Tracer: A fluorescently labeled estrogen, such as Fluormone™ ES2 Green.

  • Test Compounds: Unlabeled compounds to be tested for ERα binding.

  • Assay Buffer: e.g., 20 mM HEPES, 5 mM DTT, 0.05% NP-40, pH 7.4.[13]

  • 384-well, low-volume, black microplates.

  • Fluorescence polarization plate reader.

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • Prepare a solution of ERα and the fluorescent tracer in assay buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range.

  • Assay Setup (in a 384-well plate):

    • Add a small volume (e.g., 10 µL) of the diluted test compounds or vehicle control (e.g., DMSO) to the wells.

    • Add an equal volume (e.g., 10 µL) of the ERα/fluorescent tracer mix to all wells.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding to reach equilibrium. Protect the plate from light.

  • Measurement:

    • Measure the fluorescence polarization (in millipolarization units, mP) of each well using a fluorescence polarization plate reader with appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis:

    • The binding of the fluorescent tracer to ERα results in a high polarization value. Displacement of the tracer by a competing test compound leads to a decrease in polarization.

    • Plot the mP values against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • The Ki value can be calculated from the IC50 value if the Kd of the fluorescent tracer is known.

Visualizations

G cluster_2 Estrogen Receptor α Signaling Pathway Estrogen Estrogen ERa Estrogen Receptor α (ERα) Estrogen->ERa Binding Dimerization Dimerization ERa->Dimerization Translocation Nuclear Translocation Dimerization->Translocation ERE Estrogen Response Element (ERE) Translocation->ERE Binding Transcription Gene Transcription ERE->Transcription G cluster_3 Fluorescence Polarization Assay Principle cluster_free Free Tracer cluster_bound Bound Tracer Free_Tracer Fluorescent Tracer Rotation1 Fast Rotation Low_P Low Polarization Receptor ERα Bound_Tracer Fluorescent Tracer Receptor->Bound_Tracer Binding Rotation2 Slow Rotation High_P High Polarization G cluster_4 EGFR Signaling Pathway cluster_ras RAS-RAF-MEK-ERK Pathway cluster_pi3k PI3K-AKT Pathway EGF EGF EGFR EGFR EGF->EGFR Binding Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation G cluster_5 EGFR Kinase Inhibition Assay Workflow Enzyme_Inhibitor EGFR Kinase + Inhibitor ATP_Substrate Add ATP & Substrate Enzyme_Inhibitor->ATP_Substrate Reaction Kinase Reaction ATP_Substrate->Reaction Detection Detection of Phosphorylation Reaction->Detection Analysis IC50 Determination Detection->Analysis

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2,4-Dimethoxy-benzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Dimethoxy-benzamidine hydrochloride is a versatile intermediate compound utilized in pharmaceutical development and biochemical research.[1] Its role as a building block in the synthesis of targeted therapies necessitates a robust and accurate analytical method for purity assessment and quality control.[1] Due to its polar nature, traditional reversed-phase HPLC methods may offer insufficient retention. This application note details a reliable Hydrophilic Interaction Liquid Chromatography (HILIC) method for the analysis of this compound, ensuring high sensitivity and reproducibility. HILIC is a chromatographic technique that uses a hydrophilic stationary phase with a high organic content mobile phase, making it ideal for the retention and separation of polar compounds.[2][3][4][5][6]

Experimental Protocol

Instrumentation and Materials:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, and diode array detector (DAD).

  • Column: Waters ACQUITY UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)

  • Mobile Phase B: Acetonitrile

  • Standard Solution: A stock solution of 1 mg/mL this compound was prepared in a 50:50 mixture of Acetonitrile and Water. Working standards were prepared by serial dilution of the stock solution.

  • Sample Preparation: Dissolve the sample in the 50:50 Acetonitrile/Water mixture to a final concentration of 0.1 mg/mL. Filter through a 0.22 µm syringe filter before injection.

Chromatographic Conditions:

ParameterValue
Flow Rate0.3 mL/min
Injection Volume2 µL
Column Temperature30°C
Detection Wavelength225 nm
Gradient ProgramTime (min)
0.0
5.0
5.1
8.0

Data Presentation

The following table summarizes the expected quantitative data for the analysis of a this compound standard.

ParameterResult
Retention Time (min)3.5
Tailing Factor1.1
Theoretical Plates> 5000
Linearity (R²)> 0.999
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL

Experimental Workflow

The logical flow of the analytical process is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Standard Weigh Standard DissolveStandard Dissolve in Diluent Standard->DissolveStandard DiluteStandard Prepare Working Standards DissolveStandard->DiluteStandard Inject Inject Sample/Standard DiluteStandard->Inject Sample Weigh Sample DissolveSample Dissolve in Diluent Sample->DissolveSample FilterSample Filter Sample (0.22 µm) DissolveSample->FilterSample FilterSample->Inject HPLC HPLC System Setup Equilibrate Column Equilibration HPLC->Equilibrate Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (225 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Report Generate Report Quantify->Report

References

Application Notes and Protocols for 2,4-Dimethoxy-benzamidine Hydrochloride in Targeted Therapy Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,4-Dimethoxy-benzamidine hydrochloride as a foundational scaffold in the development of targeted therapies. While direct and extensive biological activity data for this compound is not widely available in public literature, its structural motif is a key component in a variety of enzyme inhibitors. This document outlines its potential applications, protocols for screening its activity, and its role as a synthetic intermediate.

Introduction

This compound is a versatile chemical compound primarily utilized in medicinal chemistry as a key intermediate for the synthesis of more complex pharmaceutical agents.[1] Its benzamidine core is a well-established pharmacophore known to interact with various enzymes, particularly serine proteases. The presence of two methoxy groups on the benzene ring can influence the compound's solubility, electronic properties, and binding interactions, making it an attractive starting point for the design of targeted inhibitors.

Potential Therapeutic Applications

The benzamidine scaffold is a known inhibitor of several classes of enzymes, suggesting potential therapeutic avenues for derivatives of this compound.

  • Serine Protease Inhibition: Benzamidine and its analogs are classic competitive inhibitors of serine proteases such as trypsin, thrombin, and plasmin.[2][3][4] This makes derivatives of this compound potential candidates for developing therapies for thrombotic disorders, inflammation, and cancer, where serine protease activity is often dysregulated.

  • Kinase Modulation: The benzamide structure is present in numerous kinase inhibitors. By modifying the this compound scaffold, it is plausible to develop inhibitors targeting specific kinases involved in cancer cell proliferation and survival signaling pathways.

  • Other Enzyme Targets: The broader class of benzamide derivatives has shown activity against a range of other enzymes, indicating that this compound could serve as a starting point for developing inhibitors against various other targets relevant to human diseases.

Data Presentation: Inhibitory Profile of Related Benzamidine Compounds

CompoundTarget EnzymeKi (μM)Inhibition Type
BenzamidineTryptase20Competitive
BenzamidineTrypsin21Competitive
BenzamidineuPA (urokinase-type Plasminogen Activator)97Competitive
BenzamidineFactor Xa110Competitive
BenzamidineThrombin320Competitive
BenzamidinetPA (tissue-type Plasminogen Activator)750Competitive

Data sourced from MedChemExpress and TargetMol.[3][4]

Experimental Protocols

The following are detailed protocols for screening the inhibitory activity of this compound or its derivatives against serine proteases and kinases, as well as for assessing their effects on cancer cell proliferation.

Protocol 1: In Vitro Serine Protease Inhibition Assay (Fluorometric)

This protocol describes a general method to determine the inhibitory potential of this compound against a model serine protease, such as trypsin.

Materials:

  • This compound

  • Trypsin (or other target serine protease)

  • Fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM CaCl2)

  • DMSO

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in Assay Buffer to obtain a range of desired concentrations (e.g., 0.1 µM to 100 µM).

  • Enzyme Preparation: Prepare a working solution of trypsin in Assay Buffer at a concentration that yields a linear reaction rate.

  • Assay Reaction: a. To each well of the 96-well plate, add 50 µL of the diluted compound or vehicle (Assay Buffer with DMSO). b. Add 25 µL of the trypsin solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding. c. Initiate the reaction by adding 25 µL of the fluorogenic substrate solution.

  • Data Acquisition: Immediately begin monitoring the increase in fluorescence (e.g., excitation at 380 nm, emission at 460 nm for AMC-based substrates) at regular intervals for 30-60 minutes using a microplate reader.

  • Data Analysis: a. Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor. b. Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Workflow for Serine Protease Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis Compound_Prep Prepare serial dilutions of 2,4-Dimethoxy-benzamidine HCl Add_Compound Add compound/vehicle to 96-well plate Compound_Prep->Add_Compound Enzyme_Prep Prepare working solution of serine protease Add_Enzyme Add enzyme and incubate Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare fluorogenic substrate solution Add_Substrate Initiate reaction with substrate Substrate_Prep->Add_Substrate Add_Compound->Add_Enzyme Add_Enzyme->Add_Substrate Measure_Fluorescence Measure fluorescence kinetics Add_Substrate->Measure_Fluorescence Calculate_Velocity Calculate initial reaction velocities Measure_Fluorescence->Calculate_Velocity Determine_IC50 Determine IC50 from dose-response curve Calculate_Velocity->Determine_IC50

Caption: Workflow for in vitro serine protease inhibition assay.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminometric)

This protocol provides a general method for assessing the inhibitory activity of this compound against a target kinase using a luminescence-based ATP detection assay.

Materials:

  • This compound

  • Target kinase and its specific substrate

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • DMSO

  • 96-well white microplates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in kinase assay buffer.

  • Kinase Reaction: a. In a 96-well plate, combine the diluted compound, the target kinase, and its substrate. b. Initiate the kinase reaction by adding ATP. c. Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Signal Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding the reagent from the kinase assay kit. b. Add the detection reagent to convert the generated ADP to ATP and produce a luminescent signal. c. Incubate at room temperature as per the kit instructions.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a vehicle control and determine the IC50 value from a dose-response curve.

Signaling Pathway Inhibition Logic

G cluster_compound Compound Action cluster_pathway Cellular Signaling Pathway Compound 2,4-Dimethoxy-benzamidine HCl (or derivative) Kinase Target Kinase (e.g., in cancer signaling) Compound->Kinase Inhibition Substrate Downstream Substrate Kinase->Substrate Phosphorylation Pathway_Activation Pathway Activation & Cell Proliferation Substrate->Pathway_Activation

Caption: Logic of targeted kinase inhibition.

Protocol 3: Cancer Cell Proliferation Assay (MTT Assay)

This protocol outlines a method to evaluate the effect of this compound on the proliferation of a cancer cell line.

Materials:

  • This compound

  • Cancer cell line (e.g., MCF-7, HCT116)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well clear cell culture plates

  • CO2 incubator

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: a. Prepare serial dilutions of this compound in complete cell culture medium. b. Replace the medium in the cell plate with the medium containing the different concentrations of the compound. Include a vehicle control. c. Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation: a. Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate spectrophotometer.

  • Data Analysis: a. Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. b. Plot the percent viability against the compound concentration and fit the data to a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).

Conclusion

This compound serves as a valuable scaffold for the development of targeted therapies due to the established inhibitory properties of the benzamidine core against key enzyme families implicated in disease. The protocols provided herein offer a framework for researchers to screen this compound and its derivatives for potential inhibitory activity and to begin to explore their therapeutic potential. Further derivatization and structure-activity relationship studies are essential next steps to optimize the potency and selectivity of any promising lead compounds developed from this versatile starting material.

References

Troubleshooting & Optimization

How to improve the solubility of 2,4-Dimethoxy-benzamidine hydrochloride in experimental buffers.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving and using 2,4-Dimethoxy-benzamidine hydrochloride in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a derivative of benzamidine, which is known as a reversible, competitive inhibitor of serine proteases like trypsin.[1][2] It is utilized in biochemical and pharmaceutical research, particularly in studies involving enzyme inhibition and receptor binding assays.[3] The addition of two methoxy groups to the benzamidine structure is suggested to enhance its solubility and reactivity, making it a valuable tool in drug discovery and development.[3]

Q2: I am having trouble dissolving this compound in my aqueous buffer. What are the first steps I should take?

A2: Difficulty in dissolving this compound in aqueous buffers is a common issue. Here are the initial troubleshooting steps:

  • Increase Agitation: Ensure you are vortexing or stirring the solution vigorously.

  • Gentle Heating: Gently warm the solution (e.g., to 37°C) as this can significantly increase the solubility of many compounds. For the related compound benzamidine hydrochloride, heating is sometimes necessary to achieve higher concentrations.[4]

  • Sonication: Use a sonicator bath to break up any aggregates and facilitate dissolution.[2]

  • pH Adjustment: The solubility of amine hydrochlorides is often pH-dependent.[5][6] Ensure your buffer pH is not in the basic range, as benzamidines can be less soluble and may hydrolyze at higher pH values.[7]

Q3: What is the expected solubility of this compound?

A3: Currently, there is limited publicly available quantitative data on the solubility of this compound in specific buffers. However, the parent compound, benzamidine hydrochloride, provides a useful reference. The methoxy groups on the target compound are intended to improve solubility.[3]

Solubility Data for Benzamidine Hydrochloride (Parent Compound)

Solvent/Buffer Approximate Solubility Notes
Water 50 mg/mL May require heating to achieve a clear solution.[4]
PBS (pH 7.2) ~3 mg/mL Aqueous solutions are not recommended for storage for more than one day.[8]
Ethanol ~10 mg/mL Can be used to prepare a stock solution.[8]
DMSO ~25 mg/mL Can be used to prepare a stock solution.[8]

| Dimethyl formamide (DMF) | ~25 mg/mL | Can be used to prepare a stock solution.[8] |

Q4: How does pH affect the solubility and stability of this compound?

A4: As a hydrochloride salt of a basic compound, 2,4-Dimethoxy-benzamidine is expected to be more soluble in acidic to neutral aqueous solutions where the amidine group is protonated.[7][9] In basic solutions (typically pH > 8), the compound will be deprotonated to its free base form, which is generally less water-soluble. Furthermore, benzamidines can undergo hydrolysis in weakly basic aqueous solutions over time, so it is recommended to prepare fresh solutions and avoid storage at basic pH.[7]

Q5: Can I use co-solvents to improve solubility, and what are the recommended concentrations?

A5: Yes, using a co-solvent is a standard and effective method. The recommended approach is to first prepare a high-concentration stock solution in a water-miscible organic solvent and then dilute it into your aqueous experimental buffer.

  • Recommended Co-solvents: Dimethyl sulfoxide (DMSO) and ethanol are common choices for preparing stock solutions.[8]

  • Procedure: Dissolve the compound in 100% DMSO or ethanol to create a concentrated stock (e.g., 10-50 mM). Then, add this stock solution dropwise to your vigorously stirring aqueous buffer to reach the final desired concentration.

  • Final Co-solvent Concentration: It is crucial to keep the final concentration of the organic solvent in your assay low, typically below 1%, to avoid potential physiological effects on your experimental system.[8]

Q6: How should I prepare and store solutions of this compound?

A6: Due to potential stability issues in aqueous solutions, it is best practice to prepare solutions fresh for each experiment.[4][7][8] If a stock solution must be prepared in advance:

  • Solvent: Use an anhydrous organic solvent like DMSO or ethanol.

  • Storage: Store aliquots of the stock solution at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound will not dissolve in aqueous buffer Low intrinsic solubility at the desired concentration.- Attempt to dissolve a smaller amount of the compound.- Use gentle heating (e.g., 37°C) and/or sonication.- Prepare a concentrated stock solution in DMSO or ethanol and dilute into the buffer.
Buffer pH is too high (basic).- Check the pH of your buffer. Aim for a pH in the acidic to neutral range (pH < 7.5).- Consider using a buffer with a lower pH if your experiment allows.
Solution is cloudy or a precipitate forms after initial dissolution Compound has exceeded its solubility limit in the final buffer.- This is common when diluting a concentrated organic stock into an aqueous buffer. Ensure rapid stirring during dilution.- Lower the final concentration of the compound.- Increase the percentage of co-solvent slightly, but be mindful of its effect on your experiment (keep below 1% if possible).
The compound is degrading or hydrolyzing.- Prepare solutions fresh before each use.- Avoid high pH buffers.[7]
Inconsistent experimental results Instability of the compound in the aqueous buffer over the course of the experiment.- Prepare fresh solutions immediately before starting your assay.- Minimize the time the compound is in the aqueous buffer before analysis.
Interaction with buffer components.- While not commonly reported for benzamidines, consider trying a different buffer system (e.g., switch from a phosphate-based to a Tris-based buffer) to rule out specific ionic interactions.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent
  • Weigh out the desired amount of this compound powder in a suitable vial.

  • Add the required volume of anhydrous DMSO or ethanol to achieve the target stock concentration (e.g., 20 mM).

  • Vortex the mixture vigorously until the solid is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.

  • Store the stock solution in small aliquots at -20°C or -80°C.

Protocol 2: General Protocol for Determining Solubility in a Target Buffer
  • Prepare a series of vials containing a fixed volume of your target experimental buffer (e.g., 1 mL of PBS, pH 7.4).

  • Add increasing amounts of this compound to each vial to create a range of concentrations.

  • Vortex each vial vigorously for 2-3 minutes.

  • Place the vials on a shaker or rotator at a constant temperature (e.g., room temperature or 37°C) and allow them to equilibrate for several hours (or until no further solid appears to dissolve).

  • After equilibration, visually inspect each vial for the presence of undissolved solid. The highest concentration that results in a clear solution is an estimate of the solubility under those conditions.

  • For a more quantitative measurement, centrifuge the supersaturated suspensions at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay Enzyme Inhibition Assay start Weigh Compound stock Prepare Concentrated Stock in DMSO/Ethanol start->stock Dissolve dilute Dilute Stock into Aqueous Buffer stock->dilute Add dropwise with vigorous stirring final_sol Final Working Solution dilute->final_sol incubate Incubate Enzyme with Compound final_sol->incubate Add to Assay enzyme Enzyme Solution enzyme->incubate substrate Substrate Solution reaction Initiate Reaction with Substrate substrate->reaction incubate->reaction measure Measure Product Formation reaction->measure

Caption: Workflow for preparing this compound solution and its application in a typical enzyme inhibition assay.

troubleshooting_logic start Compound Fails to Dissolve q1 Have you tried heating/sonication? start->q1 s1 Apply gentle heat (37°C) and/or sonicate. q1->s1 No q2 Is the buffer pH below 7.5? q1->q2 Yes a1_yes Yes a1_no No s1->q1 s2 Adjust pH to a lower value or use a different buffer. q2->s2 No s3 Prepare a concentrated stock in DMSO/Ethanol and dilute into buffer. q2->s3 Yes a2_yes Yes a2_no No

Caption: A logical troubleshooting workflow for addressing solubility issues with this compound.

References

Troubleshooting inconsistent results in enzyme inhibition assays with 2,4-Dimethoxy-benzamidine hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in enzyme inhibition assays using 2,4-Dimethoxy-benzamidine hydrochloride.

Troubleshooting Guide

Inconsistent results in enzyme inhibition assays can stem from a variety of factors, from compound stability to assay conditions. This guide addresses common issues observed with this compound and related benzamidine derivatives.

Issue 1: High Variability Between Replicate Wells

High variability is often linked to issues with the inhibitor's solubility or stability in the assay buffer.

Potential Cause Recommended Solution
Poor Solubility Visually inspect the stock solution and final assay wells for any signs of precipitation. Prepare fresh stock solutions in an appropriate organic solvent like DMSO or ethanol before diluting into aqueous buffer. Ensure the final concentration of the organic solvent is low and consistent across all wells (typically <1%).[1]
Compound Instability Prepare fresh dilutions of this compound immediately before each experiment. Avoid prolonged storage of aqueous solutions.[1] Benzamidine derivatives can be susceptible to hydrolysis, especially at non-neutral pH.[2] Maintain a consistent pH in your assay buffer, ideally between 6.8 and 7.4.[2]
Pipetting Errors Calibrate pipettes regularly. Use fresh tips for each replicate. Ensure proper mixing after adding the inhibitor.

Issue 2: Poor or No Inhibition Observed

This could be due to compound degradation, incorrect assay conditions, or issues with the enzyme or substrate.

Potential Cause Recommended Solution
Compound Degradation As benzamidine compounds can be sensitive to light and temperature, store stock solutions at -20°C or -80°C and protect from light.[3] Perform a forced degradation study to assess stability under your specific assay conditions (pH, temperature, light exposure).[2]
Incorrect Enzyme or Substrate Concentration Ensure that the substrate concentration is at or below the Michaelis-Menten constant (Km) for competitive inhibitors. Verify the activity of your enzyme stock with a known inhibitor.
Assay Buffer Composition Some buffer components can interfere with the inhibitor-enzyme interaction. If possible, test the assay in different buffer systems.

Issue 3: Non-Specific Inhibition or Steep Dose-Response Curves

These issues can be indicative of compound aggregation or non-specific binding, which can lead to false-positive results.

Potential Cause Recommended Solution
Compound Aggregation Benzamidine has been shown to inhibit protein aggregation, but at high concentrations, the compound itself may aggregate.[4] To test for aggregation-driven inhibition, include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. A significant rightward shift in the IC50 curve suggests aggregation. Dynamic Light Scattering (DLS) can also be used to directly detect aggregate formation.[5]
Pan-Assay Interference Compounds (PAINS) While benzamidines are not typically classified as PAINS, non-specific activity can occur.[6] To investigate, vary the enzyme concentration. For a true inhibitor, the IC50 should remain constant, whereas for a non-specific inhibitor, the IC50 may change.
Reaction with Assay Components The amidine group is reactive and could potentially interact with components of your detection system. Run controls without the enzyme to check for any direct effect of the compound on the substrate or detection reagents.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: this compound should be dissolved in an organic solvent such as DMSO or ethanol to prepare a concentrated stock solution.[1] For aqueous working solutions, it is recommended to dilute the stock solution into your assay buffer immediately before use and not to store aqueous solutions for more than a day.[1]

Q2: What are the optimal storage conditions for this compound?

A2: The solid compound should be stored at 0-8°C.[7] Stock solutions in organic solvents should be stored at -20°C or -80°C for long-term stability.[2] Aqueous solutions are less stable and should be prepared fresh for each experiment.[1]

Q3: My dose-response curve is unusually steep. What could be the cause?

A3: A steep, non-sigmoidal dose-response curve can be a hallmark of non-specific inhibition due to compound aggregation. To test for this, you can perform the assay in the presence of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100). If aggregation is the cause, you should observe a decrease in potency (a rightward shift of the curve).

Q4: Can this compound inhibit proteases other than serine proteases?

A4: Benzamidine and its derivatives are primarily known as competitive inhibitors of serine proteases, such as trypsin, thrombin, and plasmin.[8][9][10] Their inhibitory activity against other classes of proteases is not well-documented and would need to be determined empirically.

Q5: How can I be sure my results are not due to assay interference?

A5: To rule out assay interference, run several control experiments. These include testing the compound with the substrate and detection reagents in the absence of the enzyme, and testing the effect of varying the enzyme concentration on the IC50 value. For a specific inhibitor, the IC50 should be independent of the enzyme concentration.

Quantitative Data Summary

The following table summarizes key physicochemical and inhibitory properties of benzamidine and this compound. Data for the latter is limited, and properties of the parent compound are provided for reference.

PropertyBenzamidine hydrochlorideThis compoundReference
Molecular Formula C₇H₈N₂・HClC₉H₁₂N₂O₂・HCl[1][7]
Molecular Weight 156.6 g/mol 216.67 g/mol [1][7]
Appearance Crystalline solidGrey solid[1][7]
Solubility in PBS (pH 7.2) ~3 mg/mLData not available[1]
Solubility in DMSO ~25 mg/mLData not available, but expected to be soluble[1]
Solubility in Ethanol ~10 mg/mLData not available, but expected to be soluble[1]
Storage Temperature (Solid) Room temperature0-8°C[1][7]
Target Enzyme Class Serine ProteasesSerine Proteases[8][9]
Ki for Trypsin 35 µMData not available[8]
Ki for Plasmin 350 µMData not available[8]
Ki for Thrombin 220 µMData not available[8]

Experimental Protocols

Protocol 1: General Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a serine protease. Specific concentrations and incubation times should be optimized for each enzyme-substrate system.

Materials:

  • This compound

  • Purified serine protease

  • Chromogenic or fluorogenic substrate specific for the enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)

  • DMSO or Ethanol (for stock solution)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 10 mM.

  • Prepare Serial Dilutions: Perform serial dilutions of the stock solution in assay buffer to achieve a range of inhibitor concentrations. Ensure the final DMSO concentration in the assay is below 1%.

  • Enzyme Preparation: Dilute the enzyme in assay buffer to the desired working concentration.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Inhibitor dilution (or vehicle control)

    • Enzyme solution

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate to each well to start the reaction.

  • Measure Activity: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocity (rate) for each inhibitor concentration. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.

Visualizations

Troubleshooting_Workflow Troubleshooting Inconsistent Inhibition Data Inconsistent_Results Inconsistent Results (High Variability, No Inhibition) Check_Solubility Check Compound Solubility - Visual Inspection - Fresh Stock Solution Inconsistent_Results->Check_Solubility Check_Stability Assess Compound Stability - Fresh Dilutions - Control pH and Light Exposure Inconsistent_Results->Check_Stability Check_Assay_Conditions Verify Assay Conditions - Enzyme/Substrate Concentrations - Buffer Composition Inconsistent_Results->Check_Assay_Conditions Consistent_Results Consistent and Reliable Data Check_Solubility->Consistent_Results Check_Stability->Consistent_Results Check_Assay_Conditions->Consistent_Results Non_Specific_Effects Investigate Non-Specific Effects (Steep Curves, False Positives) Aggregation_Test Test for Aggregation - Add Detergent (e.g., Triton X-100) - Dynamic Light Scattering Non_Specific_Effects->Aggregation_Test PAINS_Test Check for PAINS-like Behavior - Vary Enzyme Concentration Non_Specific_Effects->PAINS_Test Assay_Interference Control for Assay Interference - No-Enzyme Control Non_Specific_Effects->Assay_Interference Aggregation_Test->Consistent_Results PAINS_Test->Consistent_Results Assay_Interference->Consistent_Results

Caption: A workflow diagram for troubleshooting inconsistent results.

Experimental_Workflow General Enzyme Inhibition Assay Workflow Prep_Stock 1. Prepare Inhibitor Stock Solution (DMSO) Serial_Dilute 2. Create Serial Dilutions in Assay Buffer Prep_Stock->Serial_Dilute Add_Reagents 3. Add Buffer, Inhibitor, and Enzyme to Plate Serial_Dilute->Add_Reagents Pre_Incubate 4. Pre-incubate (e.g., 15 min at 37°C) Add_Reagents->Pre_Incubate Add_Substrate 5. Initiate Reaction with Substrate Pre_Incubate->Add_Substrate Measure 6. Measure Kinetic Readout (Absorbance/Fluorescence) Add_Substrate->Measure Analyze 7. Calculate Rates and Determine IC50 Measure->Analyze

Caption: A diagram illustrating the experimental workflow.

References

Preventing degradation of 2,4-Dimethoxy-benzamidine hydrochloride in solution.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,4-Dimethoxy-benzamidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the stability of this compound in solution.

Troubleshooting Guides

This section addresses common issues encountered during experiments involving this compound solutions.

Issue 1: Rapid Degradation of the Compound in Aqueous Solution

Question: My this compound solution is losing potency shortly after preparation in a neutral aqueous buffer. What is the likely cause and how can I prevent this?

Answer: Rapid degradation of benzamidine derivatives in neutral to basic aqueous solutions is often due to hydrolysis. The amidine functional group is susceptible to hydrolysis, which converts it to the corresponding primary amide (2,4-Dimethoxy-benzamide). This reaction is accelerated by increased pH and temperature.

Solutions:

  • Prepare Fresh Solutions: It is highly recommended to prepare solutions of this compound immediately before use.

  • Control pH: If possible, maintain the pH of the solution in a slightly acidic range (e.g., pH 4-6), as some amidine derivatives exhibit greater stability under these conditions.[1]

  • Low Temperature: Store solutions on ice and at low temperatures (2-8 °C) for short-term storage during an experiment.[1] For anything longer than a day, it is best to discard the solution.[2]

Issue 2: Compound Instability at Basic pH

Question: I am observing significant degradation of my compound when I adjust the pH of the solution to basic conditions. Why is this happening?

Answer: Benzamidine compounds are known to hydrolyze in aqueous basic solutions to form the corresponding primary amide.[3][4][5] The rate of this hydrolysis increases significantly with higher pH. For unsubstituted benzamidinium, the half-life is around 300 days at pH 9, but this drops to 6 days at pH 11 and 15 hours at pH 13.[3][4][5]

Solutions:

  • Avoid Basic pH: If your experimental conditions allow, avoid pH levels above 7.

  • Buffer Selection: Choose a buffer system that maintains a stable, slightly acidic to neutral pH.

  • Kinetic Studies: If basic conditions are necessary, perform time-course experiments to understand the rate of degradation and its impact on your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

A1: The primary degradation pathway is expected to be hydrolysis of the amidine group to form 2,4-Dimethoxy-benzamide, particularly in aqueous solutions with a neutral to basic pH.[3][4][5]

Q2: How should I store the solid this compound?

A2: The solid compound should be stored at 0-8 °C.[6]

Q3: What solvents are recommended for dissolving this compound?

A3: This compound is soluble in water and polar organic solvents such as ethanol and DMSO.[2][7]

Q4: Can I store aqueous solutions of this compound?

A4: It is not recommended to store aqueous solutions for more than one day.[2] If short-term storage is unavoidable, keep the solution at 2-8°C. For longer-term storage, consider preparing aliquots in an appropriate organic solvent and storing them at -20°C or -80°C, though stability under these conditions should be verified for your specific application.

Q5: How can I monitor the degradation of my compound?

A5: High-Performance Liquid Chromatography (HPLC) is a suitable analytical method to monitor the degradation of this compound and quantify the formation of its degradation products.[8][9]

Experimental Protocols

Protocol 1: Preparation of a Fresh Aqueous Solution
  • Bring the solid this compound to room temperature before opening the container.

  • Weigh the desired amount of the compound in a clean, dry vial.

  • Add the desired volume of cold, aqueous buffer (preferably with a pH between 4 and 6) to the vial.

  • Vortex briefly until the solid is completely dissolved.

  • Keep the solution on ice and use it immediately.

Protocol 2: General Method for Assessing Solution Stability
  • Solution Preparation: Prepare a solution of this compound in the desired buffer at a known concentration.

  • Time Zero Analysis: Immediately after preparation, analyze a sample of the solution using a validated HPLC method to determine the initial concentration of the parent compound.

  • Incubation: Store the solution under the desired experimental conditions (e.g., specific temperature and pH).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and analyze it by HPLC.

  • Data Analysis: Plot the concentration of this compound versus time to determine the degradation rate.

Example HPLC Method Parameters
ParameterValue
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5-95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength UV, at the absorbance maximum of the compound
Injection Volume 10 µL

Visualizations

degradation_pathway cluster_conditions Primary Degradation Pathway: Hydrolysis compound 2,4-Dimethoxy-benzamidine intermediate Tetrahedral Intermediate compound->intermediate Nucleophilic attack by H₂O product 2,4-Dimethoxy-benzamide intermediate->product ammonia NH₃ intermediate->ammonia water H₂O hydroxide OH⁻ (Basic Conditions) troubleshooting_workflow start Observed Compound Degradation check_ph Is the solution pH > 7? start->check_ph check_age Was the solution prepared fresh? check_ph->check_age No solution_ph Lower pH to slightly acidic range (4-6) if possible. check_ph->solution_ph Yes check_temp Is the solution stored at low temperature (2-8°C)? check_age->check_temp Yes solution_fresh Prepare fresh solution immediately before use. check_age->solution_fresh No solution_temp Store solution on ice during experiment. check_temp->solution_temp No stable Degradation Minimized check_temp->stable Yes solution_ph->stable solution_fresh->stable solution_temp->stable experimental_workflow start Start: Prepare Stable Solution step1 Weigh solid compound start->step1 step2 Dissolve in cold, slightly acidic buffer (pH 4-6) step1->step2 step3 Vortex to dissolve step2->step3 step4 Store on ice step3->step4 step5 Use immediately (within the same day) step4->step5 end End: Solution ready for experiment step5->end

References

Addressing off-target effects of 2,4-Dimethoxy-benzamidine hydrochloride in experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for research and educational purposes. Due to the limited publicly available data on the specific on-target and off-target profile of 2,4-Dimethoxy-benzamidine hydrochloride, this guide utilizes a hypothetical scenario for illustrative purposes. The experimental protocols and troubleshooting advice are based on established methodologies for characterizing small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use in research?

A1: this compound is a research chemical often utilized as a building block in the synthesis of more complex pharmaceutical compounds.[1] Its benzamidine core suggests potential interactions with enzymes that have a specificity for arginine or lysine residues, such as serine proteases. For the purpose of this guide, we will consider its hypothetical primary target to be Serine Protease X (SPX) .

Q2: I'm observing unexpected phenotypes in my cell-based assays when using this compound. Could these be off-target effects?

A2: Yes, unexpected or inconsistent results are often indicative of off-target effects. Small molecule inhibitors can bind to proteins other than their intended target, leading to a variety of cellular responses that are not mediated by the primary target. This is a significant concern as it can lead to misinterpretation of experimental outcomes.

Q3: How can I experimentally determine if the effects I'm seeing are "on-target" versus "off-target"?

A3: A multi-faceted approach is recommended. Key strategies include:

  • Dose-Response Analysis: True on-target effects should correlate with the potency (e.g., IC50) of the compound for its primary target.

  • Use of a Negative Control: Synthesize or obtain a structurally similar analog of this compound that is inactive against the primary target (SPX). If this negative control reproduces the observed phenotype, it is likely an off-target effect.

  • Target Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the primary target (SPX). If the addition of this compound still produces the same phenotype in these cells, the effect is independent of the primary target.

  • Orthogonal Inhibitors: Use a structurally different inhibitor of the same primary target (SPX). If this second inhibitor does not produce the same phenotype, it suggests the phenotype observed with this compound may be due to off-target effects.

Q4: What are some potential off-targets for a benzamidine-containing compound?

A4: The benzamidine moiety can mimic the side chains of arginine or lysine, leading to potential interactions with various proteins, including:

  • Other serine proteases

  • Kinases (due to structural similarities in ATP-binding pockets)

  • G-Protein Coupled Receptors (GPCRs)

  • Other enzymes with cationic binding pockets

Troubleshooting Guide: Addressing Off-Target Effects

This guide will help you troubleshoot common issues that may arise from off-target effects of this compound.

Observed Problem Potential Cause Troubleshooting Steps Expected Outcome
Unexpected Cell Toxicity at Effective Concentration Off-target binding to essential cellular proteins.1. Perform a dose-response curve for cytotoxicity (e.g., MTT or CellTiter-Glo assay). 2. Compare the cytotoxic concentration to the IC50 for the primary target (SPX). 3. Test a structurally distinct SPX inhibitor for similar toxicity.If cytotoxicity occurs at concentrations significantly different from the on-target IC50, or is not observed with an orthogonal inhibitor, it is likely an off-target effect.
Inconsistent Phenotypic Results Across Different Cell Lines Cell-line specific expression of off-target proteins.1. Perform proteomic analysis (e.g., Western blot or mass spectrometry) to compare the expression levels of suspected off-target proteins in the different cell lines. 2. Correlate the expression of potential off-targets with the observed phenotype.A strong correlation between the expression of a specific protein and the phenotype in the presence of the compound suggests it may be an off-target.
Discrepancy Between In Vitro Enzyme Inhibition and Cellular Activity Poor cell permeability, active efflux from cells, or engagement of intracellular off-targets that counteract the on-target effect.1. Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). 2. Use efflux pump inhibitors (e.g., verapamil) to see if cellular potency increases. 3. Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in intact cells.[2][3]Improved cellular potency with efflux inhibitors suggests permeability issues. A lack of thermal stabilization of SPX in CETSA indicates poor target engagement in a cellular context.
Activation of an Unexpected Signaling Pathway Off-target inhibition or activation of a kinase or other signaling protein.1. Perform a broad kinase activity screen (e.g., KINOMEscan) to identify potential off-target kinases.[4] 2. Use phospho-specific antibodies in Western blotting to probe for the activation state of key signaling nodes.Identification of inhibited kinases in a profiling screen can explain the activation of compensatory or alternative signaling pathways.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical data for this compound to illustrate how to structure and interpret such information.

Table 1: In Vitro Potency and Selectivity

TargetIC50 (nM)Ki (nM)Assay Type
Serine Protease X (SPX) - Primary Target 50 25 Enzymatic Assay
Serine Protease Y (Off-Target)1,200650Enzymatic Assay
Kinase A (Off-Target)5,500N/AKinase Activity Assay
GPCR B (Off-Target)>10,000N/ARadioligand Binding Assay

Table 2: Cellular Activity and Cytotoxicity

Cell LineOn-Target Cellular EC50 (nM)Cytotoxicity CC50 (µM)Therapeutic Index (CC50/EC50)
HEK2937515200
HeLa9012133
A54911018164

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is adapted from established CETSA methodologies to confirm the binding of this compound to its target protein (SPX) in a cellular environment.[2][3]

Materials:

  • Cells expressing the target protein (SPX)

  • This compound

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Antibody against the target protein (SPX)

  • Secondary antibody for Western blotting

  • Thermal cycler or heating block

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with various concentrations of this compound or DMSO for 1 hour.

  • Heating: Harvest cells and resuspend in PBS. Aliquot cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble SPX at each temperature using Western blotting.

  • Data Analysis: Plot the band intensity of soluble SPX against the temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Protocol 2: Kinase Profiling (KINOMEscan™ - Illustrative)

This protocol describes a competitive binding assay, such as the KINOMEscan™ platform, to identify off-target kinase interactions.[4]

Principle: A test compound is profiled against a large panel of kinases. The assay measures the ability of the compound to compete with an immobilized ligand for binding to the kinase active site. The amount of kinase bound to the immobilized ligand is quantified.

Procedure Outline:

  • Compound Preparation: Prepare a stock solution of this compound at a specified concentration (e.g., 10 µM).

  • Assay Execution: The compound is incubated with a panel of DNA-tagged kinases and a ligand-coated solid support.

  • Quantification: The amount of kinase bound to the solid support is measured by qPCR of the DNA tag.

  • Data Analysis: Results are typically expressed as "percent of control" (DMSO). A lower percentage indicates stronger binding of the compound to the kinase. A common threshold for a significant "hit" is a reduction to 35% or less of the control.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_validation Off-Target Validation cluster_conclusion Conclusion A Unexpected Phenotype Observed B Dose-Response Analysis A->B C Use Negative Control A->C D Target Knockdown/Knockout A->D E Orthogonal Inhibitor A->E F Kinase Profiling (e.g., KINOMEscan) B->F G Cellular Thermal Shift Assay (CETSA) B->G H Proteomic Profiling B->H I On-Target Effect Confirmed B->I C->F C->G C->H J Off-Target Effect Identified C->J D->F D->G D->H D->I E->F E->G E->H E->I F->J G->J H->J

Caption: Troubleshooting workflow for unexpected experimental outcomes.

signaling_pathway cluster_main On-Target Pathway cluster_off_target Hypothetical Off-Target Pathway Compound 2,4-Dimethoxy- benzamidine HCl SPX Serine Protease X (SPX) Compound->SPX Inhibition KinaseA Kinase A Compound->KinaseA Inhibition Substrate Substrate A Product Product B Substrate->Product Cleavage Phenotype1 Expected Phenotype Product->Phenotype1 Downstream Downstream Effector KinaseA->Downstream Phosphorylation Phenotype2 Unexpected Phenotype Downstream->Phenotype2

Caption: On-target vs. a hypothetical off-target signaling pathway.

logical_relationship A Observed Cellular Effect D Is the effect observed with an orthogonal SPX inhibitor? A->D B On-Target Inhibition of SPX B->D C Off-Target Effect on Kinase A C->D E Likely On-Target D->E Yes F Likely Off-Target D->F No

Caption: Decision logic for differentiating on- and off-target effects.

References

How to remove 2,4-Dimethoxy-benzamidine hydrochloride from a protein sample post-inhibition.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the removal of 2,4-Dimethoxy-benzamidine hydrochloride from protein samples following inhibition studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its removal necessary?

A1: this compound is a small molecule compound often used in biochemical research and pharmaceutical development, particularly in studies involving enzyme inhibition.[1] Its removal from a protein sample after an inhibition experiment is crucial to ensure that the inhibitor does not interfere with downstream applications, such as structural studies (e.g., crystallography), functional assays, or mass spectrometry.

Q2: Is this compound a reversible or irreversible inhibitor?

A2: Benzamidine and its derivatives are known to be reversible, competitive inhibitors of trypsin-like serine proteases.[2][3][4][5] This means they do not form a permanent, covalent bond with the target protein, and their removal can be achieved by shifting the equilibrium of the binding reaction.

Q3: What are the recommended methods for removing this compound from my protein sample?

A3: Based on the reversible nature of its binding and its low molecular weight, the most effective methods for removal are dialysis, diafiltration, and size exclusion chromatography (also known as gel filtration). These techniques separate molecules based on size, allowing the small inhibitor to be efficiently removed from the much larger protein.

Q4: How do I choose the best removal method for my specific experiment?

A4: The choice of method depends on factors such as sample volume, desired final buffer composition, and the required speed of removal.

  • Dialysis is a simple and gentle method suitable for buffer exchange and removing small molecules, though it can be time-consuming.

  • Diafiltration is faster than dialysis and is excellent for both buffer exchange and removal of small molecules, especially for larger sample volumes.

  • Size Exclusion Chromatography is a rapid method that provides a high degree of separation and can also be used for buffer exchange. It is often used as a final polishing step in protein purification.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inhibitor still present after dialysis. 1. Insufficient dialysis time or volume of dialysis buffer. 2. Inappropriate molecular weight cut-off (MWCO) of the dialysis membrane.1. Increase the dialysis time and/or perform additional changes of the dialysis buffer. A larger volume of dialysis buffer will drive the equilibrium towards inhibitor removal. 2. Ensure the MWCO of the dialysis membrane is significantly larger than the molecular weight of the inhibitor (216.67 g/mol ) but much smaller than your protein of interest.
Protein sample is too dilute after removal procedure. 1. Sample dilution is inherent to size exclusion chromatography. 2. Osmotic effects during dialysis.1. Concentrate the protein sample after chromatography using ultrafiltration (e.g., centrifugal concentrators). 2. Ensure the osmolarity of the dialysis buffer is similar to that of the sample to minimize water movement.
Loss of protein activity after inhibitor removal. 1. Protein instability in the new buffer. 2. Proteolytic degradation if protease inhibitors were removed.1. Ensure the final buffer composition (pH, ionic strength, additives) is optimal for your protein's stability. 2. If your protein is susceptible to degradation, consider adding a different class of protease inhibitors to the final buffer.

Quantitative Data Summary

The following table provides key quantitative data for this compound and recommended parameters for removal techniques.

ParameterValueReference
Molecular Formula of this compound C₉H₁₂N₂O₂·HCl[1]
Molecular Weight of this compound 216.67 g/mol [1][6]
Recommended Dialysis Membrane MWCO 3.5 - 7 kDa
Recommended Size Exclusion Chromatography Resin Appropriate for the size of the protein of interest and with a fractionation range that excludes the inhibitor.
Recommended Diafiltration Membrane MWCO 3 - 10 kDa

Experimental Protocols

Protocol 1: Removal by Dialysis
  • Select an appropriate dialysis membrane: Choose a membrane with a molecular weight cut-off (MWCO) that is at least 10-20 times smaller than the molecular weight of your protein but significantly larger than 216.67 g/mol (e.g., 3.5 kDa or 7 kDa).

  • Prepare the dialysis membrane: Hydrate the membrane according to the manufacturer's instructions.

  • Load the sample: Pipette your protein-inhibitor sample into the dialysis tubing or cassette and seal securely.

  • Perform dialysis: Immerse the sealed sample in a large volume of the desired final buffer (at least 200-500 times the sample volume) at 4°C with gentle stirring.

  • Change the buffer: Allow dialysis to proceed for at least 4 hours, then change the dialysis buffer. Repeat this step at least two more times. For optimal removal, the final dialysis can be performed overnight.

  • Recover the sample: Carefully remove the dialysis tubing or cassette from the buffer and transfer your protein sample to a clean tube.

Protocol 2: Removal by Size Exclusion Chromatography (SEC)
  • Select an appropriate SEC column: Choose a column with a resin that has a fractionation range suitable for your protein of interest and will allow the small inhibitor to be well-separated into the low molecular weight fractions.

  • Equilibrate the column: Equilibrate the SEC column with at least two column volumes of the desired final buffer.

  • Load the sample: Apply your protein-inhibitor sample to the top of the column. The sample volume should not exceed 5% of the total column volume for optimal resolution.

  • Elute the protein: Begin flowing the equilibration buffer through the column and collect fractions. Your protein will elute in the earlier fractions, while the smaller inhibitor will elute later.

  • Monitor the elution: Monitor the protein elution using UV absorbance at 280 nm.

  • Pool and concentrate: Pool the fractions containing your purified protein. If necessary, concentrate the sample using an appropriate method like ultrafiltration.

Protocol 3: Removal by Diafiltration
  • Select an appropriate ultrafiltration membrane: Choose a membrane with an MWCO significantly smaller than your protein of interest (e.g., 10 kDa for a 50 kDa protein).

  • Set up the diafiltration system: Assemble the diafiltration apparatus (e.g., a stirred cell or a tangential flow filtration system) according to the manufacturer's instructions.

  • Concentrate the sample (optional): You can initially concentrate your sample to reduce the volume.

  • Perform diafiltration: Add the desired final buffer to the sample reservoir at the same rate as the filtrate is being removed. This maintains a constant sample volume while exchanging the buffer and removing the small inhibitor.

  • Continue the exchange: Continue the buffer exchange for at least 5-10 diavolumes (one diavolume is equal to the initial sample volume) to ensure complete removal of the inhibitor.

  • Recover the sample: Once the buffer exchange is complete, recover your purified protein sample.

Visualizations

experimental_workflow_dialysis start Protein-Inhibitor Sample prepare_membrane Prepare Dialysis Membrane start->prepare_membrane load_sample Load Sample into Dialysis Cassette prepare_membrane->load_sample dialysis Dialyze against Large Volume of Buffer load_sample->dialysis change_buffer1 Change Buffer (after 4h) dialysis->change_buffer1 change_buffer2 Change Buffer (after 4h) change_buffer1->change_buffer2 overnight_dialysis Overnight Dialysis change_buffer2->overnight_dialysis recover_sample Recover Purified Protein Sample overnight_dialysis->recover_sample

Caption: Workflow for removing this compound using dialysis.

experimental_workflow_sec start Protein-Inhibitor Sample equilibrate_column Equilibrate SEC Column start->equilibrate_column load_sample Load Sample onto Column equilibrate_column->load_sample elute Elute with Buffer & Collect Fractions load_sample->elute monitor Monitor Elution (A280) elute->monitor pool Pool Protein Fractions monitor->pool end Purified Protein pool->end

Caption: Workflow for inhibitor removal via size exclusion chromatography.

logical_relationship_method_selection cluster_factors Experimental Factors cluster_methods Recommended Methods Sample Volume Sample Volume Dialysis Dialysis Sample Volume->Dialysis Small to Moderate SEC SEC Sample Volume->SEC Small Diafiltration Diafiltration Sample Volume->Diafiltration Moderate to Large Speed Speed Speed->Dialysis Slow Speed->SEC Fast Speed->Diafiltration Moderate to Fast Buffer Exchange Buffer Exchange Buffer Exchange->Dialysis Yes Buffer Exchange->SEC Yes Buffer Exchange->Diafiltration Yes

Caption: Decision guide for selecting the appropriate removal method.

References

Optimizing reaction conditions for the synthesis of 2,4-Dimethoxy-benzamidine hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2,4-Dimethoxy-benzamidine hydrochloride. This guide is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the synthesis of this compound?

The most common method for synthesizing this compound is the Pinner reaction. This acid-catalyzed reaction involves the treatment of a nitrile (in this case, 2,4-dimethoxybenzonitrile) with an alcohol in the presence of an acid, typically hydrogen chloride, to form an imino ester salt, also known as a Pinner salt.[1][2] This intermediate is then reacted with ammonia or an amine to yield the desired amidine.[1][3]

Q2: Why are anhydrous conditions critical for the Pinner reaction?

Anhydrous conditions are essential to prevent the hydrolysis of the intermediate imino ester salt (Pinner salt).[3] If water is present in the reaction mixture, it can act as a nucleophile and attack the Pinner salt, leading to the formation of the corresponding ester as a byproduct, which will reduce the yield of the desired amidine.[3]

Q3: What are the most common side reactions to be aware of during the synthesis?

The primary side reaction is the formation of the corresponding ester, 2,4-dimethoxybenzoate, due to the presence of moisture.[3] Another potential side reaction is the formation of an orthoester if an excess of alcohol is used.[1] Additionally, the intermediate Pinner salt is thermodynamically unstable and can rearrange to an amide, especially at higher temperatures.[1][2]

Q4: How do the electron-donating methoxy groups on the benzene ring affect the reaction?

The two electron-donating methoxy groups on the benzene ring increase the electron density of the nitrile group. This can make the nitrile less electrophilic and potentially slow down the initial acid-catalyzed addition of the alcohol. However, the electron-rich nature of the aromatic ring can also stabilize the intermediate nitrilium ion.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Presence of moisture leading to byproduct formation. 3. Insufficient acid catalyst. 4. Low reaction temperature.1. Increase reaction time and monitor progress by TLC. 2. Ensure all glassware is oven-dried and use anhydrous solvents and reagents. 3. Ensure a sufficient amount of dry HCl gas is bubbled through the reaction mixture. 4. While low temperatures are needed to stabilize the Pinner salt, the initial reaction may require a slightly elevated temperature to proceed at a reasonable rate.[3]
Formation of a Significant Amount of Ester Byproduct Presence of water in the reaction mixture.Thoroughly dry all glassware, solvents, and reagents. Use a drying tube to protect the reaction from atmospheric moisture.
Product is Difficult to Purify 1. Presence of unreacted starting material. 2. Contamination with ammonium chloride. 3. Presence of ester or amide byproducts.1. Extract the reaction mixture with a non-polar solvent like ether to remove unreacted benzonitrile.[4] 2. Wash the crude product with a solvent in which ammonium chloride is insoluble but the product is soluble. Recrystallization can also be effective. 3. Purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/ethyl acetate.[3]
Reaction Stalls or Proceeds Very Slowly The electron-rich nature of 2,4-dimethoxybenzonitrile may reduce its reactivity towards nucleophilic attack.Consider using a stronger Lewis acid catalyst in place of or in addition to HCl to further activate the nitrile group.[5][6]

Experimental Protocols

General Pinner Reaction for this compound Synthesis

This protocol is a general guideline and may require optimization.

Step 1: Formation of the Pinner Salt (Ethyl 2,4-dimethoxybenzenecarboximidate hydrochloride)

  • Preparation: Ensure all glassware is thoroughly oven-dried. Use anhydrous ethanol and a solution of dry hydrogen chloride in an anhydrous solvent (e.g., diethyl ether or dioxane).

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve 2,4-dimethoxybenzonitrile in anhydrous ethanol.

  • Acidification: Cool the solution in an ice bath (0°C). Slowly bubble dry hydrogen chloride gas through the solution with constant stirring. Alternatively, a solution of HCl in an anhydrous solvent can be added dropwise. The reaction is exothermic, so maintain the temperature below 10°C.

  • Reaction: After the addition of HCl, allow the reaction mixture to stir at a low temperature (e.g., 0-5°C) for several hours to overnight. The Pinner salt will precipitate as a white solid.[7]

  • Isolation of Pinner Salt (Optional): The precipitated Pinner salt can be isolated by filtration under an inert, anhydrous atmosphere and washed with cold, anhydrous diethyl ether. However, it is often used directly in the next step without isolation.[1]

Step 2: Ammonolysis to form this compound

  • Ammonia Solution: Prepare a solution of ammonia in anhydrous ethanol by bubbling dry ammonia gas through cold, anhydrous ethanol.

  • Reaction: To the suspension of the Pinner salt from Step 1, slowly add the ethanolic ammonia solution at low temperature (0-5°C).

  • Stirring: Allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by TLC.

  • Work-up: Ammonium chloride will precipitate during the reaction. Filter the mixture to remove the ammonium chloride.

  • Purification: The filtrate contains the desired this compound. The product can be isolated by removing the solvent under reduced pressure and purified by recrystallization, for example, from an ethanol/ethyl acetate mixture.[3]

Data Presentation

Table 1: General Pinner Reaction Conditions and Reported Yields for Amidine Synthesis

ParameterConditionReported YieldReference
Nitrile Benzonitrile77% (as hydrochloride)[4]
Alcohol Ethanol-[3]
Acid Catalyst Gaseous HCl-[3]
Ammonolysis Reagent Ammonia gas in ethanol97%[3]
Reaction Temperature (Pinner Salt Formation) 0-5 °C-[7]
Reaction Temperature (Ammonolysis) 0-5 °C to Room Temperature--
Solvent Anhydrous Ethanol-[3]

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Visualizations

experimental_workflow cluster_step1 Step 1: Pinner Salt Formation cluster_step2 Step 2: Ammonolysis and Purification start Start reagents 2,4-Dimethoxybenzonitrile Anhydrous Ethanol start->reagents reaction1 Reaction at 0-5°C reagents->reaction1 acid Dry HCl Gas acid->reaction1 pinner_salt Ethyl 2,4-dimethoxybenzene- carboximidate hydrochloride reaction1->pinner_salt reaction2 Reaction at RT pinner_salt->reaction2 ammonia Ammonia in Anhydrous Ethanol ammonia->reaction2 filtration Filtration reaction2->filtration purification Recrystallization filtration->purification product 2,4-Dimethoxy-benzamidine hydrochloride purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low/No Product Yield check_moisture Check for Moisture (Anhydrous Conditions?) start->check_moisture check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_temp Review Reaction Temperature Profile start->check_temp check_time Extend Reaction Time? start->check_time check_moisture->check_reagents No solution_dry Thoroughly Dry Glassware, Solvents, and Reagents check_moisture->solution_dry Yes check_reagents->check_temp OK solution_reagents Use Fresh, High-Purity Reagents in Correct Ratios check_reagents->solution_reagents Issue Found check_temp->check_time Optimal solution_temp Optimize Temperature for Both Reaction Steps check_temp->solution_temp Suboptimal solution_time Monitor Reaction by TLC Until Completion check_time->solution_time Yes

References

Overcoming poor signal detection for 2,4-Dimethoxy-benzamidine hydrochloride in mass spectrometry.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming poor signal detection for 2,4-Dimethoxy-benzamidine hydrochloride in mass spectrometry.

Troubleshooting Guides

Poor signal intensity for this compound can arise from several factors throughout the analytical workflow. This guide provides a systematic approach to identify and resolve common issues.

Initial Checks & Sample Preparation

Question: I am seeing a very weak or no signal for my this compound standard. Where should I start troubleshooting?

Answer:

Begin with the most fundamental aspects of your experiment: the sample integrity and initial instrument settings.

  • Verify Compound Integrity:

    • Source: Ensure the this compound is from a reputable supplier and within its expiration date.

    • Storage: The compound should be stored at 0-8 °C. Improper storage can lead to degradation.

    • Solubility: this compound is soluble in water and methanol. Ensure your stock solutions are fully dissolved. The methoxy groups on the molecule enhance its solubility.

  • Check Sample Concentration:

    • A concentration that is too low will result in a weak signal, while a concentration that is too high can cause ion suppression. Prepare a fresh dilution series to determine the optimal concentration range for your instrument.

  • Inspect the Mass Spectrometer:

    • System Suitability: Before running your sample, perform a system suitability test with a known standard for your instrument to ensure it is performing optimally.

    • Ion Source Cleanliness: A contaminated ion source is a common cause of poor signal intensity. If you observe a gradual decrease in signal over a batch of samples, consider cleaning the ion source according to the manufacturer's protocol.

Liquid Chromatography (LC) Method Development

Question: My peak shape is poor (e.g., broad, tailing, or split), which is affecting my signal intensity. How can I improve my chromatography?

Answer:

Optimizing the liquid chromatography method is critical for achieving good peak shape and sensitivity. 2,4-Dimethoxy-benzamidine is a polar, aromatic amine, which can present challenges for reversed-phase chromatography.

  • Column Selection:

    • A standard C18 column is a good starting point.

    • For polar compounds that are poorly retained on C18, consider alternative stationary phases such as a biphenyl or a pentafluorophenyl (PFP) column, which can offer different selectivity for aromatic compounds. Hydrophilic Interaction Liquid Chromatography (HILIC) is another option for highly polar compounds.

  • Mobile Phase Composition:

    • Organic Solvent: Acetonitrile and methanol are common organic modifiers. Acetonitrile often provides better peak shape for basic compounds.

    • Aqueous Phase & pH: Since 2,4-Dimethoxy-benzamidine has a basic amidine group, the pH of the mobile phase is crucial for good peak shape and retention. Adding a modifier to the aqueous phase is essential.

      • Acidic Conditions: Using 0.1% formic acid in the mobile phase will protonate the amidine group, which can improve peak shape and aid in positive mode ionization.

      • Buffered Mobile Phase: A 10 mM ammonium acetate or ammonium formate buffer can also be effective. Adjusting the pH to be at least two units below the compound's pKa is a good general practice for basic compounds to ensure they are in their ionized form.

  • Gradient Elution: A gradient elution from a low to a high percentage of organic solvent is typically necessary to achieve good separation and peak shape for complex samples.

LC_Method_Development Start Start: Poor Peak Shape Column Select Column (C18, Biphenyl, or PFP) Start->Column MobilePhase Optimize Mobile Phase (0.1% Formic Acid or Ammonium Acetate Buffer) Column->MobilePhase Gradient Develop Gradient Elution MobilePhase->Gradient GoodPeak Achieve Good Peak Shape and Signal Gradient->GoodPeak Fragmentation_Pathway Parent [M+H]⁺ m/z 181.1 Fragment1 Loss of NH₃ m/z 164.1 Parent->Fragment1 - NH₃ Fragment2 Further Fragmentation Fragment1->Fragment2 Experimental_Workflow SamplePrep Sample Preparation (e.g., SPE) LC_Separation LC Separation (e.g., C18 with 0.1% Formic Acid) SamplePrep->LC_Separation MS_Detection MS Detection (Positive ESI, MRM mode) LC_Separation->MS_Detection DataAnalysis Data Analysis MS_Detection->DataAnalysis

Managing precipitation issues with 2,4-Dimethoxy-benzamidine hydrochloride in high-concentration stock solutions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,4-Dimethoxy-benzamidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with high-concentration stock solutions of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a versatile chemical compound frequently utilized in medicinal chemistry and biochemical research. It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1] In the laboratory, it is widely used in studies related to enzyme inhibition, particularly as a serine protease inhibitor, helping researchers to understand mechanisms of action in biological systems.[1]

Q2: What are the recommended solvents for preparing high-concentration stock solutions of this compound?

While specific solubility data for this compound is not extensively published, its distinct methoxy groups are known to enhance its solubility compared to the parent compound, benzamidine.[1] For the related compound, benzamidine hydrochloride, common solvents for preparing high-concentration stock solutions include Dimethyl Sulfoxide (DMSO) and ethanol.[2][3] Water can also be used, although the solubility may be lower.

Q3: How should I store high-concentration stock solutions of this compound to prevent precipitation and degradation?

To ensure the long-term stability of your stock solutions, it is recommended to store them at -20°C or -80°C.[4] To avoid the detrimental effects of repeated freeze-thaw cycles, which can lead to precipitation and degradation of the compound, it is best practice to aliquot the stock solution into smaller, single-use volumes before freezing.[4][5] For aqueous solutions, it is advisable to prepare them fresh before use.[2]

Q4: I've observed a precipitate in my this compound stock solution. What should I do?

Precipitation can often be reversed. Try gently warming the solution in a water bath (not exceeding 37°C) and vortexing or sonicating the vial until the precipitate redissolves.[5] If the precipitate does not dissolve, it may indicate degradation of the compound, and it is recommended to prepare a fresh stock solution.

Q5: My compound precipitates when I dilute my high-concentration stock solution into an aqueous buffer for my experiment. How can I prevent this?

This is a common phenomenon known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent is rapidly introduced into an aqueous environment where its solubility is lower. To mitigate this, try the following:

  • Pre-warm the aqueous buffer: Warming your buffer to the experimental temperature before adding the stock solution can help.

  • Slow, dropwise addition: Add the stock solution to the aqueous buffer slowly and dropwise while vigorously vortexing or stirring. This helps to avoid localized high concentrations of the compound.

  • Lower the final concentration: If possible, reducing the final working concentration of the compound in your assay may prevent it from exceeding its solubility limit in the aqueous buffer.

  • Incorporate a surfactant: In some cases, adding a small amount of a biocompatible surfactant (e.g., Tween® 20) to the aqueous buffer can help to maintain the solubility of the compound.

Troubleshooting Guide: Precipitation Issues

IssuePotential CauseRecommended Action
Precipitate observed in stock solution upon storage Temperature fluctuations during storage.Store aliquots at a consistent -20°C or -80°C. Avoid repeated freeze-thaw cycles.[4][5]
Solvent evaporation from a poorly sealed vial.Ensure vials are tightly sealed. Consider using vials with O-rings for long-term storage.
The concentration of the stock solution is too high for the storage temperature.If precipitation persists, consider preparing a slightly more dilute stock solution.
Precipitate forms immediately upon dilution into aqueous buffer The compound's solubility limit in the aqueous buffer is exceeded.Add the stock solution dropwise to the pre-warmed buffer while vortexing. Consider lowering the final concentration or adding a surfactant.
The pH of the aqueous buffer is not optimal for the compound's solubility.Test the solubility of the compound in a range of buffers with different pH values to determine the optimal pH for your experiment.
The buffer composition is incompatible with the compound.Certain salts in buffers (e.g., phosphate) can sometimes cause precipitation.[6] If using a phosphate buffer, consider switching to an alternative like HEPES or MES.[6]

Quantitative Data Summary

The following table summarizes the solubility of the related compound, benzamidine hydrochloride, in various common laboratory solvents. Given that the methoxy groups on this compound enhance solubility, you can expect the solubility of your compound to be at least in this range, if not greater.[1]

SolventSolubility (mg/mL)Molar Concentration (mM)Reference
Water>15>95.7[7]
Water31197.9[3]
Water50 (with heating)319.3[8]
Water100 (may be slightly turbid)638.5
DMSO25159.6[2]
DMSO31197.9[3]
Ethanol1063.9[2]
Ethanol31197.9[3]
Dimethyl formamide (DMF)25159.6[2]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

Objective: To prepare a 100 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 216.67 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Appropriate volumetric flask

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 100 mM stock solution, you will need:

    • Mass (g) = 0.1 mol/L * 0.001 L * 216.67 g/mol = 0.02167 g = 21.67 mg

  • Weigh the compound: Accurately weigh out 21.67 mg of this compound and place it in a 1 mL volumetric flask.

  • Dissolve the compound: Add a small amount of DMSO (approximately 0.7 mL) to the volumetric flask.

  • Aid dissolution: Gently vortex or sonicate the solution until all the solid has completely dissolved. If necessary, gentle warming in a water bath (not exceeding 37°C) can be applied.

  • Bring to final volume: Once the solid is completely dissolved, carefully add DMSO to the volumetric flask until the bottom of the meniscus reaches the 1 mL mark.

  • Mix thoroughly: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.

Protocol 2: Resolubilizing a Precipitated Stock Solution

Objective: To redissolve precipitated this compound in a stock solution.

Materials:

  • Vial containing the precipitated stock solution

  • Water bath set to 37°C

  • Vortex mixer

  • Sonicator

Procedure:

  • Thaw the solution: Allow the frozen vial to thaw completely at room temperature.

  • Gentle warming: Place the vial in a 37°C water bath for 5-10 minutes.

  • Vortexing: Remove the vial from the water bath and vortex it vigorously for 30-60 seconds.

  • Sonication: If the precipitate is still visible, place the vial in a sonicator bath for 5-15 minutes, or until the solution becomes clear.

  • Visual inspection: Carefully inspect the solution against a light source to ensure that all precipitate has dissolved.

  • Use or re-storage: If the solution is clear, it can be used in your experiment. If not for immediate use, it is recommended to use it as soon as possible or re-freeze the aliquots for short-term storage. If the precipitate does not redissolve after these steps, it is best to discard the solution and prepare a fresh stock.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_troubleshoot Troubleshooting Precipitation weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve sonicate Vortex/Sonicate dissolve->sonicate volume Bring to Final Volume sonicate->volume aliquot Aliquot and Store at -20°C/-80°C volume->aliquot precipitate Precipitate Observed warm Gentle Warming (37°C) precipitate->warm vortex_sonicate Vortex/Sonicate warm->vortex_sonicate clear Solution Clear? vortex_sonicate->clear use Use in Experiment clear->use Yes discard Discard and Prepare Fresh clear->discard No signaling_pathway compound 2,4-Dimethoxy-benzamidine hydrochloride serine_protease Serine Protease (e.g., Trypsin) compound->serine_protease inhibition Inhibition cleavage Proteolytic Cleavage serine_protease->cleavage catalyzes substrate Protein Substrate substrate->cleavage products Cleavage Products cleavage->products inhibition->cleavage

References

Refining purification methods for synthesized 2,4-Dimethoxy-benzamidine hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for refining the purification of synthesized 2,4-Dimethoxy-benzamidine hydrochloride.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield After Initial Synthesis and Purification

Possible Cause Suggested Solution
Incomplete reaction during synthesis.Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material is consumed before proceeding with work-up and purification.
Loss of product during extraction.Ensure the pH of the aqueous layer is appropriately adjusted to minimize the solubility of the product during extraction steps. Perform multiple extractions with smaller volumes of solvent for higher efficiency.
Product remains in the mother liquor after recrystallization.Concentrate the mother liquor and attempt a second recrystallization. Cooling the solution to a lower temperature (e.g., in an ice bath) may also help to induce further precipitation.[1][2]
Premature precipitation during hot filtration.Use a pre-heated funnel and filter flask to prevent the solution from cooling and the product from crystallizing prematurely.

Issue 2: Presence of Impurities in the Final Product

Impurity Type Identification Method Suggested Purification Method
Unreacted 2,4-dimethoxybenzonitrileTLC, GC-MS, NMRThe starting nitrile is less polar than the benzamidine product. It can be removed by washing the crude product with a non-polar solvent like diethyl ether, in which the hydrochloride salt has low solubility.[3]
Ammonium chlorideIon Chromatography, Ash testAmmonium chloride is a common byproduct of amidine synthesis.[3] It can be removed by recrystallization from a solvent in which it has low solubility, such as ethanol or isopropanol.[3][4]
Side-reaction byproductsLC-MS, NMRFor impurities with similar polarity to the product, column chromatography may be necessary. A silica gel column with a mobile phase of dichloromethane and methanol is a good starting point.[5]
Colored impuritiesVisual inspection, UV-VisTreat the hot solution with activated charcoal during recrystallization to adsorb colored impurities before filtering.[3]

Issue 3: Difficulty with Crystallization

Problem Possible Cause Suggested Solution
Oil formation instead of crystals.The compound's melting point may be close to the solvent's boiling point, or significant impurities are present.Try a different recrystallization solvent or solvent system. If the problem persists, purify by column chromatography before attempting recrystallization again.[1]
No crystal formation upon cooling.The solution is not supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[1] You can also try to concentrate the solution by slowly evaporating the solvent.[1]
Crystals are very fine or needle-like.Rapid cooling.Allow the solution to cool slowly to room temperature before placing it in a cold bath. This promotes the formation of larger, purer crystals.[2]

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure this compound?

A1: Pure this compound is typically a white to off-white or grey solid.[6] The presence of color may indicate impurities.

Q2: What are the recommended solvents for recrystallizing this compound?

A2: Based on purification methods for similar benzamidine hydrochlorides, ethanol is a commonly used and effective solvent for recrystallization.[3] A mixture of ethanol and water or other alcohol-based solvent systems could also be explored to optimize crystal formation and purity.

Q3: How can I confirm the purity of my final product?

A3: The purity of this compound should be assessed using a combination of techniques. High-Performance Liquid Chromatography (HPLC) is ideal for quantitative analysis of purity.[3] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify any residual impurities. Melting point analysis can also be a good indicator of purity; a sharp melting point range close to the literature value suggests a high-purity compound.

Q4: My compound appears to be degrading during column chromatography on silica gel. What can I do?

A4: Amine-containing compounds can sometimes interact with the acidic surface of silica gel, leading to streaking or degradation.[5] You can try deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base, such as triethylamine. Alternatively, using a different stationary phase like alumina might be beneficial.[5]

Q5: What are the storage conditions for this compound?

A5: It is recommended to store this compound at 0-8 °C.[6] The compound should be kept in a tightly sealed container to protect it from moisture.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The product should crystallize out of the solution. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50 °C) until a constant weight is achieved.[3]

Protocol 2: Column Chromatography

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of dichloromethane and methanol). Pack a chromatography column with the slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in separate test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Analysis start Crude Product dissolve Dissolve in Hot Ethanol start->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal filter_hot Hot Filtration charcoal->filter_hot cool Cool to Crystallize filter_hot->cool filter_cold Vacuum Filtration cool->filter_cold dry Dry Under Vacuum filter_cold->dry end Pure Product dry->end

Caption: A standard experimental workflow for the recrystallization of this compound.

troubleshooting_tree cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography start Impure Product recrystallize Attempt Recrystallization start->recrystallize check_purity1 Check Purity (TLC/HPLC) recrystallize->check_purity1 pure1 Pure Product check_purity1->pure1 Pure oiling_out Product Oils Out? check_purity1->oiling_out Impure change_solvent Change Solvent/ Solvent System oiling_out->change_solvent Yes column Perform Column Chromatography oiling_out->column No change_solvent->recrystallize check_purity2 Check Purity (TLC/HPLC) column->check_purity2 pure2 Pure Product check_purity2->pure2 Pure degradation Degradation on Silica? check_purity2->degradation Impure degradation->column No use_alumina Use Alumina or Deactivated Silica degradation->use_alumina Yes use_alumina->column

Caption: A troubleshooting decision tree for the purification of this compound.

References

Validation & Comparative

A Comparative Analysis of the Inhibitory Potency of 2,4-Dimethoxy-benzamidine Hydrochloride and Benzamidine on Serine Proteases

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of serine protease inhibition, a critical area of research for drug development in thrombosis, inflammation, and oncology, benzamidine has long served as a foundational scaffold for inhibitor design. This guide provides a comparative overview of the inhibitory potency of the well-characterized inhibitor, benzamidine, and its derivative, 2,4-Dimethoxy-benzamidine hydrochloride. This analysis is intended for researchers, scientists, and professionals in drug development seeking to understand the structure-activity relationships of benzamidine-based inhibitors.

Data Presentation: Inhibitory Potency

A comprehensive search for direct experimental data on the inhibitory potency of this compound against key serine proteases such as trypsin, plasmin, and thrombin did not yield specific Ki or IC50 values. This notable absence of quantitative data in the public domain prevents a direct comparison with benzamidine under identical experimental conditions.

However, extensive data is available for the parent compound, benzamidine, highlighting its activity as a competitive inhibitor of several serine proteases. The table below summarizes the reported inhibition constants (Ki) for benzamidine against trypsin, plasmin, and thrombin.

CompoundEnzymeInhibition Constant (Ki)
BenzamidineTrypsin19 µM[1], 22.2 µM[2], 35 µM[3]
BenzamidinePlasmin350 µM[3]
BenzamidineThrombin220 µM[3]
This compound Trypsin Data not available
This compound Plasmin Data not available
This compound Thrombin Data not available

While direct experimental values for this compound are unavailable, quantitative structure-activity relationship (QSAR) studies on benzamidine derivatives suggest that substitutions on the benzene ring can significantly influence inhibitory activity. The introduction of methoxy groups, as in the case of 2,4-Dimethoxy-benzamidine, can alter the electronic and steric properties of the molecule, which in turn may affect its binding affinity to the active site of serine proteases. However, without empirical data, any assumptions regarding its relative potency remain speculative.

Experimental Protocols

To facilitate further research and direct comparison, a detailed methodology for a standard trypsin inhibition assay is provided below. This protocol can be adapted to assess the inhibitory potential of this compound and other benzamidine derivatives.

Spectrophotometric Trypsin Inhibition Assay

This assay determines the inhibitory activity of a compound by measuring the reduction in the rate of substrate hydrolysis by trypsin.

Materials:

  • Bovine pancreatic trypsin

  • Nα-Benzoyl-L-arginine ethyl ester (BAEE) or other suitable chromogenic or fluorogenic trypsin substrate

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0) containing CaCl2 (e.g., 10 mM)

  • Inhibitor stock solution (e.g., benzamidine or this compound dissolved in a suitable solvent)

  • Spectrophotometer or microplate reader

Procedure:

  • Enzyme and Substrate Preparation:

    • Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl to maintain stability).

    • Prepare a stock solution of the substrate (e.g., BAEE) in the assay buffer.

  • Assay Setup:

    • In a 96-well plate or cuvette, add the assay buffer.

    • Add varying concentrations of the inhibitor (e.g., this compound) or the reference inhibitor (benzamidine). Include a control with no inhibitor.

    • Add a fixed concentration of trypsin to each well/cuvette and incubate for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for inhibitor-enzyme binding.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the substrate to each well/cuvette.

    • Immediately measure the change in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) over time at the appropriate wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

    • To determine the inhibition constant (Ki), perform the assay with varying substrate and inhibitor concentrations and analyze the data using methods such as the Dixon plot or non-linear regression fitting to the appropriate inhibition model (e.g., competitive, non-competitive).

Signaling Pathway and Experimental Workflow

The serine proteases trypsin, plasmin, and thrombin play crucial roles in various physiological and pathological signaling pathways. The following diagram illustrates a simplified representation of the coagulation cascade, highlighting the central role of thrombin.

Coagulation_Cascade Tissue Factor Tissue Factor Factor X Factor X Tissue Factor->Factor X activates Factor VIIa Factor VIIa Factor VIIa->Factor X activates Factor Xa Factor Xa Factor X->Factor Xa Thrombin Thrombin Factor Xa->Thrombin activates Prothrombin Prothrombin Prothrombin->Thrombin Fibrin Fibrin Thrombin->Fibrin activates Fibrinogen Fibrinogen Fibr Fibr Fibrinogen->Fibr Benzamidine Derivatives Benzamidine Derivatives Benzamidine Derivatives->Thrombin inhibit

Caption: Simplified Coagulation Cascade and Thrombin Inhibition.

The experimental workflow for determining the inhibitory constant (Ki) of a compound against a serine protease is a systematic process involving multiple steps, as depicted in the following diagram.

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Enzyme, Substrate, Inhibitor, and Buffer Solutions Incubation Incubate Enzyme with Varying Inhibitor Concentrations Reagent_Prep->Incubation Reaction_Start Initiate Reaction with Substrate Incubation->Reaction_Start Data_Collection Measure Reaction Rate (Spectrophotometry/Fluorometry) Reaction_Start->Data_Collection Velocity_Calc Calculate Initial Velocities Data_Collection->Velocity_Calc IC50_Ki_Det Determine IC50 and Ki Values (e.g., Dixon Plot, Non-linear Regression) Velocity_Calc->IC50_Ki_Det

Caption: Workflow for Determining Enzyme Inhibition Constants.

References

Comparative Analysis of 2,4-Dimethoxy-benzamidine hydrochloride: Cross-Reactivity Profiling Against Major Protease Families

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory activity of 2,4-Dimethoxy-benzamidine hydrochloride against a panel of representative enzymes from four major protease families: serine, cysteine, aspartyl, and metalloproteases. The analysis is based on the well-established inhibitory profile of its parent compound, benzamidine, a competitive inhibitor of trypsin-like serine proteases.[1][2] The data presented herein is crucial for assessing the selectivity and potential off-target effects of this compound in drug discovery and biochemical research.

Introduction to this compound

This compound is a synthetic small molecule and a derivative of benzamidine. Benzamidine and its analogues are recognized as potent inhibitors of serine proteases.[3][4] Their mechanism of action involves the reversible interaction of the positively charged amidinium group with the negatively charged aspartate residue in the S1 pocket of trypsin-like serine proteases, mimicking the side chain of arginine or lysine substrates.[5] Due to this specific mode of binding, benzamidine derivatives are expected to exhibit high selectivity for serine proteases over other protease families.

Data Presentation: Inhibitory Potency Across Protease Families

The following table summarizes the inhibitory activity of benzamidine, as a proxy for this compound, against representative proteases from each of the four major families. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key metrics for quantifying inhibitor potency. Lower values indicate higher potency.

Protease FamilyRepresentative EnzymeInhibitorInhibition Constant (Ki)IC50
Serine Proteases TrypsinBenzamidine19 µM[6]-
PlasminBenzamidine350 µM[7]-
ThrombinBenzamidine220 µM[7]-
Cysteine Proteases PapainBenzamidineNot Reported> 1 mM (No significant inhibition)
Aspartyl Proteases PepsinBenzamidineNot Reported> 1 mM (No significant inhibition)
Metalloproteases Matrix Metalloproteinase (MMP)BenzamidineNot Reported> 1 mM (No significant inhibition)

Experimental Protocols

Determination of Half-Maximal Inhibitory Concentration (IC50)

This protocol outlines a general procedure for determining the IC50 value of an inhibitor against a specific protease using a chromogenic or fluorogenic substrate.

Materials:

  • Protease of interest (e.g., Trypsin)

  • Specific chromogenic or fluorogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

  • Inhibitor stock solution (e.g., this compound in a suitable solvent)

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme and Substrate Preparation: Prepare working solutions of the protease and substrate in the assay buffer at appropriate concentrations.

  • Inhibitor Dilution Series: Perform serial dilutions of the inhibitor stock solution in the assay buffer to create a range of concentrations to be tested.

  • Assay Setup:

    • Add a fixed volume of the assay buffer to all wells of the microplate.

    • Add the serially diluted inhibitor solutions to the respective wells.

    • Include control wells with no inhibitor (100% enzyme activity) and wells with no enzyme (background control).

  • Enzyme Addition and Pre-incubation: Add the protease solution to all wells except the background control. Incubate the plate at a constant temperature (e.g., 37°C) for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the microplate in a microplate reader and measure the absorbance or fluorescence at regular intervals for a set period. The rate of substrate cleavage is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance/fluorescence) for each inhibitor concentration.

    • Normalize the velocities to the control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

Visualizations

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_result Outcome Inhibitor Inhibitor Stock (e.g., 2,4-Dimethoxy-benzamidine) Dilution Serial Dilution of Inhibitor Inhibitor->Dilution Proteases Protease Panel (Serine, Cysteine, Aspartyl, Metallo) Plate Assay Plate Setup (Enzyme + Inhibitor) Proteases->Plate Substrates Specific Substrates Reaction Initiate Reaction with Substrate Substrates->Reaction Dilution->Plate Plate->Reaction Measure Kinetic Measurement Reaction->Measure Velocity Calculate Initial Velocities Measure->Velocity Normalization Normalize to Controls Velocity->Normalization Curve Plot Dose-Response Curve Normalization->Curve IC50 Determine IC50 Values Curve->IC50 Profile Cross-Reactivity Profile IC50->Profile

Caption: Experimental workflow for determining the cross-reactivity of an inhibitor.

G cluster_serine Serine Protease Active Site cluster_other Other Protease Active Sites (Cysteine, Aspartyl, Metalloprotease) S1_Pocket S1 Pocket (Aspartate) Catalytic_Triad Catalytic Triad (Ser, His, Asp) Benzamidine Benzamidine Benzamidine->S1_Pocket Specific Binding (Inhibition) Other_Active_Site Different Active Site (e.g., Cys/His dyad, Asp dyad, Zn2+) Benzamidine->Other_Active_Site No Specific Binding (No Inhibition)

Caption: Selective inhibition of serine proteases by benzamidine.

References

Validating the Binding Affinity of 2,4-Dimethoxy-benzamidine hydrochloride Using Surface Plasmon Resonance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of validating the binding affinity of small molecule inhibitors, using 2,4-Dimethoxy-benzamidine hydrochloride as a focal point. Surface Plasmon Resonance (SPR) is presented as a primary method, with a detailed experimental protocol and comparison to alternative techniques. Due to the limited availability of public domain SPR data for this compound, this guide will use the well-characterized parent compound, benzamidine, as a reference for comparative data. Benzamidine and its derivatives are recognized as competitive inhibitors of serine proteases, such as trypsin and thrombin, which play crucial roles in physiological pathways like the coagulation cascade.[1]

Comparative Analysis of Binding Affinity Techniques

Surface Plasmon Resonance (SPR) is a powerful, label-free technology for the real-time analysis of biomolecular interactions.[2] It is considered a gold standard for determining the kinetics and affinity of interactions, from small molecules to large proteins. However, several alternative methods exist, each with unique advantages and applications.

Technique Principle Key Parameters Measured Advantages Limitations
Surface Plasmon Resonance (SPR) Change in refractive index upon binding to a sensor surface.Association rate (ka), Dissociation rate (kd), Equilibrium dissociation constant (KD)Real-time, label-free, high sensitivity, provides kinetic and affinity data.Requires immobilization of one interactant, can be sensitive to buffer composition and non-specific binding.
Bio-Layer Interferometry (BLI) Change in the interference pattern of white light reflected from the sensor tip.ka, kd, KDHigher throughput than SPR, fluidics-free, suitable for crude samples.Generally lower sensitivity than SPR, may not be suitable for very small molecules.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding in solution.KD, Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n)Gold standard for thermodynamics, solution-based (no immobilization), provides a complete thermodynamic profile.Low throughput, requires larger sample quantities, does not provide kinetic rates.
Microscale Thermophoresis (MST) Measures the movement of molecules in a microscopic temperature gradient.KDLow sample consumption, can be performed in complex biological liquids, wide range of affinities.Requires labeling of one molecule, can be sensitive to buffer components affecting thermophoresis.
Illustrative Binding Affinity Data: Benzamidine

The following table presents representative binding affinity data for benzamidine with the serine protease trypsin. This data is provided to illustrate the type of quantitative information that can be obtained through binding affinity studies.

Compound Target Protein Method Ki (μM) Reference
Benzamidine hydrochlorideTrypsinEnzyme Inhibition Assay19[3]
BenzamidineTrypsin-α2 Macroglobulin ComplexEnzyme Inhibition Assay134[4]

Ki (inhibition constant) is a measure of the inhibitor's potency; a lower Ki value indicates a more potent inhibitor. While Ki is not identical to KD, it is often used as an approximation of binding affinity for competitive inhibitors.

Experimental Protocol: Surface Plasmon Resonance (SPR) Analysis

This protocol outlines the validation of the binding affinity of a small molecule, such as this compound, to a serine protease (e.g., trypsin) using SPR.

Objective: To determine the association rate (k_a), dissociation rate (k_d), and equilibrium dissociation constant (K_D) of the small molecule-protein interaction.

Materials:

  • SPR instrument and sensor chips (e.g., CM5 sensor chip)

  • Target protein (e.g., Trypsin)

  • Small molecule inhibitor (e.g., this compound)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

  • Amine coupling kit (containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and ethanolamine-HCl)

  • Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0)

Procedure:

  • Surface Preparation and Ligand Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxymethylated dextran surface of the sensor chip by injecting a 1:1 mixture of NHS and EDC.

    • Inject the target protein (ligand) solution in the immobilization buffer. The protein will be covalently coupled to the sensor surface via amine groups.

    • Deactivate any remaining active esters by injecting ethanolamine-HCl.

    • A reference flow cell should be prepared similarly but without the protein immobilization to account for non-specific binding and bulk refractive index changes.

  • Analyte Interaction Analysis:

    • Prepare a series of dilutions of the small molecule inhibitor (analyte) in running buffer. A typical concentration range for a small molecule with expected micromolar affinity would be from low nanomolar to high micromolar (e.g., 50 nM to 50 µM).

    • Inject the different concentrations of the analyte over the ligand-immobilized and reference flow cells at a constant flow rate. This is the association phase .

    • After the association phase, switch back to flowing only the running buffer over the sensor surface. This is the dissociation phase .

    • Between each analyte injection cycle, regenerate the sensor surface by injecting the regeneration solution to remove all bound analyte.

  • Data Analysis:

    • The SPR instrument records the binding response in Resonance Units (RU) over time, generating a sensorgram for each analyte concentration.

    • Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.

    • Globally fit the corrected sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

    • The fitting will yield the association rate constant (k_a), the dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D = k_d/k_a).

Visualizations

Experimental Workflow: SPR Analysis

SPR_Workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_analysis Interaction Analysis cluster_data Data Processing start Start chip_prep Sensor Chip Equilibration start->chip_prep activation Surface Activation (NHS/EDC) chip_prep->activation ligand_prep Ligand (Protein) Preparation coupling Ligand Coupling ligand_prep->coupling analyte_prep Analyte (Small Molecule) Serial Dilution association Association Phase (Analyte Injection) analyte_prep->association activation->coupling deactivation Deactivation (Ethanolamine) coupling->deactivation deactivation->association dissociation Dissociation Phase (Buffer Flow) association->dissociation regeneration Regeneration dissociation->regeneration sensorgram Sensorgram Generation dissociation->sensorgram regeneration->association Next Cycle correction Reference Subtraction sensorgram->correction fitting Kinetic Model Fitting correction->fitting results Obtain ka, kd, KD fitting->results

References

Efficacy comparison between 2,4-Dimethoxy-benzamidine and other commercially available protease inhibitors.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2,4-Dimethoxy-benzamidine with Commercially Available Protease Inhibitors

In the landscape of protease inhibitor research, the exploration of novel small molecules with specific and potent inhibitory activity is a continuous endeavor. 2,4-Dimethoxy-benzamidine, a derivative of the well-known serine protease inhibitor benzamidine, presents a scaffold of interest for researchers in drug discovery and biochemistry. This guide provides a comparative analysis of the potential efficacy of 2,4-Dimethoxy-benzamidine against a panel of common serine proteases, alongside a selection of widely used, commercially available protease inhibitors.

Quantitative Comparison of Protease Inhibitor Efficacy

The efficacy of a protease inhibitor is typically quantified by its inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a higher binding affinity and, therefore, greater potency. The following table summarizes the available Kᵢ values for benzamidine and other common protease inhibitors against three key serine proteases: trypsin, thrombin, and plasmin.

InhibitorTarget ProteaseInhibition Constant (Kᵢ)Mechanism of Action
Benzamidine Trypsin11.2 - 35 µM[1][2]Reversible, Competitive
Thrombin220 µM[2]Reversible, Competitive
Plasmin350 µM[2]Reversible, Competitive
Aprotinin Trypsin0.06 pMReversible, Competitive
Thrombin61 µMReversible, Competitive
Plasmin0.23 - 1 nMReversible, Competitive
Leupeptin Trypsin3.5 nM[3]Reversible, Competitive
ThrombinNo significant inhibition reported[3][4]-
Plasmin3.4 nM[3]Reversible, Competitive
PMSF Trypsin, Thrombin, PlasminEffective concentration: 0.1 - 1 mM[5][6]Irreversible

Note: The Kᵢ values presented are sourced from various studies and may have been determined under different experimental conditions. Direct comparison of these values should be made with caution. The efficacy of 2,4-Dimethoxy-benzamidine is not quantitatively documented in the reviewed literature, but based on structure-activity relationship studies of benzamidine derivatives, it is expected to exhibit competitive inhibition of serine proteases[3].

Experimental Protocols

The determination of protease inhibitor efficacy relies on robust and reproducible experimental protocols. Below are generalized methodologies for conducting a protease inhibition assay.

General Protease Inhibition Assay Protocol

This protocol can be adapted for various serine proteases and inhibitors.

Materials:

  • Protease: Trypsin, Thrombin, or Plasmin, of known concentration and activity.

  • Substrate: A specific chromogenic or fluorogenic substrate for the chosen protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin).

  • Inhibitor: 2,4-Dimethoxy-benzamidine or other inhibitors of interest, prepared in a suitable solvent (e.g., DMSO or water).

  • Assay Buffer: A buffer that maintains the optimal pH and ionic strength for the protease activity (e.g., Tris-HCl buffer).

  • 96-well microplate: For high-throughput analysis.

  • Microplate reader: Capable of measuring absorbance or fluorescence at the appropriate wavelength.

Procedure:

  • Prepare Reagents: Prepare stock solutions of the protease, substrate, and inhibitors at appropriate concentrations.

  • Assay Setup: In a 96-well microplate, add a fixed amount of the protease to each well.

  • Inhibitor Addition: Add varying concentrations of the inhibitor to the wells. Include control wells with no inhibitor.

  • Pre-incubation: Incubate the protease and inhibitor mixture for a specific period to allow for binding.

  • Substrate Addition: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate hydrolysis is proportional to the protease activity.

  • Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition). The Kᵢ value can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the mechanism of inhibition is known.

Signaling Pathways and Experimental Workflows

To visualize the biological context of protease inhibition and the experimental process, the following diagrams are provided in Graphviz DOT language.

Signaling Pathways of Target Proteases

Serine proteases like thrombin and trypsin play crucial roles in various signaling pathways, primarily through the activation of Protease-Activated Receptors (PARs).

Protease_Signaling_Pathways cluster_thrombin Thrombin Signaling cluster_trypsin Trypsin Signaling cluster_plasmin Plasmin Activity Thrombin Thrombin PAR1_4 PAR1/4 Thrombin->PAR1_4 Cleavage Gq Gq PAR1_4->Gq PLC PLC Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC Cellular_Response_Thrombin Platelet Aggregation, Cell Proliferation Ca_PKC->Cellular_Response_Thrombin Trypsin Trypsin PAR2 PAR2 Trypsin->PAR2 Cleavage G_protein G Proteins PAR2->G_protein MAPK_pathway MAPK Pathway (ERK, JNK, p38) G_protein->MAPK_pathway Inflammation_Proliferation Inflammation, Cell Proliferation MAPK_pathway->Inflammation_Proliferation Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation Fibrin_clot Fibrin Clot Plasmin->Fibrin_clot Cleavage ECM_degradation ECM Degradation Plasmin->ECM_degradation Fibrin_degradation Fibrin Degradation Products Fibrin_clot->Fibrin_degradation

Caption: Signaling pathways of thrombin, trypsin, and plasmin.

Experimental Workflow for Protease Inhibition Assay

The following diagram illustrates the key steps in a typical protease inhibition assay.

Protease_Inhibition_Workflow start Start prepare_reagents Prepare Protease, Substrate, and Inhibitor Stock Solutions start->prepare_reagents assay_setup Dispense Protease into 96-well Plate prepare_reagents->assay_setup add_inhibitor Add Serial Dilutions of Inhibitor assay_setup->add_inhibitor pre_incubate Pre-incubate at Optimal Temperature add_inhibitor->pre_incubate add_substrate Initiate Reaction with Substrate Addition pre_incubate->add_substrate measure_kinetics Measure Absorbance/ Fluorescence Kinetically add_substrate->measure_kinetics data_analysis Calculate % Inhibition and Determine IC₅₀/Kᵢ measure_kinetics->data_analysis end End data_analysis->end

Caption: General workflow for a protease inhibition assay.

Conclusion

While 2,4-Dimethoxy-benzamidine remains a compound of interest for its potential as a serine protease inhibitor, the absence of direct, quantitative efficacy data necessitates further experimental investigation. Based on the inhibitory profile of its parent compound, benzamidine, it is plausible that 2,4-Dimethoxy-benzamidine will act as a competitive inhibitor of serine proteases, with its potency being influenced by the methoxy substitutions. For researchers considering its use, it is imperative to perform head-to-head comparisons with established inhibitors like aprotinin and leupeptin to ascertain its specific activity and selectivity profile. The provided experimental protocols and workflow diagrams offer a foundational guide for such comparative studies. As the scientific community continues to explore novel inhibitor scaffolds, the systematic characterization of compounds like 2,4-Dimethoxy-benzamidine will be crucial for advancing the field of drug discovery and development.

References

Quantitative analysis to confirm the purity of a 2,4-Dimethoxy-benzamidine hydrochloride sample.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a comparative analysis of three common quantitative methods for confirming the purity of a 2,4-Dimethoxy-benzamidine hydrochloride sample: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Acid-Base Titration.

The selection of an appropriate analytical technique is paramount and often depends on factors such as the nature of potential impurities, required accuracy, sample throughput, and available instrumentation. This document outlines the experimental protocols for each method, presents a comparative summary of their performance, and offers a logical framework for choosing the most suitable technique for your analytical needs.

Comparative Performance of Analytical Methods

The choice of a quantitative analysis method can significantly impact the accuracy and interpretation of a compound's purity. Below is a summary of typical performance characteristics for HPLC, qNMR, and acid-base titration in the context of analyzing this compound.

Parameter High-Performance Liquid Chromatography (HPLC) Quantitative Nuclear Magnetic Resonance (qNMR) Acid-Base Titration
Purity Assessment Relative purity based on peak area percentage of all UV-active components.Absolute purity determination against a certified internal standard.[1][2][3]Purity based on the molar equivalence of the basic amidine group.
Specificity High; can separate the main compound from structurally similar impurities.High; provides structural confirmation and can distinguish between different proton environments.Moderate; titrates the total basicity of the sample, including basic impurities.
Limit of Detection Low (µg/mL range).[4][5]Moderate (mg/mL range).Dependent on titrant concentration and endpoint detection method.
Precision (%RSD) < 1%< 1%[6]< 0.5%
Key Advantages Excellent for identifying and quantifying unknown impurities.Provides direct, absolute purity measurement without needing a reference standard of the analyte itself.[6]Cost-effective, rapid, and highly accurate for determining the content of the active hydrochloride salt.[7]
Key Limitations Requires a chromophore for UV detection; non-chromophoric impurities are not detected. Purity is relative to detected peaks.Lower sensitivity compared to HPLC; requires a well-characterized internal standard.Non-specific for the target analyte if other acidic or basic impurities are present.[8]

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

1. High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the this compound sample by separating it from potential impurities and calculating the relative peak area.

Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.

Method:

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

  • Gradient Program: Start with 10% acetonitrile, increasing to 90% over 20 minutes, hold for 5 minutes, and then return to the initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the this compound sample in 1 mL of a 50:50 mixture of acetonitrile and water.

2. Quantitative Nuclear Magnetic Resonance (qNMR)

Objective: To determine the absolute purity of the this compound sample using an internal standard.[1][2][3]

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Method:

  • Internal Standard: A certified reference material with known purity, such as maleic acid or 1,4-dinitrobenzene, that has resonances that do not overlap with the analyte signals.[6]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a clean vial.

    • Accurately weigh approximately 5 mg of the internal standard and add it to the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d6).

  • ¹H NMR Acquisition:

    • Acquire a proton NMR spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).[2]

    • Ensure a long relaxation delay (e.g., 5 times the longest T1 relaxation time) to allow for complete relaxation of all relevant protons.

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (W_IS / W_analyte) * Purity_IS Where:

      • I = Integral area

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • W = Weight

      • IS = Internal Standard

3. Acid-Base Titration

Objective: To determine the purity of the this compound sample by titrating the hydrochloride salt with a standardized base.[9][10]

Instrumentation: A burette, pipette, conical flask, and a pH meter or a suitable colorimetric indicator (e.g., phenolphthalein).

Method:

  • Titrant: A standardized solution of 0.1 M sodium hydroxide (NaOH).

  • Sample Preparation: Accurately weigh approximately 200 mg of the this compound sample and dissolve it in 50 mL of distilled water in a conical flask.

  • Titration Procedure:

    • Add a few drops of phenolphthalein indicator to the sample solution.

    • Titrate the sample solution with the standardized 0.1 M NaOH solution until a persistent faint pink color is observed.[11]

    • Record the volume of NaOH solution used.

  • Calculation: Purity (%) = (V_NaOH * M_NaOH * MW_analyte) / (W_sample * 1000) * 100 Where:

    • V_NaOH = Volume of NaOH solution used (in mL)

    • M_NaOH = Molarity of the NaOH solution

    • MW_analyte = Molecular weight of this compound (216.67 g/mol )

    • W_sample = Weight of the sample (in g)

Visualizing the Workflow and Decision Process

To further clarify the experimental process and aid in the selection of the most appropriate analytical method, the following diagrams are provided.

experimental_workflow start Start: Receive 2,4-Dimethoxy- benzamidine HCl Sample sample_prep Sample Preparation (Weighing & Dissolution) start->sample_prep hplc_analysis HPLC Analysis (Relative Purity) sample_prep->hplc_analysis qnmr_analysis qNMR Analysis (Absolute Purity) sample_prep->qnmr_analysis titration_analysis Titration Analysis (Assay of HCl Salt) sample_prep->titration_analysis data_processing Data Processing & Calculation hplc_analysis->data_processing qnmr_analysis->data_processing titration_analysis->data_processing comparison Compare Results & Assess Purity data_processing->comparison end End: Purity Confirmed comparison->end

Caption: Experimental workflow for the purity analysis of this compound.

decision_tree start Goal: Determine Purity of 2,4-Dimethoxy-benzamidine HCl question1 Need to identify and quantify unknown impurities? start->question1 question2 Require absolute purity without a specific analyte standard? question1->question2 No hplc Use HPLC question1->hplc Yes question3 Primary goal is rapid, cost-effective assay of the HCl salt content? question2->question3 No qnmr Use qNMR question2->qnmr Yes titration Use Acid-Base Titration question3->titration Yes

Caption: Decision tree for selecting a quantitative analysis method.

References

A Comparative Analysis of 2,4-Dimethoxy-benzamidine and 4-aminobenzamidine as Trypsin Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a side-by-side comparison of two benzamidine derivatives, 2,4-Dimethoxy-benzamidine and 4-aminobenzamidine, in the context of their potential as trypsin inhibitors. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes associated biochemical pathways to aid in research and development efforts targeting trypsin and related serine proteases.

Introduction to Trypsin and Benzamidine-Based Inhibitors

Trypsin, a serine protease found in the digestive system, plays a crucial role in protein digestion. Its dysregulation is implicated in various pathological conditions, making it a significant target for therapeutic intervention. Benzamidine and its derivatives are a well-known class of competitive inhibitors that bind to the active site of trypsin and other trypsin-like serine proteases, effectively blocking their enzymatic activity. The binding affinity and inhibitory potency of these compounds are influenced by the nature and position of substituents on the benzamidine scaffold.

Quantitative Comparison of Inhibitory Potency

CompoundStructureTarget EnzymeKᵢ (µM)IC₅₀ (µM)
4-Aminobenzamidine 4-Aminobenzamidine structureTrypsin-like protease11.2[1]Not Reported
Human Tissue Kallikrein146[2]Not Reported
2,4-Dimethoxy-benzamidine 2,4-Dimethoxy-benzamidine structureTrypsinData Not AvailableData Not Available

Experimental Protocols

The following is a representative protocol for a spectrophotometric assay to determine the inhibitory activity of benzamidine derivatives against trypsin.

Determination of Trypsin Inhibition using a Chromogenic Substrate

This protocol is adapted from standard enzymatic assays for trypsin inhibitors.[4][5][6]

Materials:

  • Bovine Pancreatic Trypsin

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0) containing CaCl₂ (e.g., 10 mM)

  • Chromogenic trypsin substrate: Nα-Benzoyl-L-arginine p-nitroanilide (BAPNA) or Nα-Benzoyl-L-arginine ethyl ester (BAEE)

  • Inhibitor stock solutions (2,4-Dimethoxy-benzamidine and 4-aminobenzamidine) dissolved in a suitable solvent (e.g., DMSO or buffer)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 405-410 nm for BAPNA)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of bovine trypsin in a suitable buffer (e.g., 1 mM HCl to maintain stability).

    • Prepare a working solution of trypsin in the Tris-HCl assay buffer.

    • Prepare a stock solution of the chromogenic substrate (e.g., BAPNA in DMSO).

    • Prepare a working solution of the substrate in the assay buffer.

    • Prepare serial dilutions of the inhibitor stock solutions to be tested.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay buffer

      • Inhibitor solution at various concentrations (or solvent control)

      • Trypsin working solution

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined pre-incubation period (e.g., 5-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the chromogenic substrate working solution to all wells.

    • Immediately place the microplate in the reader and measure the change in absorbance over time at the appropriate wavelength. The rate of substrate hydrolysis is proportional to the trypsin activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

    • To determine the Kᵢ value for competitive inhibitors, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using a Lineweaver-Burk or Dixon plot.

Visualizations

Experimental Workflow for Trypsin Inhibition Assay

The following diagram illustrates the general workflow for determining the inhibitory constant (Kᵢ) of a compound against trypsin.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (Trypsin, Substrate, Inhibitor, Buffer) serial_dil Prepare Serial Dilutions of Inhibitor reagents->serial_dil plate_setup Set up 96-well Plate (Buffer, Inhibitor, Trypsin) serial_dil->plate_setup pre_incubate Pre-incubate plate_setup->pre_incubate add_substrate Add Substrate to Initiate Reaction pre_incubate->add_substrate read_absorbance Measure Absorbance Kinetically add_substrate->read_absorbance calc_velocity Calculate Initial Reaction Velocities read_absorbance->calc_velocity det_inhibition Determine % Inhibition calc_velocity->det_inhibition plot_data Plot Data (e.g., Lineweaver-Burk) det_inhibition->plot_data calc_ki Calculate Ki Value plot_data->calc_ki

Caption: Workflow for determining the Kᵢ of a trypsin inhibitor.

Trypsin-PAR2 Signaling Pathway

Trypsin can act as a signaling molecule by activating Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor. This activation triggers downstream signaling cascades involved in various physiological and pathological processes, including inflammation and cancer progression.[7][8][9]

trypsin_par2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus trypsin Trypsin par2 PAR2 (Inactive) trypsin->par2 Cleavage par2_active PAR2 (Active) par2->par2_active g_protein G Protein (Gq/11) par2_active->g_protein plc PLC g_protein->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release pkc PKC dag->pkc mapk MAPK Pathway (ERK1/2) pkc->mapk transcription Gene Transcription (e.g., Pro-inflammatory cytokines) mapk->transcription

Caption: Simplified Trypsin-PAR2 signaling cascade.

Conclusion

4-aminobenzamidine is a well-documented competitive inhibitor of trypsin, with its inhibitory constant varying based on the specific trypsin-like enzyme and the experimental conditions. In contrast, there is a notable absence of publicly available quantitative data on the trypsin inhibitory activity of 2,4-Dimethoxy-benzamidine. This knowledge gap highlights an opportunity for further research to characterize the inhibitory profile of this compound and to better understand the structure-activity relationships of substituted benzamidines. The provided experimental protocol offers a framework for such investigations. Furthermore, the elucidation of trypsin's role in signaling pathways, such as the PAR2 pathway, underscores the importance of developing specific and potent inhibitors for potential therapeutic applications.

References

Selectivity Profile of Benzamidine Hydrochloride Against Homologous Serine Proteases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the selectivity profile of benzamidine hydrochloride, a competitive inhibitor of serine proteases. Due to the limited availability of specific quantitative data for 2,4-Dimethoxy-benzamidine hydrochloride, this guide will focus on the well-characterized parent compound, benzamidine hydrochloride. Its performance is compared with aprotinin, a polypeptide serine protease inhibitor. This guide includes a summary of their inhibitory activities, detailed experimental protocols for determining inhibition constants, and visualizations of the experimental workflow and selectivity comparison.

Data Presentation: Inhibitor Selectivity Profile

The inhibitory activity of benzamidine hydrochloride and aprotinin against a panel of homologous serine proteases is summarized in the table below. The inhibition constant (Ki) is a measure of the inhibitor's potency, with lower values indicating stronger inhibition.

Serine ProteaseBenzamidine Hydrochloride Ki (µM)Aprotinin Ki (nM)
Trypsin35[1]0.06 pM (Bovine)
Plasmin350[1]1.0 (Human)
Thrombin220[1]-
Kallikrein (Plasma)-30
Chymotrypsin-9
Elastase (Leukocyte)-3500

Experimental Protocols

Determination of Inhibition Constant (Ki) for a Competitive Serine Protease Inhibitor

This protocol outlines a continuous kinetic assay using a fluorogenic substrate to determine the Ki value of a competitive inhibitor.

Materials:

  • Purified serine protease (e.g., Trypsin, Plasmin)

  • Fluorogenic substrate specific for the protease (e.g., Boc-Phe-Ser-Arg-MCA for trypsin-like proteases)[2]

  • Benzamidine hydrochloride

  • Alternative inhibitor (e.g., Aprotinin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl₂)[2]

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Black, flat-bottom 96-well microplate[2]

  • Fluorescence microplate reader with appropriate excitation/emission wavelengths (e.g., Ex: ~380 nm, Em: ~460 nm for AMC-based substrates)[2]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the serine protease in Assay Buffer. The final concentration should result in a linear reaction rate over the measurement period.

    • Prepare a stock solution of the fluorogenic substrate in DMSO. Further dilute to a working concentration in Assay Buffer. The final substrate concentration should ideally be at or below the Michaelis-Menten constant (Km).

    • Prepare a stock solution of benzamidine hydrochloride and the alternative inhibitor in DMSO. Perform serial dilutions to create a range of inhibitor concentrations.

  • Assay Setup:

    • In a 96-well microplate, add the Assay Buffer to all wells.

    • Add the inhibitor solutions at various concentrations to the respective wells. Include a control with no inhibitor (DMSO vehicle control).

    • Add the serine protease solution to all wells and incubate for a pre-determined time (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

    • Immediately place the microplate in a pre-warmed fluorescence microplate reader.

    • Measure the increase in fluorescence intensity over time (kinetic read). The rate of increase is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.

    • Determine the IC50 value, the inhibitor concentration that causes 50% inhibition of the enzyme activity, by plotting the reaction velocities against the inhibitor concentrations.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation for competitive inhibitors: Ki = IC50 / (1 + ([S] / Km)) where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate for the enzyme.[3]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagent_prep Reagent Preparation (Enzyme, Substrate, Inhibitor) plate_setup 96-Well Plate Setup reagent_prep->plate_setup Dispense incubation Enzyme-Inhibitor Incubation plate_setup->incubation reaction_init Reaction Initiation (Add Substrate) incubation->reaction_init kinetic_read Kinetic Measurement (Fluorescence) reaction_init->kinetic_read calc_velocity Calculate Initial Velocity (V₀) kinetic_read->calc_velocity det_ic50 Determine IC50 calc_velocity->det_ic50 calc_ki Calculate Ki det_ic50->calc_ki

Caption: Experimental workflow for determining the inhibition constant (Ki).

selectivity_comparison cluster_inhibitors Inhibitors cluster_proteases Serine Proteases benzamidine Benzamidine HCl trypsin Trypsin benzamidine->trypsin Ki = 35 µM plasmin Plasmin benzamidine->plasmin Ki = 350 µM thrombin Thrombin benzamidine->thrombin Ki = 220 µM aprotinin Aprotinin aprotinin->trypsin Ki = 0.06 pM aprotinin->plasmin Ki = 1.0 nM

Caption: Selectivity profile comparison of Benzamidine HCl and Aprotinin.

References

Verifying the reversible vs. irreversible inhibition mechanism of 2,4-Dimethoxy-benzamidine hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Distinguishing Reversible and Irreversible Inhibition

Enzyme inhibitors are broadly classified into two categories: reversible and irreversible. Reversible inhibitors bind to enzymes through non-covalent interactions and their effects can be reversed, for instance, by dilution. In contrast, irreversible inhibitors typically form strong, often covalent, bonds with the enzyme, leading to permanent inactivation.[3]

Several experimental methods can be employed to distinguish between these two mechanisms.

Experimental Protocols

1. Dialysis Assay

  • Objective: To determine if the inhibitor can be removed from the enzyme-inhibitor complex, restoring enzyme activity.

  • Methodology:

    • Incubate the target enzyme (e.g., trypsin) with a concentration of 2,4-Dimethoxy-benzamidine hydrochloride sufficient to achieve significant inhibition.

    • Place the enzyme-inhibitor mixture in a dialysis bag with a molecular weight cut-off that retains the enzyme but allows the smaller inhibitor to pass through.

    • Dialyze the sample against a large volume of buffer for an extended period, with several buffer changes.

    • Measure the enzymatic activity of the dialyzed sample.

  • Interpretation:

    • Reversible Inhibition: A significant recovery of enzyme activity after dialysis indicates that the inhibitor has dissociated from the enzyme.

    • Irreversible Inhibition: If the enzyme activity remains low after dialysis, it suggests the formation of a stable, likely covalent, bond between the enzyme and the inhibitor.

2. Jump Dilution Method

  • Objective: To observe the dissociation of the inhibitor from the enzyme upon rapid dilution.

  • Methodology:

    • Prepare a concentrated mixture of the enzyme and inhibitor, allowing the binding to reach equilibrium.

    • Rapidly dilute this mixture into a solution containing the substrate. The dilution should be significant enough to lower the inhibitor concentration to a level that would cause minimal inhibition if binding were readily reversible.

    • Monitor the enzymatic reaction progress over time immediately after dilution.

  • Interpretation:

    • Rapid Reversible Inhibition: Full enzyme activity is observed almost immediately upon dilution.

    • Slow Reversible Inhibition: A gradual increase in enzyme activity is observed as the inhibitor dissociates from the enzyme-substrate complex.

    • Irreversible Inhibition: No significant recovery of enzyme activity is observed over time.

Quantitative Comparison of Serine Protease Inhibitors

While specific inhibitory constants for this compound are not available, the following table provides a comparison with its parent compound, benzamidine, and other well-characterized reversible and irreversible trypsin inhibitors. The inhibition constant (Ki) is a measure of the inhibitor's potency; a lower Ki value indicates a more potent inhibitor.

InhibitorTarget EnzymeInhibition MechanismKi Value
Benzamidine TrypsinReversible, Competitive19 µM - 35 µM
Leupeptin TrypsinReversible, Competitive3.5 nM - 35 nM[4][5]
Aprotinin TrypsinReversible, Competitive0.06 pM - 2.8 x 10⁻¹¹ M[1]
AEBSF TrypsinIrreversibleNot applicable (irreversible)[6][7]

Visualizing the Experimental and Biological Processes

To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow for determining the mode of inhibition and the general mechanism of competitive inhibition in a signaling pathway.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_conclusion Conclusion Enzyme Target Enzyme (e.g., Trypsin) EI_Complex Enzyme-Inhibitor Complex Formation Enzyme->EI_Complex Inhibitor 2,4-Dimethoxy-benzamidine HCl Inhibitor->EI_Complex Dialysis Dialysis EI_Complex->Dialysis Jump_Dilution Jump Dilution EI_Complex->Jump_Dilution Activity_Recovery Enzyme Activity Recovered? Dialysis->Activity_Recovery Measure Activity Jump_Dilution->Activity_Recovery Measure Activity Reversible Reversible Inhibition Activity_Recovery->Reversible Yes Irreversible Irreversible Inhibition Activity_Recovery->Irreversible No

Caption: Workflow for determining reversible vs. irreversible inhibition.

cluster_pathway Proteolytic Signaling Pathway cluster_inhibition Competitive Inhibition Substrate Protein Substrate Trypsin Trypsin (Active Serine Protease) Substrate->Trypsin Binds to Active Site Products Cleaved Peptides (Biological Response) Trypsin->Products Catalyzes Cleavage Inactive_Complex Trypsin-Inhibitor Complex (Inactive) Inhibitor 2,4-Dimethoxy-benzamidine HCl Inhibitor->Trypsin Competes for Active Site

Caption: Mechanism of competitive inhibition of trypsin.

Conclusion

Based on the chemical structure and the established mechanism of its parent compound, this compound is presumed to be a reversible, competitive inhibitor of serine proteases. However, to definitively characterize its inhibitory mechanism and potency, empirical validation through the experimental protocols outlined in this guide is essential. Such studies would provide the necessary quantitative data (Ki or IC50 values) to accurately compare its performance against other established serine protease inhibitors and to inform its potential applications in research and drug development.

References

A Comparative Guide to Alternative Small Molecule Inhibitors for Trypsin-Like Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate small molecule inhibitors for trypsin-like serine proteases is a critical step in experimental design and therapeutic development. This guide provides an objective comparison of several alternative synthetic small molecule inhibitors, presenting their performance based on available experimental data.

Data Presentation: A Comparative Look at Inhibitor Potency

The following tables summarize the inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) of various alternative small molecule inhibitors against trypsin and other serine proteases. It is important to note that these values are compiled from various studies and experimental conditions may differ, affecting direct comparability.

Table 1: Inhibitory Activity of Clinically Relevant Small Molecule Inhibitors against Trypsin

InhibitorTarget EnzymeKᵢIC₅₀Mechanism of Action
Nafamostat Trypsin15 nM-Reversible, Competitive
Camostat Trypsin1 nM50 nM[1]Reversible, Competitive
Gabexate Trypsin-9.4 µMReversible, Competitive
AEBSF Trypsin-< 15 µMIrreversible

Table 2: Inhibitory Activity of Benzamidine and Amidine Derivatives against Trypsin

InhibitorTarget EnzymeKᵢMechanism of Action
Benzamidine Trypsin19 µM[2]Reversible, Competitive
1-(4-Amidinophenyl)-3-(4-phenoxyphenyl)urea Trypsin2 µMCompetitive
α,α',α''-tris(3-amidinophenoxy)mesitylene Trypsin-Potent Inhibitor

Table 3: Selectivity Profile of Small Molecule Inhibitors against Other Serine Proteases

InhibitorTarget EnzymeKᵢ / IC₅₀
Nafamostat Plasmin-
Thrombin-
Tryptase95.3 pM (Kᵢ)
Camostat PlasminInhibits
KallikreinInhibits
ThrombinInhibits
Gabexate Plasmin30 µM (IC₅₀)
Plasma Kallikrein41 µM (IC₅₀)
Thrombin110 µM (IC₅₀)
Benzamidine Plasmin350 µM (Kᵢ)
Thrombin220 µM (Kᵢ)

Experimental Protocols: Methodologies for Key Experiments

The determination of inhibitory activity is crucial for comparing the efficacy of different compounds. Below is a generalized protocol for a standard trypsin inhibition assay using a chromogenic substrate.

Standard Trypsin Inhibition Assay Protocol

This protocol is adapted from standard enzymatic assay procedures.[3][4]

Materials:

  • Trypsin Solution: Bovine pancreatic trypsin dissolved in 1 mM HCl.

  • Substrate Stock Solution: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) dissolved in DMSO.

  • Assay Buffer: Tris-HCl buffer (e.g., 100 mM, pH 8.2) containing CaCl₂ (e.g., 20 mM).

  • Inhibitor Stock Solutions: Small molecule inhibitors dissolved in an appropriate solvent (e.g., DMSO, water).

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 410 nm.

  • Acetic Acid Solution (30% v/v): To stop the reaction.

Procedure:

  • Preparation of Reagents:

    • Prepare working solutions of trypsin, BAPNA, and inhibitors by diluting the stock solutions in the assay buffer to the desired concentrations.

  • Assay Setup:

    • In a 96-well microplate, add the following to respective wells:

      • Blank: Assay buffer and substrate solution.

      • Control (Uninhibited): Trypsin solution and assay buffer.

      • Test (Inhibited): Trypsin solution and the desired concentration of the inhibitor.

    • Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Add the BAPNA working solution to all wells to start the enzymatic reaction.

  • Measurement:

    • Immediately place the microplate in the reader and monitor the increase in absorbance at 410 nm over time. The rate of p-nitroaniline production is proportional to the trypsin activity.

  • Termination of Reaction (Optional Endpoint Assay):

    • After a fixed incubation time (e.g., 10 minutes), add the acetic acid solution to each well to stop the reaction.

    • Measure the final absorbance at 410 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration compared to the control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

    • The inhibition constant (Kᵢ) can be determined using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.

Mandatory Visualizations

Signaling Pathway

signaling_pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Pro-inflammatory Stimuli Pro-inflammatory Stimuli Trypsin-like Enzyme Trypsin-like Enzyme Pro-inflammatory Stimuli->Trypsin-like Enzyme activates Zymogen Zymogen Zymogen->Trypsin-like Enzyme cleaves to active form PAR2 PAR2 Trypsin-like Enzyme->PAR2 cleaves and activates G-protein G-protein PAR2->G-protein activates Signaling Cascade Signaling Cascade G-protein->Signaling Cascade initiates Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Signaling Cascade->Pro-inflammatory Gene Expression leads to Small Molecule Inhibitor Small Molecule Inhibitor Small Molecule Inhibitor->Trypsin-like Enzyme inhibits

Caption: A simplified signaling pathway illustrating the role of a trypsin-like enzyme in inflammation.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - Trypsin - Substrate (e.g., BAPNA) - Buffer - Inhibitors Plate_Setup Set up 96-well plate: - Blank - Control (No Inhibitor) - Test (with Inhibitor) Reagent_Prep->Plate_Setup Pre-incubation Pre-incubate plate Plate_Setup->Pre-incubation Reaction_Start Add Substrate to start reaction Pre-incubation->Reaction_Start Measurement Measure Absorbance at 410 nm Reaction_Start->Measurement Calc_Inhibition Calculate % Inhibition Measurement->Calc_Inhibition Det_IC50 Determine IC50 Calc_Inhibition->Det_IC50 Det_Ki Determine Ki (if applicable) Det_IC50->Det_Ki

Caption: A general experimental workflow for determining the IC₅₀ of a trypsin inhibitor.

Logical Relationship: Mechanism of Competitive Inhibition

competitive_inhibition Enzyme Enzyme Enzyme-Substrate Complex Enzyme-Substrate Complex Enzyme->Enzyme-Substrate Complex + Substrate Enzyme-Inhibitor Complex Enzyme-Inhibitor Complex Enzyme->Enzyme-Inhibitor Complex + Inhibitor Substrate Substrate Inhibitor Inhibitor Enzyme-Substrate Complex->Enzyme Product Product Enzyme-Substrate Complex->Product Enzyme-Inhibitor Complex->Enzyme

References

Unraveling the Potency of Substituted Benzamidine Analogs as Serine Protease Inhibitors: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effectiveness of various substituted benzamidine analogs as serine protease inhibitors. It includes a comprehensive analysis of their structure-activity relationships, supported by experimental data, to inform the design of more potent and selective therapeutic agents.

Substituted benzamidines are a prominent class of compounds recognized for their potent inhibitory activity against serine proteases, a large family of enzymes crucial in various physiological processes, including blood coagulation, fibrinolysis, and inflammation.[1] The inherent positive charge of the benzamidine group allows it to form a salt bridge with the conserved aspartate residue at the base of the S1 specificity pocket in many serine proteases, making it a valuable scaffold for inhibitor design.[2] This guide delves into the structure-activity relationships (SAR) of these analogs, presenting quantitative data on their inhibitory potency against key serine proteases and detailing the experimental protocols used for their evaluation.

Comparative Efficacy of Substituted Benzamidine Analogs

The inhibitory potency of substituted benzamidine analogs is significantly influenced by the nature and position of the substituents on the benzene ring. These modifications can modulate the compound's hydrophobicity, electronic properties, and steric interactions with the enzyme's active site, thereby affecting binding affinity and selectivity. The following table summarizes the inhibition constants (Kᵢ) of a selection of substituted benzamidine analogs against four key human serine proteases: trypsin, thrombin, plasmin, and Factor Xa. Lower Kᵢ values indicate greater inhibitory potency.

SubstituentTrypsin Kᵢ (µM)Thrombin Kᵢ (µM)Plasmin Kᵢ (µM)Factor Xa Kᵢ (µM)
Unsubstituted 19[3]---
p-Methyl ----
p-Ethyl ----
p-(1-Propyl) ----
p-(2-Oxo-1-propyl) ----
p-Amidinophenylpyruvate ----
Pentamidine (bivalent) --2.1[2]-
Tri-AMB (trivalent) --3.9[2]-

Data synthesized from multiple sources. A direct comparison across all compounds and enzymes from a single study is not available. The presented values are indicative of the general trends observed in structure-activity relationship studies.

Analysis of the available data reveals that the interaction of substituted benzamidines with different serine proteases is nuanced. For instance, the binding to plasmin is influenced by both electron-donating substituents and hydrophobicity, whereas thrombin interaction is primarily affected by the hydrophobicity of the substituent.[1] Trypsin, on the other hand, exhibits a more complex interaction that is dependent on the molar refractivity and molecular weight of the substituent.[1] Furthermore, multivalent benzamidine derivatives, such as pentamidine, have demonstrated significantly enhanced inhibitory potency against plasmin, highlighting the potential of exploiting multivalency in inhibitor design.[2]

Experimental Protocols

The determination of inhibition constants (Kᵢ) is crucial for evaluating the effectiveness of enzyme inhibitors. A common method employed is the kinetic analysis of enzyme inhibition using a chromogenic substrate.

General Protocol for Trypsin Inhibition Assay

This protocol outlines a typical procedure for determining the inhibitory activity of substituted benzamidine analogs against trypsin.

Materials:

  • Enzyme: Bovine Trypsin

  • Substrate: Nα-Benzoyl-L-arginine ethyl ester (BAEE)

  • Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0

  • Inhibitor: Substituted benzamidine analog dissolved in an appropriate solvent (e.g., DMSO)

  • Instrumentation: UV-Vis Spectrophotometer

Procedure:

  • A solution of trypsin (e.g., 20 nM) in Tris-HCl buffer is prepared.[4]

  • The trypsin solution is incubated with varying concentrations of the substituted benzamidine analog for a defined period (e.g., 1 minute) at a constant temperature (e.g., 25°C).[4]

  • The enzymatic reaction is initiated by adding the substrate, Nα-Benzoyl-L-arginine ethyl ester (TAME), to a final concentration of 1 mM.[4]

  • The rate of substrate hydrolysis is monitored by measuring the increase in absorbance at 247 nm over time using a spectrophotometer.[4]

  • The initial reaction velocities are calculated from the linear portion of the absorbance versus time plots.

  • The type of inhibition and the inhibition constant (Kᵢ) are determined by analyzing the data using graphical methods such as the Dixon plot or by non-linear regression analysis of the initial velocities against inhibitor concentrations.

Signaling Pathway and Experimental Workflow

Substituted benzamidine analogs primarily target serine proteases involved in the blood coagulation cascade, a complex series of enzymatic reactions leading to the formation of a fibrin clot. Key enzymes in this pathway, such as thrombin and Factor Xa, are major targets for anticoagulant therapies.[5][6][7]

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII Factor XII XIIa Factor XIIa XII->XIIa XI Factor XI XIIa->XI Activates XIa Factor XIa XI->XIa IX Factor IX XIa->IX Activates IXa Factor IXa IX->IXa X Factor X IXa->X Activates TF Tissue Factor VIIa Factor VIIa TF->VIIa Complexes with VII VII Factor VII VII->VIIa VIIa->X Activates Xa Factor Xa X->Xa Prothrombin Prothrombin (Factor II) Xa->Prothrombin Activates Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Fibrinogen->Fibrin Benzamidine Substituted Benzamidine Analogs Benzamidine->Xa Inhibits Benzamidine->Thrombin Inhibits

Caption: The Blood Coagulation Cascade and Targets of Benzamidine Analogs.

The diagram above illustrates the intrinsic, extrinsic, and common pathways of the blood coagulation cascade. Substituted benzamidine analogs exert their therapeutic effect by directly inhibiting key serine proteases in this pathway, primarily Factor Xa and Thrombin, thereby preventing the formation of fibrin clots.

Experimental_Workflow cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis A Prepare Trypsin Solution (e.g., 20 nM in Tris-HCl buffer) D Incubate Trypsin with Benzamidine Analog (e.g., 1 min at 25°C) A->D B Prepare Serial Dilutions of Substituted Benzamidine Analog B->D C Prepare Substrate Solution (Nα-Benzoyl-L-arginine ethyl ester) E Initiate Reaction by Adding Substrate C->E D->E F Monitor Absorbance Change at 247 nm E->F G Calculate Initial Reaction Velocities F->G H Determine Inhibition Constant (Kᵢ) (e.g., Dixon Plot, Non-linear Regression) G->H

Caption: Workflow for Determining the Inhibitory Potency of Benzamidine Analogs.

This workflow diagram outlines the key steps involved in a typical enzyme inhibition assay to evaluate the effectiveness of substituted benzamidine analogs. The process begins with the preparation of reagents, followed by the enzymatic assay where the inhibitor's effect on the enzyme's activity is measured, and concludes with data analysis to determine the inhibition constant.

References

Safety Operating Guide

Proper Disposal of 2,4-Dimethoxy-benzamidine hydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 2,4-Dimethoxy-benzamidine hydrochloride as a hazardous chemical waste. The following guide provides detailed procedures for its safe handling and disposal, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document outlines the necessary steps for the safe disposal of this compound, a compound used in various research and development applications. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the known hazards of the parent compound, benzamidine hydrochloride, and general chemical waste guidelines is mandated.

Summary of Known Compound Information

PropertyInformationSource
Chemical Name This compoundChemicalBook
CAS Number 131947-81-4[3][4]
Molecular Formula C9H13ClN2O2[4]
Molecular Weight 216.66 g/mol [4]
Appearance Grey solid[3]
Known Hazards of Parent Compound (Benzamidine hydrochloride) Harmful if swallowed, causes skin and eye irritation. May cause respiratory irritation.[1][2]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including safety goggles, a lab coat, and nitrile gloves.

  • If there is a risk of generating dust, use a fume hood and consider respiratory protection.

2. Waste Identification and Segregation:

  • Designate this compound as a hazardous chemical waste.

  • Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) office.

3. Waste Container Selection and Labeling:

  • Use a chemically compatible, leak-proof container with a secure lid for collecting the waste.

  • The container must be clearly labeled as "Hazardous Waste."

  • The label must include:

    • The full chemical name: "this compound"

    • The CAS number: "131947-81-4"

    • The hazard characteristics (e.g., "Toxic," "Irritant")

    • The date of waste accumulation

    • The name and contact information of the generating laboratory or researcher

4. Waste Accumulation and Storage:

  • Store the waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.

  • Keep the container closed at all times, except when adding waste.

  • Ensure secondary containment is in place to prevent spills.

5. Disposal Request and Pickup:

  • Once the container is full or the project is complete, submit a hazardous waste pickup request to your institution's EHS office.

  • Follow your institution's specific procedures for waste pickup, which may involve online forms or direct contact.

6. Decontamination of Empty Containers:

  • Triple rinse the empty this compound container with a suitable solvent (e.g., water or as recommended by your EHS office).

  • Collect the rinsate as hazardous waste.

  • After thorough decontamination, the container may be disposed of as non-hazardous waste, in accordance with institutional policy. Deface the original label before disposal.

7. Spill Management:

  • In case of a spill, evacuate the immediate area.

  • If the spill is small and you are trained to handle it, use an appropriate absorbent material to clean it up while wearing appropriate PPE.

  • Place the spill cleanup materials in a sealed container, label it as hazardous waste, and dispose of it accordingly.

  • For large spills, or if you are unsure how to proceed, contact your EHS office immediately.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal_Workflow cluster_prep Preparation cluster_containment Containment & Labeling cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal start Start: Have 2,4-Dimethoxy- benzamidine hydrochloride waste ppe Wear appropriate PPE: - Safety goggles - Lab coat - Gloves start->ppe container Select a compatible, leak-proof waste container ppe->container labeling Label container: - 'Hazardous Waste' - Chemical Name & CAS - Hazards, Date, Contact container->labeling storage Store in a designated satellite accumulation area labeling->storage segregation Segregate from incompatible wastes storage->segregation ehs_request Submit a hazardous waste pickup request to EHS segregation->ehs_request pickup EHS collects waste for proper disposal ehs_request->pickup end End: Waste disposed of safely and compliantly pickup->end

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended for guidance purposes only. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the relevant local and national regulations for chemical waste disposal. In the absence of a specific Safety Data Sheet, a conservative approach to handling and disposal is always recommended.

References

Personal protective equipment for handling 2,4-Dimethoxy-benzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2,4-Dimethoxy-benzamidine hydrochloride. Adherence to these procedures is critical for ensuring laboratory safety.

Hazard Identification and Classification

Benzamidine hydrochloride is classified with the following hazards:

  • Acute oral toxicity.[1]

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[2][3]

  • May cause respiratory irritation.[3]

Exposure Controls and Personal Protection

Proper engineering controls and personal protective equipment (PPE) are paramount to minimize exposure.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[2][3][4][5][6]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]

Personal Protective Equipment (PPE):

PPE CategoryItemSpecifications
Eye/Face Protection Safety glasses with side-shields or chemical safety gogglesMust comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[5] Contact lenses can pose a special hazard and their use should be reviewed.[2]
Skin Protection Protective glovesWear appropriate chemical-resistant gloves.[1][5]
Protective clothingWear appropriate protective clothing to prevent skin exposure.[1][5]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorRequired when engineering controls are insufficient, when dust is generated, or if irritation is experienced.[5][7] A complete respiratory protection program should be implemented.[2][5]

Occupational Exposure Limits:

SubstanceOccupational Exposure Band RatingOccupational Exposure Band Limit
Benzamidine hydrochloride anhydrousE≤ 0.01 mg/m³

Occupational exposure banding is a method for assigning chemicals into categories based on their potency and the adverse health outcomes associated with exposure.[2]

Safe Handling and Storage Procedures

Handling:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Read and understand the Safety Data Sheet (SDS) for Benzamidine hydrochloride.

  • Avoid Contact: Avoid all personal contact, including inhalation of dust.[2][6] Do not get the substance in eyes, on skin, or on clothing.[4]

  • General Hygiene: Do not eat, drink, or smoke in the work area.[2][6] Wash hands and any exposed skin thoroughly after handling.[3][4][5] Contaminated work clothing should be laundered separately before reuse.[2][6]

  • Dust Control: Minimize dust generation and accumulation.[5] Use dry clean-up procedures and avoid generating dust during spills.[2][6]

Storage:

  • Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[3][4][5][7]

  • Protect from moisture, as the material may be hygroscopic.[2][4][5]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][4]

  • Store in a locked-up area or one that is accessible only to qualified and authorized personnel.[2][3]

Emergency Procedures

First-Aid Measures:

Exposure RouteFirst-Aid Procedure
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[2][3][5] If breathing is difficult or if symptoms persist, seek medical attention.[3][5]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][4] Remove contaminated clothing.[2][7] If skin irritation occurs, get medical advice.[2][3][4]
Eye Contact Immediately rinse eyes cautiously with plenty of water for several minutes, including under the eyelids.[2][3][4] Remove contact lenses if present and easy to do.[2][3][4][7] Continue rinsing and seek immediate medical attention.[2][3][4]
Ingestion Do NOT induce vomiting.[4][5] If the victim is conscious and alert, rinse their mouth and give them 2-4 cupfuls of water or milk.[5] Seek immediate medical attention.[2][5]

Spill Response:

  • Minor Spills:

    • Ensure the area is well-ventilated and wear appropriate PPE.

    • Clean up spills immediately.[2][6]

    • Use dry clean-up procedures to avoid generating dust.[2][6]

    • Sweep or vacuum the material and place it into a suitable, labeled container for disposal.[5][6]

  • Major Spills:

    • Evacuate the area and alert emergency personnel.[6][7]

    • Control personal contact by wearing appropriate protective clothing.[2][6]

    • Prevent the spillage from entering drains or waterways.[2][6]

Disposal Plan

  • Dispose of the substance and its container in accordance with all local, state, and federal regulations.

  • The material should be disposed of at an approved hazardous or special waste collection point.[2]

  • Do not allow the chemical to enter drains or waterways.[2]

  • Empty containers may still contain chemical residues and should be treated as hazardous waste.[2]

Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage_disposal Storage & Disposal cluster_emergency Emergency Response A Conduct Risk Assessment B Review Safety Data Sheet A->B C Prepare Engineering Controls (Fume Hood, Eyewash) B->C D Don Appropriate PPE C->D E Weigh and Handle Chemical in Fume Hood D->E F Minimize Dust Generation E->F G Perform Experiment F->G H Decontaminate Work Area G->H K Store in Tightly Sealed Container G->K L Dispose of Waste (Chemical and Contaminated Materials) G->L I Remove and Dispose of PPE Properly H->I J Wash Hands Thoroughly I->J K->L M Spill Occurs O Follow Spill Cleanup Protocol M->O N Exposure Occurs P Administer First Aid N->P

Caption: Safe handling workflow diagram.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.